molecular formula C24H32O8 B1494881 Shikokianin CAS No. 24267-69-4

Shikokianin

Cat. No.: B1494881
CAS No.: 24267-69-4
M. Wt: 448.5 g/mol
InChI Key: FKKSXNLVJJDMAR-QJCCTRFTSA-N
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Description

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate has been reported in Isodon henryi, Isodon enanderianus, and Isodon parvifolius with data available.

Properties

CAS No.

24267-69-4

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1

InChI Key

FKKSXNLVJJDMAR-QJCCTRFTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C

Synonyms

shikokianin

Origin of Product

United States

Foundational & Exploratory

The Isolation of Shikokianin from Isodon Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Shikokianin, a bioactive diterpenoid, from plants of the Isodon genus. Due to the limited availability of detailed public information specifically on this compound, this paper also draws upon established methodologies for the isolation of analogous compounds from the same genus, offering a foundational approach for researchers.

Introduction to this compound and Isodon Species

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids. Many species of this genus are utilized in traditional medicine, particularly in East Asia. Among the numerous compounds isolated from Isodon, this compound, an ent-kaurane diterpenoid, has garnered interest for its potential therapeutic properties. Preliminary studies have indicated its cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. This guide will focus on the technical aspects of isolating this compound from its natural source.

General Workflow for Isolation

The isolation of this compound from Isodon plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to efficiently separate the target compound from a complex mixture of phytochemicals.

Isolation_Workflow Plant_Material Isodon Species (e.g., I. rubescens) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Polar & Non-Polar Fractions Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Semi-Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative HPLC Purified_Fractions->Final_Purification This compound Pure this compound Final_Purification->this compound

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: The aerial parts of Isodon rubescens are a known source of this compound. The plant material should be dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Ethanol (B145695) is a commonly used solvent for the initial extraction of diterpenoids from Isodon species.

  • Protocol:

    • Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically employed.

    • Stir the mixture for 24-48 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

  • Protocol:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Collect each solvent layer and evaporate the solvent to yield the respective fractions. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

Purification

Purification involves a series of chromatographic techniques to isolate this compound from the enriched fraction.

  • Column Chromatography:

    • Stationary Phases: Silica gel and Sephadex LH-20 are commonly used for the initial separation of compounds from the ethyl acetate fraction.

    • Mobile Phase: A gradient solvent system is typically employed. For silica gel chromatography, a gradient of chloroform-methanol or hexane-ethyl acetate is common. For Sephadex LH-20, methanol (B129727) is a standard mobile phase.

    • Protocol:

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

      • Load the sample onto a pre-packed silica gel column.

      • Elute the column with a stepwise or linear gradient of the chosen mobile phase.

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

      • Combine fractions containing the compound of interest based on the TLC profile.

      • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used for the final purification of diterpenoids.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

    • Protocol:

      • Dissolve the semi-purified fraction from the previous step in the mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Elute with a programmed gradient to achieve high-resolution separation.

      • Collect the peak corresponding to this compound, guided by a UV detector.

      • Evaporate the solvent to obtain pure this compound.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as yield and purity at each step, are not well-documented in publicly available literature. Researchers undertaking this isolation should perform careful quantification at each stage. The following table provides a template for recording such data.

Isolation StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Extraction Dried Isodon PowderCrude Extract--
Fractionation Crude ExtractEthyl Acetate Fraction--
Column Chromatography Ethyl Acetate FractionSemi-Pure this compound--
Preparative HPLC Semi-Pure this compoundPure this compound--

Signaling Pathways of Related Compounds

While the specific signaling pathways modulated by this compound are not yet elucidated, research on other structurally related compounds, such as Shikonin, can provide potential avenues for investigation. Shikonin has been shown to interact with several key signaling pathways implicated in cancer. It is important to note that this information is for contextual purposes and requires experimental validation for this compound.

Putative_Signaling_Pathways cluster_shikonin Shikonin (for reference) Shikonin Shikonin mTOR mTOR Pathway Shikonin->mTOR inhibits STAT3 STAT3 Pathway Shikonin->STAT3 inhibits PAK1 PAK1 Pathway Shikonin->PAK1 inhibits Apoptosis Apoptosis Shikonin->Apoptosis induces Proliferation Cell Proliferation mTOR->Proliferation regulates Metabolism Cell Metabolism mTOR->Metabolism regulates STAT3->Proliferation regulates PAK1->Proliferation regulates

Caption: Potential signaling pathways for investigation based on the activity of the related compound, Shikonin.

Conclusion

The isolation of this compound from Isodon species presents a promising opportunity for the discovery of new therapeutic agents. While a standardized, high-yield protocol is yet to be published, the methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and purify this compound. Further studies are warranted to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound to fully realize its therapeutic potential. The lack of extensive public data underscores the need for more research in this area to contribute to the growing body of knowledge on the rich phytochemistry of the Isodon genus.

Shikokianin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone pigment, has demonstrated significant anti-cancer properties across a wide range of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects on cancer cells. It details the compound's role in inducing apoptosis, instigating cell cycle arrest, and impeding metastatic progression. A central focus is placed on the critical signaling pathways modulated by this compound, including the STAT3, MAPK, and PI3K/Akt/mTOR pathways, with a particular emphasis on the pivotal role of reactive oxygen species (ROS) generation. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for the investigation of this compound's activity, and provides visual representations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding of its anti-neoplastic actions.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous pursuit of novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound, isolated from the root of Lithospermum erythrorhizon, has emerged as a promising candidate.[1] It exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.[2] This guide delineates the intricate mechanisms by which this compound exerts its anti-cancer effects, providing a foundational resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit the spread of cancer cells (metastasis).

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis in cancer cells.[3] This process is largely mediated by the generation of intracellular reactive oxygen species (ROS).[1][4] The accumulation of ROS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]

  • Intrinsic Pathway: this compound-induced ROS leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential.[1][6] This results in the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, leading to apoptosis.[7][8] The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is often downregulated, while the expression of pro-apoptotic proteins like Bax is upregulated.[1][9]

  • Extrinsic Pathway: this compound can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR5.[4] This activation, often in conjunction with ROS-mediated JNK signaling, leads to the activation of caspase-8 and subsequent downstream apoptotic events.[4][5]

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The most commonly reported is a G2/M phase arrest, though G0/G1 arrest has also been observed in some cancer types.[1][10][11] This is achieved through the modulation of key cell cycle regulatory proteins. This compound can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulate the expression of cyclins and CDKs, such as cyclin D1, cyclin E, CDK2, and CDK4.[8][11] The upregulation of p21 appears to be a crucial event in this compound-induced cell cycle arrest and can occur independently of p53 status.[10]

Inhibition of Metastasis

Emerging evidence suggests that this compound can suppress the metastatic potential of cancer cells. It has been shown to inhibit the migration and invasion of melanoma cells, which is partly attributed to the inhibition of the STAT3 signaling pathway and the subsequent downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[12]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and invasion. This compound has been identified as an inhibitor of the STAT3 signaling pathway.[13][14][15] It achieves this by inhibiting the phosphorylation and subsequent homo-dimerization of STAT3, which prevents its nuclear translocation and transcriptional activity.[14][15] This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Mcl-1, Bcl-2) and invasion (e.g., MMP-2, Twist).[12][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and survival. This compound's impact on this pathway can be complex and cell-type dependent. In some cancers, such as melanoma, this compound induces apoptosis through the activation of MAPK pathways, including ERK1/2 and JNK.[9] In cholangiocarcinoma, ROS-induced activation of the JNK signaling cascade is linked to the upregulation of DR5 and subsequent apoptosis.[4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancer types.[16][17] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[16] Furthermore, this compound has been identified as a novel inhibitor of the mTOR signaling pathway in triple-negative breast cancer, leading to the downregulation of key downstream effectors like CCND1 (Cyclin D1).[18] Inhibition of this pathway also plays a role in this compound's ability to suppress hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HCT116Colon Cancer~2.524[1]
SW480Colon Cancer~3.024[1]
A375SMMelanoma~1.548[9]
A549Lung CarcinomaNot specifiedNot specified[3]
PANC-1Pancreatic CarcinomaNot specifiedNot specified[3]
MDA-MB-231Breast CancerNot specifiedNot specified[3]
H1299Non-Small-Cell Lung Cancer~5.048[11]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineTreatmentEffectQuantitative MeasurementCitation
HCT1165 µM this compound for 24hApoptosis Induction~40% apoptotic cells[6]
SW4805 µM this compound for 24hApoptosis Induction~35% apoptotic cells[6]
A5495 µM this compound for 24hCell Cycle ArrestIncreased G2/M population[10]
PANC-15 µM this compound for 24hCell Cycle ArrestIncreased G2/M population[10]
H12995 µM this compound for 24hCell Cycle ArrestIncreased G0/G1 population[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[23]

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to reduce background.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[25][26][27] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.[27]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[25]

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-STAT3, p-Akt, β-actin) overnight at 4°C.[28]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.[25]

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Harvesting and Fixation: After this compound treatment, harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[29][30]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[29]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained.[31]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[29][30]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[31]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[29][30]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Shikokianin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Shikokianin_ext This compound ROS_ext ROS Shikokianin_ext->ROS_ext JNK JNK ROS_ext->JNK DR5 Death Receptor 5 JNK->DR5 Upregulation Caspase8 Caspase-8 DR5->Caspase8 Activation Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Activation Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Shikokianin_int This compound ROS_int ROS Shikokianin_int->ROS_int Bcl2 Bcl-2/Bcl-xL Shikokianin_int->Bcl2 Inhibition Bax Bax Shikokianin_int->Bax Activation Mitochondria Mitochondria ROS_int->Mitochondria Dysfunction CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3_int Caspase-3 Caspase9->Caspase3_int Activation Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: this compound-induced apoptotic pathways in cancer cells.

Shikokianin_Signaling_Inhibition cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Inhibition Akt Akt This compound->Akt Inhibition mTOR mTOR This compound->mTOR Inhibition STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc TargetGenes_STAT3 Target Gene Expression (Mcl-1, Bcl-2, MMP-2) STAT3_nuc->TargetGenes_STAT3 Proliferation_STAT3 Proliferation, Survival, Invasion TargetGenes_STAT3->Proliferation_STAT3 PI3K PI3K PI3K->Akt Akt->mTOR TargetGenes_mTOR Target Gene Expression (Cyclin D1) mTOR->TargetGenes_mTOR Proliferation_mTOR Cell Growth, Proliferation TargetGenes_mTOR->Proliferation_mTOR

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental Workflows

Western_Blot_Workflow start Cancer Cell Culture + this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% milk/BSA) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometric Analysis detect->analyze

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent due to its pleiotropic effects on cancer cells. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like STAT3 and PI3K/Akt/mTOR underscores its potential for broad-spectrum anti-neoplastic activity. The detailed mechanisms and protocols outlined in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety profile.

References

Unveiling the Cytotoxicity of Shikonin on HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Shikonin, a potent naphthoquinone isolated from the roots of Lithospermum erythrorhizon, on human cervical cancer (HeLa) cells. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of this natural compound.

Executive Summary

Shikonin demonstrates significant cytotoxic activity against HeLa cells, inducing cell death through a caspase-dependent apoptotic pathway and causing cell cycle arrest. This guide summarizes the key quantitative data on its efficacy, details the experimental methodologies for assessing its impact, and visualizes the underlying molecular mechanisms.

Data Presentation: Cytotoxic IC50 of Shikonin on HeLa Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 value of Shikonin on HeLa cells.

CompoundCell LineIC50 Value (µM)Assay MethodCitation
ShikoninHeLa18.9 ± 1.1Not explicitly stated, but growth inhibition was measured.[1]

Experimental Protocols

A comprehensive understanding of the experimental procedures is crucial for the replication and validation of scientific findings. Below are detailed methodologies for key experiments related to the assessment of Shikonin's cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/ml in 100 µl of cell suspension per well and allowed to adhere.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Shikonin. The cells are then incubated for specific time periods (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Following the treatment period, 10 µl of a 5 mg/ml MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µl of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[2] The plate is then agitated on a shaker for 10-15 minutes.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2][3] A reference wavelength, often around 620 nm, can be used to reduce background noise.[3]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

DNA Fragmentation Assay

DNA fragmentation is a hallmark of apoptosis. This can be visualized through gel electrophoresis.

Protocol:

  • Cell Treatment: HeLa cells are treated with the desired concentration of Shikonin (e.g., 40 µmol L-1).[1]

  • DNA Extraction: After the incubation period, the cells are harvested, and the genomic DNA is extracted using standard protocols.

  • Gel Electrophoresis: The extracted DNA is loaded onto an agarose (B213101) gel.

  • Visualization: The gel is subjected to electrophoresis, stained with an intercalating agent like ethidium (B1194527) bromide, and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Treatment: HeLa cells are treated with Shikonin (e.g., 10 µmol L-1).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram reveals the percentage of cells in each phase of the cell cycle. Shikonin has been shown to block the transition from the G1 to the S phase in HeLa cells.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways involved in the action of Shikonin on HeLa cells.

cluster_seeding Cell Seeding cluster_treatment Treatment cluster_mtt MTT Addition & Incubation cluster_measurement Measurement seed_cells Seed HeLa cells in 96-well plate adhere Allow cells to adhere seed_cells->adhere add_shikonin Add varying concentrations of Shikonin adhere->add_shikonin incubate_treatment Incubate for 24/48/72 hours add_shikonin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 490 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

cluster_pathway Apoptotic Pathway Shikonin Shikonin Caspase8 Caspase-8 activation Shikonin->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 ICAD ICAD degradation Caspase3->ICAD CAD CAD activation ICAD->CAD DNA_frag DNA fragmentation CAD->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Shikonin-induced caspase-dependent apoptotic pathway.

cluster_cell_cycle Cell Cycle Regulation Shikonin Shikonin G1_S_transition G1 to S Transition Shikonin->G1_S_transition blocks G1 G1 Phase G1->G1_S_transition S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 G1_S_transition->S

Caption: Shikonin's effect on the HeLa cell cycle.

Concluding Remarks

Shikonin exhibits pronounced cytotoxic effects on HeLa cells, primarily by inducing apoptosis through the activation of caspase-3 and caspase-8, and by arresting the cell cycle at the G1/S transition phase.[1][4] The data and protocols presented herein provide a solid foundation for further research into the therapeutic potential of Shikonin as an anticancer agent. Future investigations could explore its efficacy in combination with other chemotherapeutic drugs and its effects on other cancer cell lines.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Activity for Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Shikonin, a naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon. This document details its spectrum of activity, mechanism of action, and the experimental protocols used to elucidate its antibacterial effects.

Antibacterial Spectrum of Activity

Shikonin has demonstrated significant antibacterial activity against a range of bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy is also being explored against other pathogens. The potency of its antibacterial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Shikonin against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 335917.8[1]
Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3090Not explicitly stated, but synergistic effects observed[2]
Clinical Isolate of MRSA (DPS-1)Not explicitly stated, but synergistic effects observed[2]
Vibrio vulnificusNot explicitly stated, but bactericidal effects observed at 40 and 80 µg/mL[3]

Note: The available literature primarily focuses on MRSA. Further research is needed to establish a broader antibacterial spectrum.

Mechanism of Action

Shikonin's antibacterial activity against MRSA is multifaceted. The proposed mechanism involves the disruption of the bacterial cell wall and membrane integrity, leading to cell death.[1][2]

Key aspects of Shikonin's mechanism of action include:

  • Binding to Peptidoglycan (PGN): Shikonin shows an affinity for peptidoglycan, a critical component of the bacterial cell wall. This interaction is believed to interfere with cell wall integrity. The antibacterial effect of Shikonin can be blocked by the addition of MRSA-derived PGN, supporting this hypothesis.[1]

  • Increased Membrane Permeability: Shikonin treatment leads to destabilization of the cytoplasmic membrane, resulting in the leakage of intracellular components such as nucleotides and proteins.[2] The potentiation of its activity by membrane-permeabilizing agents like Tris and Triton X-100 further corroborates this.[1][4]

  • Inhibition of ATP-Binding Cassette (ABC) Transporters: The antibacterial effect of Shikonin is enhanced by ATPase inhibitors, suggesting that it may interfere with the function of ABC transporters, which are crucial for various cellular processes.[1][4]

  • Inhibition of PBP2a Expression: In MRSA, Shikonin has been shown to inhibit the expression of Penicillin-Binding Protein 2a (PBP2a), a key factor in methicillin (B1676495) resistance.[2]

  • Induction of Reactive Oxygen Species (ROS): Against Vibrio vulnificus, Shikonin treatment leads to a significant increase in intracellular reactive oxygen species, contributing to oxidative stress and cell damage.[3]

Below is a diagram illustrating the proposed signaling pathway for Shikonin's antibacterial action against MRSA.

Proposed Mechanism of Action of Shikonin against MRSA Shikonin Shikonin CellWall Bacterial Cell Wall (Peptidoglycan) Shikonin->CellWall Binds to CellMembrane Cytoplasmic Membrane Shikonin->CellMembrane ABC_Transporter ABC Transporters Shikonin->ABC_Transporter PBP2a PBP2a Expression Shikonin->PBP2a Disruption Cell Wall Disruption CellWall->Disruption Permeability Increased Membrane Permeability CellMembrane->Permeability Inhibition_ABC Inhibition of ABC Transporters ABC_Transporter->Inhibition_ABC Inhibition_PBP2a Inhibition of PBP2a PBP2a->Inhibition_PBP2a CellDeath Bacterial Cell Death Disruption->CellDeath Leakage Leakage of Intracellular Contents Permeability->Leakage Inhibition_ABC->CellDeath Inhibition_PBP2a->CellDeath Leakage->CellDeath

Caption: Proposed mechanism of Shikonin's antibacterial action against MRSA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the antibacterial activity of Shikonin.

The MIC of Shikonin is determined using the broth microdilution method.[1][4]

  • Bacterial Preparation: Bacterial strains are stored at -80°C in 10% DMSO. For experiments, they are suspended in Mueller-Hinton (MH) broth and incubated at 37°C for 48 hours. The strains are maintained on MH agar (B569324) plates.[1]

  • Inoculum Preparation: A bacterial suspension equivalent to the 0.5 McFarland standard (approximately 1.5 × 10⁸ colony-forming units [CFU]/mL) is prepared in MH broth. This inoculum is then further diluted.[1]

  • Broth Microdilution Assay: The assay is performed in 96-well microplates. Serial dilutions of Shikonin are prepared in MH broth. A standardized bacterial inoculum is added to each well.

  • Incubation: The microplates are incubated at 37°C for 24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of Shikonin that results in the complete inhibition of visible bacterial growth, which can be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]

The time-kill assay is performed to assess the bactericidal or bacteriostatic activity of Shikonin over time.[1]

  • Preparation: Bacterial cultures are diluted with fresh MH broth to approximately 1 × 10⁶ CFU/mL in 96-well microplates and treated with Shikonin at various concentrations (e.g., MIC, 2x MIC).[1]

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots of 100 µL are taken at specific time points (e.g., 0, 4, 8, 12, and 24 hours).[1]

  • Colony Counting: The collected aliquots are serially diluted 10-fold in MH broth and spread on drug-free MH agar plates. After 24 hours of incubation at 37°C, the number of colonies is counted. The lower limit of sensitivity for colony counts is typically 100 CFU/mL.[1]

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

TEM is used to visualize the morphological changes in bacterial cells induced by Shikonin.[1]

  • Bacterial Culture and Treatment: MRSA cultures in the mid-logarithmic phase (approximately 1.5 × 10⁶ CFU/mL) are treated with specified concentrations of Shikonin (e.g., 7.8 µg/mL and 15.6 µg/mL) for 10 hours.[1]

  • Sample Preparation: Two mL of the treated cultures are centrifuged at 10,000 ×g for 10 minutes. The resulting pellets are treated with Karnovsky's fixative.[1]

  • Microscopy: The fixed samples are examined under an energy-filtering transmission electron microscope at an accelerating voltage of 100 kV. Images are captured using a slow-scan charge-coupled device camera.[1]

Below is a diagram illustrating the experimental workflow for assessing the antibacterial activity of Shikonin.

Experimental Workflow for Antibacterial Activity Assessment of Shikonin cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Activity cluster_2 Mechanism of Action Studies cluster_3 Outcome A Bacterial Strain Selection & Culture C Broth Microdilution Assay (MIC Determination) A->C B Shikonin Preparation (Serial Dilutions) B->C D Time-Kill Assay C->D E Transmission Electron Microscopy (TEM) C->E F Membrane Permeability Assays C->F G Gene/Protein Expression Analysis (e.g., PBP2a) C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Workflow for assessing the antibacterial activity of Shikonin.

Synergistic Effects

Shikonin has demonstrated synergistic antibacterial activity when combined with conventional antibiotics against MRSA.[2] For instance, the MIC of antibiotics like gentamicin, amikacin, and amoxicillin (B794) were reduced by 4- to 16-fold when used in combination with Shikonin.[2] This suggests that Shikonin could potentially be used to restore the efficacy of existing antibiotics against resistant strains.

Conclusion

Shikonin exhibits promising antibacterial activity, particularly against the high-priority pathogen MRSA. Its multifaceted mechanism of action, which involves targeting the cell wall, cell membrane, and key resistance proteins, makes it an attractive candidate for further drug development. The synergistic effects observed with conventional antibiotics further highlight its potential as an adjunctive therapy to combat antibiotic resistance. Future in vivo studies are necessary to validate these in vitro findings and to assess the clinical applicability of Shikonin in treating bacterial infections.[1]

References

preliminary investigation into Shikokianin's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its promising therapeutic properties, particularly in the realms of oncology and inflammatory diseases. Preclinical evidence robustly supports its multi-faceted mechanism of action, which involves the modulation of key cellular signaling pathways, induction of programmed cell death, and suppression of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. Its anti-cancer activity is attributed to its ability to induce various forms of programmed cell death, including apoptosis and necroptosis, and to modulate critical signaling pathways that govern cell survival and proliferation.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a comparative overview of its efficacy.

Cell LineCancer TypeIC50 (µM)Citation(s)
A549Lung Adenocarcinoma~1-2[1]
MDA-MB-231Triple-Negative Breast Cancer~1-2[1]
PANC-1Pancreatic Cancer~1-2[1]
U2OSOsteosarcoma~1-2[1]
BCL1Mouse B-cell LeukemiaLow concentrations[2]
JVM-13Human B-cell Prolymphocytic LeukemiaLow concentrations[2]
LO2Normal Human Hepatocyte~4-fold higher than cancer cells[1]

Table 1: IC50 Values of this compound in Various Cell Lines. This table provides a summary of the cytotoxic efficacy of this compound across different cancer and normal cell lines.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of this compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Assessment of Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified by its ability to inhibit the binding of chemokines to their receptors.

TargetLigandCell TypeIC50 (M)
CCR1RANTESHuman Monocytes3.58 x 10⁻⁶
CCR1MIP-1αHuman Monocytes2.57 x 10⁻⁶
CCR1RANTESCCR1-transfected HEK/293 cells2.63 x 10⁻⁶
CCR1MIP-1αCCR1-transfected HEK/293 cells2.57 x 10⁻⁶

Table 2: Inhibitory Concentration (IC50) of this compound on Chemokine Binding. This table illustrates the potency of this compound in blocking the interaction between chemokines and the CCR1 receptor.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and this compound's points of intervention.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50 p65/p50 (NF-κB) p_p65_p50 p-p65/p50 (Active) p65_p50->p_p65_p50 Phosphorylation p65_p50_IkBa->p65_p50 Release Nucleus Nucleus p_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition This compound->p_p65_p50 Inhibition of Phosphorylation PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation mTORC2 mTORC2 PIP3->mTORC2 Activation Akt Akt PDK1->Akt Phosphorylates Thr308 p_Akt_Thr308 p-Akt (Thr308) p_Akt_Ser473 p-Akt (Ser473) (Fully Active) mTORC2->p_Akt_Thr308 Phosphorylates Ser473 Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) p_Akt_Ser473->Downstream Cell_Survival Cell Survival, Growth & Proliferation Downstream->Cell_Survival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition of Phosphorylation Experimental_Workflow Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot (Protein Transfer) SDS_PAGE->Western_Blot Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblotting Detection Detection (Chemiluminescence) Immunoblotting->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

A Technical Guide to Shikokianin's Impact on Apoptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikokianin, a prominent naphthoquinone derived from the root of Lithospermum erythrorhizon, has garnered significant attention in oncological research for its potent anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis in cancer cells, focusing on the core signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism: A Multi-Faceted Approach to Programmed Cell Death

This compound's primary mechanism for inducing apoptosis involves the generation of intracellular reactive oxygen species (ROS).[1][3][4] This oxidative stress acts as a crucial upstream trigger, initiating a cascade of events that converge on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][5][6] The sensitivity of cancer cells to this compound-induced apoptosis is dependent on the delicate balance between pro-apoptotic and anti-apoptotic signals.[1]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a cornerstone of this compound-induced apoptosis.[7][8][9] The process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction.[1][4] This is characterized by a decrease in the mitochondrial membrane potential (Δψm).[3][7][8][9] The disruption of the mitochondrial membrane is regulated by the Bcl-2 family of proteins.[1][10][11][12]

This compound treatment has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins such as Bax and Bak.[2][7][8][13][14] This shift in the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.[14] The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][8]

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, the initiator caspase of the intrinsic pathway.[7][8][9] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[7][8][9] Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][7][9]

The Extrinsic (Death Receptor) Pathway

In addition to the intrinsic pathway, this compound also activates the extrinsic apoptotic pathway.[3] This pathway is initiated by the activation of death receptors on the cell surface.[15] While the direct interaction of this compound with death receptors is not fully elucidated, its induction of ROS plays a significant role in activating downstream signaling cascades.

A key player in the extrinsic pathway activated by this compound is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[3] ROS production upon this compound treatment leads to the phosphorylation and activation of JNK.[3][4] Activated JNK can then contribute to the activation of caspase-8, the initiator caspase of the extrinsic pathway.[3][16] Activated caspase-8 can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[16] Furthermore, caspase-8 can also cleave the BH3-only protein Bid to its truncated form, tBid, which then translocates to the mitochondria to further amplify the intrinsic apoptotic signal.

Other Signaling Pathways Implicated

Several other signaling pathways are modulated by this compound and contribute to its pro-apoptotic effects:

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[2][17] This pathway is a critical regulator of cell survival, and its inhibition by this compound promotes apoptosis.[2]

  • MAPK Pathways: Besides JNK, this compound also influences other members of the MAPK family, such as p38.[3] The activation of these stress-activated protein kinases contributes to the apoptotic response.

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway by this compound has also been reported, further contributing to the induction of apoptosis.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
K562Chronic Myelogenous Leukemia~0.5Not Specified
LAMA 84Chronic Myelogenous Leukemia~0.216
T24Bladder CancerNot Specified72
A549Lung Cancer2.5 µg/mLNot Specified

Table 2: Effect of this compound on Apoptotic Protein Expression

Cell LineProteinChange in ExpressionConcentration of this compound
TTCaspase-9Increased (dose-dependent)Various
TTCaspase-3Increased (dose-dependent)Various
TTPARPIncreased (dose-dependent)Various
HaCaTCaspase-3Significantly ActivatedDose-dependent
HaCaTBcl-2DownregulatedDose-dependent
HaCaTBaxUpregulatedDose-dependent
HaCaTBakUpregulatedDose-dependent
SMMC-7721BaxUpregulated1, 2, 4 µM
SMMC-7721p53Upregulated1, 2, 4 µM
SMMC-7721Caspase-3Upregulated1, 2, 4 µM
SMMC-7721Bcl-2Downregulated1, 2, 4 µM
SKOV-3Cleaved Caspase-3Increased4, 8, 16 µM
SKOV-3Cleaved Caspase-8Increased4, 8, 16 µM
SKOV-3Cleaved Caspase-9Increased4, 8, 16 µM

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on apoptosis.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18][19]

  • Protocol:

    • Seed cells and treat with this compound as described for the cell viability assay.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

4. Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining)

  • Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence indicates the state of mitochondrial polarization.

  • Protocol:

    • Treat cells with this compound as desired.

    • Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • For flow cytometry, quantify the red and green fluorescence signals. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations of Signaling Pathways and Experimental Workflows

Shikokianin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion dysfunction Bcl2 Bcl-2 / Bcl-xL ROS->Bcl2 inhibits Bax Bax / Bak ROS->Bax JNK JNK / p38 (MAPK) ROS->JNK activation Bcl2->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Caspase8 Caspase-8 (Initiator) JNK->Caspase8 activation Caspase8->Caspase3 activation PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Flow_Cytometry_Workflow start Cell Culture and This compound Treatment harvest Cell Harvesting (Trypsinization) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Data Analysis (Quantify Apoptosis) acquire->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

References

The Biosynthesis of Shikokianin in Isodon Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon, a genus of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. Among these, Shikokianin, an ent-kaurane diterpenoid with the molecular formula C24H32O8, has garnered interest for its potential pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This technical guide provides an in-depth overview of the biosynthesis of this compound in Isodon plants, detailing the proposed enzymatic steps, relevant quantitative data, and experimental protocols.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of ent-kaurane diterpenoid formation, which originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into two main stages: the formation of the ent-kaurene (B36324) scaffold and the subsequent oxidative modifications.

Formation of the ent-Kaurene Skeleton

The initial steps of this compound biosynthesis are catalyzed by two types of diterpene synthases (diTPSs): copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).

  • Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated with the cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS).

  • ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (ent-KS).

Shikokianin_Biosynthesis_Part1 GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS

Oxidative Modifications of ent-Kaurene

Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), are required to produce the final this compound molecule. Based on the structure of this compound (C24H32O8), these modifications likely involve multiple hydroxylation and acetylation steps.

A key enzyme in this stage is ent-kaurene oxidase (KO), a cytochrome P450 enzyme (CYP701 family) that catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[1][2] Subsequent hydroxylation and acetylation reactions at various positions on the ent-kaurane ring, catalyzed by other specific P450s and acetyltransferases, would lead to the final structure of this compound.

Shikokianin_Biosynthesis_Part2 ent_Kaurene ent-Kaurene ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ent-Kaurene Oxidase (KO/CYP701) ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent-Kaurene Oxidase (KO/CYP701) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO/CYP701) Hydroxylated_Intermediates Hydroxylated Intermediates ent_Kaurenoic_Acid->Hydroxylated_Intermediates Other P450s This compound This compound (C24H32O8) Hydroxylated_Intermediates->this compound Acetyltransferases

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in the scientific literature. However, studies on other major diterpenoids in Isodon species, such as oridonin (B1677485) and enmein, provide a framework for the expected concentration ranges and analytical methods that can be applied to this compound.

Table 1: Quantitative Analysis of Major Diterpenoids in Isodon Species

CompoundPlant SpeciesTissueConcentration (% dry weight)Analytical MethodReference
OridoninIsodon rubescensLeaves~0.5 - 2.5HPLC-UV[3]
EnmeinIsodon japonicusAerial parts~0.1 - 0.8HPLC-UV[4]
PonicidinIsodon japonicusAerial parts~0.05 - 0.3HPLC-UV[4]

Experimental Protocols

Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis are not yet available. However, established methods for the characterization of diterpene synthases and cytochrome P450s from plants can be adapted for this purpose.

Heterologous Expression and Assay of Diterpene Synthases (ent-CPS and ent-KS)

diTPS_Assay_Workflow cluster_Cloning Cloning and Expression cluster_Assay Enzyme Assay cluster_Analysis Product Analysis RNA_Extraction Total RNA extraction from Isodon leaves cDNA_Synthesis cDNA synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification Amplification of putative diTPS genes by PCR cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into an expression vector (e.g., pET28a) Gene_Amplification->Vector_Ligation E_coli_Transformation Transformation of E. coli (e.g., BL21(DE3)) Vector_Ligation->E_coli_Transformation Protein_Expression Induction of protein expression with IPTG E_coli_Transformation->Protein_Expression Cell_Lysis Cell lysis and protein purification Protein_Expression->Cell_Lysis Reaction_Setup Incubation of purified enzyme with GGPP or ent-CPP Cell_Lysis->Reaction_Setup Extraction Extraction of reaction products with hexane Reaction_Setup->Extraction GC_MS GC-MS analysis of the extracted products Extraction->GC_MS Structure_Elucidation Comparison with authentic standards and library spectra GC_MS->Structure_Elucidation

Methodology:

  • Gene Identification and Cloning: Putative ent-CPS and ent-KS genes are identified from the transcriptome of Isodon shikokiana. The full-length cDNAs are amplified by PCR and cloned into an E. coli expression vector.

  • Heterologous Expression: The recombinant plasmids are transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Enzyme Assay: The expressed proteins are purified and incubated with the appropriate substrate (GGPP for ent-CPS, and ent-CPP for ent-KS) in a suitable buffer.

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification.

Heterologous Expression and Assay of Cytochrome P450s (e.g., ent-Kaurene Oxidase)

P450_Assay_Workflow cluster_Cloning_Yeast Cloning and Yeast Expression cluster_Assay_P450 Enzyme Assay cluster_Analysis_P450 Product Analysis Gene_Amplification_P450 Amplification of putative P450 genes Yeast_Vector_Ligation Ligation into a yeast expression vector (e.g., pYES-DEST52) Gene_Amplification_P450->Yeast_Vector_Ligation Yeast_Transformation Transformation of Saccharomyces cerevisiae Yeast_Vector_Ligation->Yeast_Transformation Microsome_Preparation Preparation of microsomes from yeast cultures Yeast_Transformation->Microsome_Preparation Reaction_Setup_P450 Incubation of microsomes with substrate (e.g., ent-kaurene) and NADPH Microsome_Preparation->Reaction_Setup_P450 Extraction_P450 Extraction of products with ethyl acetate Reaction_Setup_P450->Extraction_P450 Derivatization Derivatization (e.g., methylation) for GC-MS analysis Extraction_P450->Derivatization LC_MS LC-MS or GC-MS analysis of products Derivatization->LC_MS

Methodology:

  • Gene Identification and Cloning: Putative P450 genes are identified from the Isodon shikokiana transcriptome and cloned into a yeast expression vector.

  • Heterologous Expression in Yeast: The recombinant plasmids are transformed into Saccharomyces cerevisiae. Microsomal fractions containing the expressed P450s are prepared from the yeast cultures.

  • Enzyme Assay: The microsomal preparations are incubated with the substrate (e.g., ent-kaurene for KO) in the presence of a co-factor, NADPH.[1]

  • Product Analysis: The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS after derivatization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon plants is a complex process involving multiple enzymatic steps. While the general pathway for its ent-kaurane core is understood, the specific enzymes responsible for the later-stage modifications that lead to the final this compound structure remain to be elucidated. Future research should focus on the identification and characterization of the specific ent-CPS, ent-KS, and cytochrome P450 enzymes from Isodon shikokiana. This will not only provide a complete picture of this compound biosynthesis but also enable the development of biotechnological platforms for its sustainable production. Furthermore, a detailed quantitative analysis of this compound in different tissues and developmental stages of the plant will provide valuable insights into the regulation of its biosynthesis.

References

Shikonin: A Naphthoquinone with Promising Lead Compound Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Possessing a multifaceted mechanism of action, Shikonin exhibits robust anti-inflammatory and anti-cancer properties, positioning it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of Shikonin's biological activities, focusing on its effects on key signaling pathways implicated in cancer and inflammation. Quantitative data on its efficacy are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of its molecular interactions.

Introduction

Lead compound identification is a critical step in the drug discovery pipeline. Natural products have historically been a rich source of novel chemical scaffolds with therapeutic potential. Shikonin (IUPAC name: 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione), a major active component of the traditional Chinese herbal medicine "Zicao", has been extensively studied for its medicinal properties.[1][2] Its demonstrated ability to modulate multiple cellular targets and pathways makes it a particularly attractive candidate for drug development programs targeting complex diseases such as cancer and chronic inflammatory conditions.

Physicochemical Properties

  • Chemical Formula: C₁₆H₁₆O₅

  • Molecular Weight: 288.30 g/mol

  • Appearance: Reddish-purple crystalline powder

  • Solubility: Soluble in organic solvents such as DMSO, ethanol, and chloroform; sparingly soluble in water.

Biological Activities and Efficacy

Shikonin's therapeutic potential stems from its ability to induce various forms of programmed cell death in cancer cells and to suppress inflammatory responses. The following tables summarize the in vitro efficacy of Shikonin across a range of cancer cell lines and inflammatory models, as measured by the half-maximal inhibitory concentration (IC50).

Anti-Cancer Activity

Shikonin exhibits broad-spectrum anti-cancer activity against numerous cancer cell types. Its cytotoxic effects are mediated through the induction of apoptosis, necroptosis, and the inhibition of cell proliferation and metastasis.[1][3]

Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Adenocarcinoma~1-248
MDA-MB-231Triple-Negative Breast Cancer~1-248
PANC-1Pancreatic Cancer~1-248
U2OSOsteosarcoma~1-248
SCC9Oral Cancer0.5Not Specified
H357Oral Cancer1.25Not Specified
PC3 (parental)Prostate Cancer0.3772
DU145 (parental)Prostate Cancer0.3772
LNCaP (DX-resistant)Prostate Cancer0.3272
22Rv1 (parental)Prostate Cancer1.0572
Cal78Chondrosarcoma1.524
SW-1353Chondrosarcoma1.124
QBC939Cholangiocarcinoma4.4324
QBC939Cholangiocarcinoma3.3948
QBC939Cholangiocarcinoma2.2072
143BOsteosarcoma4.5524
143BOsteosarcoma2.0148
Eca109Esophageal Squamous Carcinoma19.924
Anti-Inflammatory Activity

Shikonin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. A notable mechanism is its selective blockade of chemokine binding to the CCR1 receptor.[4]

Table 2: IC50 Values of Shikonin in Inflammatory Models

Target/ModelLigandIC50 (µM)
RANTES binding to human monocytesRANTES3.58
MIP-1α binding to human monocytesMIP-1α2.57
RANTES binding to CCR1-transfected HEK/293 cellsRANTES2.63
MIP-1α binding to CCR1-transfected HEK/293 cellsMIP-1α2.57
Human healthy and osteoarthritis chondrocytes-1.2 ± 0.1

Key Signaling Pathways Modulated by Shikonin

Shikonin's pleiotropic effects are a result of its interaction with multiple intracellular signaling cascades. The following diagrams illustrate the key pathways through which Shikonin exerts its anti-cancer and anti-inflammatory activities.

Apoptosis Induction

Shikonin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death.[5][6][7]

G Shikonin Shikonin ROS ROS Generation Shikonin->ROS Bax Bax (Upregulation) Shikonin->Bax Bcl2 Bcl-2 (Downregulation) Shikonin->Bcl2 Death_Receptors Death Receptors (e.g., Fas) Shikonin->Death_Receptors Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Caption: Shikonin-induced apoptotic pathways.

Necroptosis Induction

In certain cancer cell types, Shikonin can induce a caspase-independent form of programmed cell death known as necroptosis. This pathway is critically dependent on the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIP1 and RIP3).[8][9][10][11][12]

G Shikonin Shikonin RIP1 RIP1 Upregulation/ Activation Shikonin->RIP1 RIP3 RIP3 Upregulation/ Activation Shikonin->RIP3 Necrosome Necrosome Formation (RIP1-RIP3 Complex) RIP1->Necrosome RIP3->Necrosome MLKL MLKL Phosphorylation Necrosome->MLKL Plasma_Membrane_Rupture Plasma Membrane Rupture MLKL->Plasma_Membrane_Rupture Necroptosis Necroptosis Plasma_Membrane_Rupture->Necroptosis

Caption: Shikonin-induced necroptosis pathway.

NF-κB Signaling Inhibition

Shikonin exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[13][14]

G Shikonin Shikonin IkBa_D IκBα Degradation Shikonin->IkBa_D Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_P->IkBa_D NFkB NF-κB (p65/p50) IkBa_D->NFkB NFkB_translocation Nuclear Translocation IkBa_D->NFkB_translocation NFkB->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription

Caption: Inhibition of NF-κB signaling by Shikonin.

MAPK Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target of Shikonin. Depending on the cellular context, Shikonin can either activate or inhibit different branches of the MAPK pathway (ERK, JNK, p38), leading to varied cellular outcomes such as apoptosis or cell cycle arrest.[3][4][15]

G Shikonin Shikonin MAPK MAPK Pathway Shikonin->MAPK ERK ERK (Activation/Inhibition) MAPK->ERK JNK JNK (Activation) MAPK->JNK p38 p38 (Activation) MAPK->p38 Cellular_Outcomes Apoptosis, Cell Cycle Arrest, Inflammation ERK->Cellular_Outcomes JNK->Cellular_Outcomes p38->Cellular_Outcomes G cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of Shikonin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H G cluster_1 Western Blot Workflow A 1. Cell treatment with Shikonin B 2. Cell lysis and protein quantification A->B C 3. SDS-PAGE B->C D 4. Protein transfer to PVDF membrane C->D E 5. Blocking D->E F 6. Primary antibody incubation E->F G 7. Secondary antibody incubation F->G H 8. Chemiluminescent detection G->H I 9. Densitometry analysis H->I

References

Ethnobotanical Uses and Bio-pharmacological Properties of Shikonin-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikonin (B1681659) and its derivatives are potent naphthoquinone pigments responsible for the characteristic red-purple color of the roots of several plant species within the Boraginaceae family. Historically, these plants have been integral to traditional medicine systems across Asia and Europe for their therapeutic properties. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of shikonin, with a focus on its anti-inflammatory effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Shikonin-Producing Plant Species and their Ethnobotanical Significance

Shikonin is predominantly isolated from the roots of various genera in the Boraginaceae family. These plants have been used for centuries in traditional medicine for a wide range of ailments.

  • Lithospermum erythrorhizon (Zi Cao or Purple Gromwell): A perennial herb native to East Asia, its roots are a primary source of shikonin.[1] In traditional Chinese medicine, "Zi Cao" has been used for over 1500 years as a crude drug and a natural dye.[2] Its traditional applications include the treatment of skin conditions like burns, rashes, eczema, and wounds due to its cooling and detoxifying effects.[3] It has also been used internally to treat measles, chicken pox, and hepatitis.[4][5]

  • Arnebia euchroma (Ratanjot): Found in the high-altitude regions of the Himalayas, this plant is another significant source of shikonin.[6] It is highly valued in traditional medicine for its wide array of medicinal properties.

  • Other Genera: Species from the genera Alkanna, Anchusa, Onosma, and Echium are also known to produce shikonin and its enantiomer, alkannin.[7][8] These have been traditionally used for their anti-inflammatory, antimicrobial, and wound-healing properties.

Quantitative Analysis of Shikonin Content

The concentration of shikonin and its derivatives can vary significantly between and within plant species, influencing their therapeutic efficacy. High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of shikonin.

Plant SpeciesShikonin Yield (%)Extraction/Analysis MethodReference
Arnebia euchroma1.26%Ultrasound-assisted extraction with ethanol, HPLC[9]
Lithospermum erythrorhizon2%Chromatographic separation using hexane[8]
Arnebia euchromaNot specifiedHomogenate extraction with 78% ethanol[10]

Experimental Protocols

This section details common methodologies for the extraction, isolation, and biological evaluation of shikonin.

Several methods are employed for the extraction of shikonin from plant roots, each with its advantages and disadvantages.

  • Solvent Extraction: This is a traditional and widely used method based on the solubility of shikonin in organic solvents like petroleum ether, ethyl acetate, and ethanol.[11][12] The general procedure involves drying and powdering the plant roots, followed by extraction using a suitable solvent in a Soxhlet apparatus or through maceration. The solvent is then evaporated to yield the crude extract.[11]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time. An optimized protocol for Arnebia euchroma involved using 93 W ultrasound power for 87 minutes at 39°C with an ethanol-to-solid ratio of 11:1, yielding 1.26% shikonin.[9]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide as a solvent, offering an environmentally friendly and highly selective extraction method.[12]

HPLC is the standard for accurate quantification of shikonin.

  • Stationary Phase: A C18 reversed-phase column is typically used.[13]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water (e.g., 85:15, v/v).[10]

  • Detection: Shikonin is quantified using a UV detector at a wavelength of 516 nm.[10]

  • Cell Line: Rat primary macrophages are a suitable model.

  • Procedure:

    • Culture macrophages in appropriate media.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Concurrently treat the cells with varying concentrations of shikonin (e.g., 4 μM).

    • After a specific incubation period, collect the cell culture supernatant.

    • Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • A reduction in TNF-α levels in shikonin-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[14]

Signaling Pathways and Molecular Mechanisms

Shikonin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Shikonin has been shown to inhibit this pathway.[15] In the presence of an inflammatory stimulus like LPS, shikonin prevents the degradation and phosphorylation of IκBα, an inhibitor of NF-κB. This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Shikonin Shikonin IKK IKK Shikonin->IKK Inhibition TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β)

Caption: Shikonin's inhibition of the NF-κB signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in inflammation and cell survival. Shikonin has been demonstrated to regulate this pathway. In a rat model of osteoarthritis, shikonin administration led to the upregulation of Akt phosphorylation.[17] This activation of the PI3K/Akt pathway is associated with the inhibition of inflammation and chondrocyte apoptosis.[17][18]

PI3K_Akt_Pathway Shikonin Shikonin PI3K PI3K Shikonin->PI3K Activation Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Inflammation Inflammation (COX-2, iNOS) pAkt->Inflammation Inhibition Apoptosis Chondrocyte Apoptosis (Caspase-3) pAkt->Apoptosis Inhibition

Caption: Shikonin's modulation of the PI3K/Akt signaling pathway.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of shikonin.

Experimental_Workflow Plant_Material Plant Material (e.g., L. erythrorhizon roots) Extraction Extraction (e.g., UAE) Plant_Material->Extraction Purification Purification & Isolation of Shikonin Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification In_Vitro_Assay In Vitro Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Purification->In_Vitro_Assay Cytokine_Measurement Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) In_Vitro_Assay->Cytokine_Measurement Western_Blot Western Blot Analysis (e.g., NF-κB, p-Akt) In_Vitro_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Cytokine_Measurement->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for studying shikonin.

Shikonin, a naphthoquinone pigment derived from several plants of the Boraginaceae family, has a rich history of use in traditional medicine, particularly for its anti-inflammatory properties. Modern scientific research has substantiated these traditional claims, elucidating the molecular mechanisms underlying its therapeutic effects, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways. The methodologies for extraction, quantification, and biological evaluation of shikonin are well-established, providing a solid foundation for further research and development of shikonin-based therapeutics. This guide provides a comprehensive resource for scientists and researchers interested in exploring the pharmacological potential of this remarkable natural compound.

References

Foundational Research on the Pharmacokinetics of Shikonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research into the pharmacokinetics of Shikonin (B1681659), a naturally occurring naphthoquinone pigment with a wide range of pharmacological activities. Due to the likely misspelling in the initial topic "Shikokianin," this document focuses on the extensively studied "Shikonin." This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.

Executive Summary

Shikonin, isolated from the root of Lithospermum erythrorhizon, demonstrates a spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. However, its clinical translation is hampered by unfavorable pharmacokinetic characteristics. Notably, Shikonin exhibits poor oral bioavailability and is a potent inhibitor of various cytochrome P450 (CYP) enzymes, indicating a high potential for drug-drug interactions. Its metabolism primarily occurs in the liver, leading to the formation of several hydroxylated metabolites. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of Shikonin.

Pharmacokinetic Profile of Shikonin

The pharmacokinetic properties of Shikonin are characterized by limited oral absorption, significant plasma protein binding, and extensive metabolism.

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters of Shikonin.

Table 1: In Vivo Pharmacokinetic Parameters of Shikonin in Rats

ParameterValueSpecies/ModelAdministration RouteSource
Oral Bioavailability Low/UnfavorableRatOral[1]
Plasma Protein Binding 64.6%Not SpecifiedNot Applicable[1]
Half-life (t½) 8.79 hMouseOral/Intramuscular[2]
Volume of Distribution (Vd) 8.91 L/kgMouseOral/Intramuscular[2]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Shikonin

CYP IsoformIC₅₀ (µM)Kᵢ (µM)Inhibition TypeSource
CYP1A2 5.321.25Mixed[3]
CYP2B6 2.200.41Mixed[3]
CYP2C9 1.010.54Mixed[3]
CYP2D6 2.882.66Mixed[3]
CYP2E1 1.211.68Competitive[3]
CYP3A4 2.577.72Mixed[3]

Table 3: In Vitro Inhibition of Rat Cytochrome P450 Enzymes by Shikonin

CYP IsoformIC₅₀ (µM)
CYP1A2 4.19
CYP2B1 8.23
CYP2C11 2.36
CYP2D1 7.66
CYP2E1 1.47
CYP3A2 8.80
Source:[3]

Table 4: Identified Metabolites of Shikonin from In Vitro Studies

Metabolite IDIdentified Structure
S-1 Dihydroxylated shikonin
S-2 2-OH shikonin
S-3 6-OH or 7-OH shikonin
Source:[4]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of Shikonin.

In Vitro Metabolism of Shikonin using Rat Liver Microsomes

Objective: To identify the metabolites of Shikonin formed by hepatic enzymes.

Protocol:

  • Microsome Preparation: Liver microsomes are prepared from male Wistar rats. The liver is homogenized in an ice-cold buffer (e.g., 0.1 M Tris-Cl, pH 7.4, containing 10 mM EDTA and 150 mM KCl) and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

  • Incubation Mixture: A typical 1 mL incubation mixture contains:

    • Rat liver microsomes (0.5 mg protein/mL)

    • Shikonin (10 µM, dissolved in a suitable solvent like DMSO)

    • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

    • NADPH-regenerating system (e.g., 0.25 mM NADP+, 5 mM glucose-6-phosphate, and 0.5 units of glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes). The reaction is terminated by adding an organic solvent (e.g., ethyl acetate).

  • Sample Processing: The terminated reaction mixture is vortexed and centrifuged to precipitate proteins. The supernatant containing the parent compound and its metabolites is collected and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent suitable for analysis (e.g., methanol).

  • Analytical Method: The reconstituted sample is analyzed by Reverse-Phase High-Performance Liquid Chromatography with a Photodiode Array Detector (RP-HPLC-DAD) to separate and detect the metabolites.[4] Further structural elucidation of the purified metabolites is performed using techniques such as UV spectroscopy, ¹H-NMR, and Mass Spectrometry (MS).[4]

Determination of IC₅₀ and Kᵢ Values for CYP Inhibition

Objective: To assess the inhibitory potential of Shikonin on various cytochrome P450 isoforms.

Protocol:

  • Incubation with Liver Microsomes: Shikonin at various concentrations (e.g., 0.2 µM to 20 µM) is incubated with human or rat liver microsomes (e.g., 0.1-0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[3]

  • CYP-Specific Substrates: A "cocktail" of specific probe substrates for different CYP isoforms is added to the incubation mixture.

  • Reaction Initiation and Termination: The reaction is initiated by adding an NADPH-regenerating system and incubated for a short period (e.g., 5-10 minutes) to ensure linear reaction velocity. The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The formation of metabolites from the specific CYP substrates is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of Shikonin is compared to the control (without Shikonin). The IC₅₀ value, the concentration of Shikonin that causes 50% inhibition of the enzyme activity, is calculated by non-linear regression analysis. To determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, mixed), enzyme kinetic experiments are performed with varying concentrations of both the substrate and Shikonin. The data is then fitted to different enzyme inhibition models (e.g., using Lineweaver-Burk plots).[3]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Shikonin after oral and intravenous administration.

Protocol:

  • Animal Model: Male Sprague-Dawley (SD) rats are used for the study. The animals are fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV) Group: Shikonin is administered as a single bolus injection via the tail vein.

    • Oral (PO) Group: Shikonin is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of Shikonin in plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance (CL) are calculated using non-compartmental analysis. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathways and Molecular Interactions

Shikonin exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

PI3K/Akt Signaling Pathway

Shikonin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By doing so, it can induce apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Shikonin Shikonin Shikonin->PI3K Inhibits Shikonin->Akt Inhibits Phosphorylation

Shikonin's inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate. Shikonin can modulate this pathway to induce apoptosis in cancer cells.

MAPK_Pathway Stimuli External Stimuli (e.g., Stress) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis Shikonin Shikonin Shikonin->MAPKKK Activates

Shikonin's activation of the MAPK stress-activated pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Shikonin has been shown to exert anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates Transcription Shikonin Shikonin Shikonin->IKK Inhibits

Shikonin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The foundational pharmacokinetic research on Shikonin reveals a molecule with significant therapeutic potential that is currently limited by its ADME properties. Its poor oral bioavailability necessitates alternative delivery strategies, while its potent inhibition of CYP enzymes raises concerns for drug-drug interactions that must be carefully considered in any clinical application. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon, enabling further investigation into optimizing Shikonin's pharmacokinetic profile and harnessing its full therapeutic potential. Future studies should focus on developing novel formulations to enhance bioavailability and conducting in vivo studies to validate the clinical relevance of its CYP-mediated drug interactions.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Shikokianin from Isodon serra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isodon serra, a perennial plant from the Lamiaceae family, is a traditional Chinese medicine known for its diverse bioactive compounds. Among these are various diterpenoids, which have shown potential cytotoxic, anti-inflammatory, and antibacterial activities. Shikokianin A, a notable diterpenoid found in I. serra, has demonstrated significant biological activities, making its isolation and study a key area of interest for drug discovery and development.[1] This document provides a detailed protocol for the isolation of this compound and other diterpenoids from the aerial parts of Isodon serra, based on established methodologies for similar compounds from this plant.

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of diterpenoids, including this compound, from Isodon serra. The methodology is based on a combination of solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC).

1. Plant Material and Extraction:

  • Plant Material: Air-dried aerial parts of Isodon serra are used as the starting material.

  • Extraction Solvent: A mixture of acetone (B3395972) and water (70:30, v/v) is utilized for the initial extraction.[2]

  • Procedure:

    • Powder the air-dried aerial parts of I. serra.

    • Extract the powdered plant material with a 70% aqueous acetone solution at room temperature. This process should be repeated three times to ensure exhaustive extraction.[2]

    • Combine the extracts and concentrate them under reduced pressure to remove the acetone, resulting in an aqueous residue.

    • The resulting water layer is then subjected to liquid-liquid partitioning.

2. Partitioning and Fractionation:

  • Solvent: Ethyl acetate (B1210297) (EtOAc) is used to partition the aqueous extract.

  • Procedure:

    • Partition the concentrated aqueous extract successively with ethyl acetate.[2]

    • Separate and combine the ethyl acetate layers.

    • Evaporate the ethyl acetate under reduced pressure to yield a crude EtOAc extract.

3. Chromatographic Purification:

The crude ethyl acetate extract is subjected to multiple rounds of chromatography to isolate the target compounds.

  • Step 1: Silica (B1680970) Gel Column Chromatography:

    • Subject the crude EtOAc extract to silica gel column chromatography (100–200 mesh).[2]

    • Elute the column with a gradient system of chloroform (B151607) (CHCl₃) and acetone (Me₂CO), starting from 100% CHCl₃ and gradually increasing the proportion of Me₂CO.[2]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Subject the fractions obtained from the silica gel column to further separation using Sephadex LH-20 column chromatography.[2]

    • A common eluent for this step is a mixture of chloroform and methanol (B129727) (CHCl₃:MeOH, 1:1 v/v).[2]

  • Step 3: Preparative and Semi-preparative HPLC:

    • The final purification of individual compounds is achieved using preparative and/or semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2]

    • A common mobile phase for HPLC purification is a gradient of acetonitrile (B52724) (CH₃CN) and water (H₂O).[2] The specific gradient and flow rate will depend on the target compound and the column used.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of diterpenoids from Isodon serra, which can be adapted for the isolation of this compound.

StageMaterialWeight/VolumeYieldReference
Extraction Air-dried aerial parts of I. serra6.0 kg-[2]
70% Acetone-Water3 x 20 L-[2]
Partitioning Crude EtOAc extract~300.0 g5.0% (w/w from dried plant material)[2]
Silica Gel Chromatography Fraction 214.0 g-[2]
Fraction 416.0 g-[2]
Final Purified Compound Compound 1 (Serrin K)30.0 mg-[2]
Compound 2 (Xerophilusin XVII)0.9 mg-[2]
Compound 5 (Rubescansin J)13.2 mg-[2]
Compound 63.0 mg-[2]
Compound 7 (Xerophilusin XIV)6.4 mg-[2]

Visualizations

Experimental Workflow for Isolation of Diterpenoids from Isodon serra

experimental_workflow start Air-dried aerial parts of Isodon serra extraction Extraction with 70% Acetone-Water start->extraction partitioning Partitioning with Ethyl Acetate extraction->partitioning crude_extract Crude Ethyl Acetate Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Preparative/Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound / Diterpenoids hplc->pure_compound

Caption: A flowchart illustrating the major steps for the isolation of this compound and other diterpenoids from Isodon serra.

Note on Signaling Pathways: While this compound A is known for its anti-inflammatory and cytotoxic activities, detailed signaling pathway diagrams specific to this compound are not readily available in the provided search results. However, related compounds from Isodon species, such as Oridonin, are known to exert their effects by interfering with DNA replication, regulating the cell cycle, and inhibiting cytokine secretion.[3] For drug development professionals, further research into the specific molecular targets and signaling cascades of this compound would be a critical next step following its successful isolation.

References

Application Notes and Protocols for MTT Assay with Shikonin on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-tumor activity across various cancer cell lines. In breast cancer research, particularly with the estrogen receptor-positive MCF-7 cell line, Shikonin has been shown to inhibit cell proliferation and induce cell death through multiple mechanisms. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for performing an MTT assay to evaluate the effect of Shikonin on MCF-7 cells, along with application notes on its mechanism of action.

Mechanism of Action of Shikonin in MCF-7 Cells

Shikonin exerts its cytotoxic effects on MCF-7 cells primarily through the induction of apoptosis and necroptosis.[1][2] Key signaling pathways and molecular events involved include:

  • Induction of Apoptosis: Shikonin treatment leads to morphological changes characteristic of apoptosis in MCF-7 cells.[3] It can activate both intrinsic and extrinsic apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): Shikonin induces the production of ROS within the mitochondria of MCF-7 cells, which is a key trigger for programmed cell death.[1][4]

  • Modulation of Signaling Pathways:

    • MAPK Pathway: Shikonin has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can lead to the activation of p38 and JNK, while inhibiting the ERK pathway, collectively promoting apoptosis.[5][6]

    • PI3K/Akt Pathway: Evidence suggests that Shikonin can also impact the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[7]

  • Downregulation of Estrogen Receptors: In ER-positive MCF-7 cells, Shikonin has been found to downregulate the expression of Estrogen Receptor Alpha (ERα) and G-protein coupled estrogen receptor (GPER), thereby inhibiting estrogen-stimulated cell proliferation.[5]

  • Induction of Necroptosis: Besides apoptosis, Shikonin can induce a form of programmed necrosis called necroptosis, particularly when the apoptotic pathway is inhibited. This process involves the proteins RIPK1 and RIPK3.[1][2]

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Shikonin on MCF-7 cells at different time points, as determined by MTT assays in various studies.

Incubation TimeIC50 of Shikonin on MCF-7 Cells (µM)Reference
24 hours7.4 ± 0.4[3][5]
48 hours6.3 ± 0.6[5]
72 hours3.9 ± 0.5[5]

Experimental Protocols

Materials
  • MCF-7 human breast cancer cell line

  • Shikonin

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methods

1. Cell Culture and Maintenance

  • Culture MCF-7 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

2. Preparation of Shikonin Stock Solution

  • Dissolve Shikonin in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for the experiment. Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

3. MTT Assay Protocol

  • Cell Seeding:

    • Harvest MCF-7 cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment with Shikonin:

    • After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of Shikonin (e.g., a serial dilution from 0.1 µM to 100 µM).

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest Shikonin concentration) and a blank group (medium only, no cells).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of Shikonin on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of Shikonin that causes a 50% reduction in cell viability.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture MCF-7 Cells C Seed Cells in 96-well Plate A->C B Prepare Shikonin Solutions D Treat with Shikonin B->D C->D 24h Incubation E Add MTT Reagent D->E 24/48/72h Treatment F Incubate (3-4 hours) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Experimental workflow for the MTT assay.

Shikonin_Signaling_Pathway cluster_receptors Receptor Level cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Shikonin Shikonin ERa ERα Shikonin->ERa Downregulates GPER GPER Shikonin->GPER Downregulates MAPK MAPK Pathway (p38, JNK activation) Shikonin->MAPK PI3K_Akt PI3K/Akt Pathway (inhibition) Shikonin->PI3K_Akt ROS ROS Production Shikonin->ROS Proliferation Cell Proliferation (inhibition) ERa->Proliferation GPER->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Promotes ROS->Apoptosis Necroptosis Necroptosis (RIPK1/3 dependent) ROS->Necroptosis Apoptosis->Proliferation Inhibits Necroptosis->Proliferation Inhibits

Caption: Shikonin's signaling pathways in MCF-7 cells.

References

Methodology for Studying Shikokianin-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a natural naphthoquinone compound, has demonstrated potent anti-tumor activity in various cancer cell lines.[1] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry is a powerful and high-throughput technique that allows for the quantitative analysis of apoptosis in individual cells within a heterogeneous population.[3] This document provides detailed application notes and protocols for studying this compound-induced apoptosis using flow cytometry, focusing on key assays such as Annexin V/Propidium Iodide (PI) staining, mitochondrial membrane potential analysis, and cell cycle analysis.

Mechanism of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted process that primarily involves the intrinsic (mitochondrial) and extrinsic signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[1][4][5] The accumulation of intracellular ROS disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[4][6] This activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to the execution of apoptosis.[7] Additionally, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can further promote apoptosis.[5][8] Some studies also suggest an inhibitory effect on the PI3K/AKT survival pathway and the induction of cell cycle arrest.[9][10]

Key Flow Cytometry-Based Assays for Apoptosis Detection

Flow cytometry offers several assays to dissect the process of this compound-induced apoptosis. The most common and informative assays are:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the disruption of mitochondrial function, a key event in the intrinsic apoptotic pathway.

  • Cell Cycle Analysis: To determine if this compound induces cell cycle arrest, which can be a precursor to apoptosis.

Data Presentation: Summary of Expected Quantitative Results

The following table summarizes the expected quantitative outcomes from flow cytometry experiments investigating this compound-induced apoptosis.

AssayTreatment GroupExpected OutcomeInterpretation
Annexin V/PI Staining Untreated ControlHigh percentage of Annexin V- / PI- cellsMajority of cells are viable.
This compound-TreatedIncreased percentage of Annexin V+ / PI- and Annexin V+ / PI+ cellsThis compound induces early and late-stage apoptosis.
Mitochondrial Membrane Potential (ΔΨm) Untreated ControlHigh red fluorescence (JC-1 aggregates)Cells maintain a high mitochondrial membrane potential.
This compound-TreatedIncreased green fluorescence (JC-1 monomers)This compound causes depolarization of the mitochondrial membrane.
Cell Cycle Analysis Untreated ControlNormal distribution of cells in G0/G1, S, and G2/M phasesNormal cell cycle progression.
This compound-TreatedAccumulation of cells in a specific phase (e.g., G0/G1 or G2/M) and an increase in the sub-G1 peakThis compound may induce cell cycle arrest and apoptosis (DNA fragmentation).

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining Protocol

This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis.[11]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours).[12] Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >575 nm.[14]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential.[16] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[17]

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.

  • Cell Harvesting: Collect and wash the cells as previously described.

  • JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[18] Resuspend the cell pellet in 0.5 mL of the JC-1 working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[18]

  • Washing: Centrifuge the cells at 500 x g for 3 minutes. Wash the cells twice with 2 mL of ice-cold PBS or staining buffer.[19]

  • Analysis: Resuspend the cells in an appropriate buffer and analyze by flow cytometry. Measure the green fluorescence (FL1, ~530 nm) and red fluorescence (FL2, ~590 nm).[16]

Data Interpretation:

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Cell Cycle Analysis Protocol

This protocol uses a DNA-staining dye like Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle.[20]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Use linear fluorescence scale to display the DNA content histogram.[21]

Data Interpretation:

  • The histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

  • A peak to the left of G0/G1 (sub-G1) represents apoptotic cells with fragmented DNA.[21]

  • An accumulation of cells in a particular phase suggests cell cycle arrest.[20]

Visualizations

Shikokianin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mitochondria Apoptosis Apoptosis JNK->Apoptosis CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Flow_Cytometry_Workflow cluster_prep Cell Preparation Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest AnnexinV_PI Annexin V/PI Staining JC1 JC-1 Staining (ΔΨm) CellCycle DNA Staining (Cell Cycle) Analysis 4. Flow Cytometry Analysis AnnexinV_PI->Analysis JC1->Analysis CellCycle->Analysis Data 5. Data Interpretation Analysis->Data

Gating_Strategy P1 {P1 | FSC vs SSC | Gate on Cells} P2 {P2 | FSC-A vs FSC-H | Gate on Singlets} P1->P2 P3 {P3 | Annexin V vs PI | Quadrant Gates} P2->P3 Q1 Q1: Viable (AV-/PI-) Q2 Q2: Early Apoptotic (AV+/PI-) Q3 Q3: Late Apoptotic (AV+/PI+) Q4 Q4: Necrotic (AV-/PI+)

References

Analyzing the Impact of Shikonin on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effects of Shikonin, a potent naphthoquinone compound isolated from the roots of Lithospermum erythrorhizon, on the cell cycle of mammalian cells. The protocols outlined below are foundational for researchers investigating the anti-cancer properties of Shikonin and similar compounds, providing a framework for inclusion in drug development programs.

Introduction

Shikonin has been demonstrated to exhibit significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] A key mechanism underlying these effects is its ability to induce cell cycle arrest, thereby preventing cancer cells from progressing through the necessary phases for division and proliferation.[1][2][3] This document details the key experimental techniques used to elucidate the specific effects of Shikonin on cell cycle distribution and the expression of critical cell cycle regulatory proteins.

Key Experimental Techniques

The analysis of Shikonin's effect on the cell cycle primarily involves two core techniques:

  • Flow Cytometry: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][4][5][6]

  • Western Blotting: To determine the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[2][3]

Application Note 1: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a cell population following treatment with Shikonin. The principle of this assay is the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA of the cells.[4][7] The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[4][5]

Experimental Protocol: Propidium Iodide Staining for Flow Cytometry

Materials:

  • Cell line of interest (e.g., HaCaT, A431, U937)

  • Complete cell culture medium

  • Shikonin (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Shikonin Treatment: Treat the cells with various concentrations of Shikonin (e.g., 1, 2, 4 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3][8]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 2,000 rpm for 10 minutes at 4°C.

    • Discard the ethanol and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of Shikonin on Cell Cycle Distribution

The quantitative data obtained from flow cytometry can be summarized in a table for easy comparison across different treatment conditions.

Cell LineShikonin Conc. (µM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
HaCaT Control65.3 ± 2.125.4 ± 1.59.3 ± 0.8[3]
168.9 ± 2.522.1 ± 1.39.0 ± 0.7[3]
275.8 ± 3.216.5 ± 1.87.7 ± 0.9[3]
482.1 ± 3.8 11.2 ± 1.56.7 ± 0.6[3]
SMMC-7721 Control55.2 ± 2.835.1 ± 2.29.7 ± 1.1[8]
162.4 ± 3.128.9 ± 2.58.7 ± 1.0[8]
269.8 ± 3.5 22.3 ± 2.17.9 ± 0.9[8]
476.5 ± 4.1 16.1 ± 1.97.4 ± 0.8[8]

Note: Data are presented as mean ± standard deviation. Statistical significance is often denoted with asterisks (P<0.05, **P<0.01, **P<0.001) compared to the control group.

Experimental Workflow for Cell Cycle Analysis

G A Cell Seeding & Culture B Shikonin Treatment A->B C Cell Harvesting B->C D Fixation (70% Ethanol) C->D E Staining (Propidium Iodide & RNase A) D->E F Flow Cytometry Analysis E->F G Data Interpretation (% Cells in G0/G1, S, G2/M) F->G

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Application Note 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

To understand the molecular mechanisms behind Shikonin-induced cell cycle arrest, it is crucial to examine its effects on the expression of key regulatory proteins. Western blotting is the standard technique for this purpose. Shikonin has been shown to downregulate the expression of cyclins and cyclin-dependent kinases.[2][3]

Experimental Protocol: Western Blotting

Materials:

  • Treated cell pellets (from a parallel experiment to the flow cytometry analysis)

  • RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-Cyclin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Effect of Shikonin on Cell Cycle Protein Expression

The results of the Western blot analysis can be presented in a table summarizing the relative protein expression levels.

Cell LineShikonin Conc. (µM)Relative Cyclin D1 ExpressionRelative Cyclin E ExpressionRelative Cyclin B1 ExpressionReference
HaCaT Control1.00 ± 0.001.00 ± 0.001.00 ± 0.00[3]
10.85 ± 0.070.82 ± 0.060.91 ± 0.08[3]
20.62 ± 0.050.58 ± 0.040.75 ± 0.06*[3]
40.38 ± 0.04 0.35 ± 0.030.51 ± 0.05**[3]

Note: Data are presented as mean ± standard deviation of relative band intensities normalized to the loading control and the vehicle control. Statistical significance is often denoted with asterisks (P<0.05, *P<0.01) compared to the control group.

Signaling Pathway Implicated in Shikonin's Action

Shikonin has been shown to exert its anti-cancer effects, including cell cycle arrest, by modulating various signaling pathways. One prominent pathway is the EGFR-NF-κB signaling cascade.[2] Shikonin can inhibit the activation of this pathway, leading to the downregulation of downstream targets that promote cell proliferation and survival.

G cluster_0 Shikonin Shikonin EGFR EGFR Shikonin->EGFR NFkB NF-κB EGFR->NFkB Activation Cyclins_CDKs Cyclins & CDKs NFkB->Cyclins_CDKs Upregulation CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest Inhibition of Progression

Caption: Shikonin-mediated inhibition of the EGFR-NF-κB signaling pathway.

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the effects of Shikonin on the cell cycle. By combining flow cytometry for quantitative analysis of cell cycle distribution and Western blotting for mechanistic insights into the regulation of key cell cycle proteins, researchers can effectively characterize the anti-proliferative potential of Shikonin and other novel therapeutic compounds. These techniques are essential for preclinical studies and contribute to a deeper understanding of the molecular basis of cancer therapeutics.

References

application of Shikokianin in NF-κB inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and various types of cancer.[3][4][5] This has made the NF-κB pathway an attractive target for therapeutic intervention. Shikonin (B1681659), a major bioactive naphthoquinone component isolated from the roots of Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory and anti-cancer properties.[6][7][8][9] Emerging evidence highlights its potent inhibitory effects on the NF-κB signaling pathway, making it a valuable tool for research and a potential candidate for drug development.[6][7][10]

These application notes provide a comprehensive overview of the use of Shikonin in NF-κB inhibition assays, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures.

Mechanism of Action

Shikonin exerts its inhibitory effect on the NF-κB pathway primarily through the canonical pathway . In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][11] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated.[1][12] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[1][13] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.[1]

Shikonin has been shown to directly target and inhibit the activity of IKKβ , a key catalytic subunit of the IKK complex responsible for phosphorylating IκBα in the canonical pathway.[6] By directly suppressing IKKβ activity, Shikonin prevents the phosphorylation and subsequent degradation of IκBα.[6][7] This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the transcription of NF-κB-dependent pro-inflammatory genes.[6][10]

NF_kappa_B_Pathway_Inhibition_by_Shikonin cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_complex 2. Signal Transduction IκBα IκBα IKK_complex->IκBα 3. Phosphorylation IκBα_NFκB IκBα-NF-κB Complex (Inactive) IκBα->IκBα_NFκB p_IκBα p-IκBα NFκB NF-κB (p50/p65) NFκB->IκBα_NFκB NFκB_n NF-κB NFκB->NFκB_n 6. Nuclear Translocation IκBα_NFκB->NFκB 5. NF-κB Release Proteasome Proteasome p_IκBα->Proteasome 4. Ubiquitination & Degradation Shikonin Shikonin Shikonin->IKK_complex Inhibition DNA DNA (κB sites) NFκB_n->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Caption: NF-κB signaling pathway and Shikonin's inhibitory mechanism.

Quantitative Data

Shikonin has been shown to be a potent inhibitor of the NF-κB pathway. The following table summarizes the quantitative data from various studies.

ParameterValueCell Line/SystemCommentsReference
IC₅₀ (IKKβ/NEMO complex destabilization)174 nMColorectal cancer cellsShikonin was identified as an inhibitor of the IKKβ/NEMO complex.[10]
Inhibition of T-cell proliferation Dose-dependentPrimary human T lymphocytesAssociated with suppression of the NF-κB signaling pathway.[6]
Inhibition of IκBα phosphorylation and degradation SignificantPrimary human T lymphocytesOccurs via direct suppression of IKKβ activity.[6]
Inhibition of NF-κB nuclear translocation SignificantPrimary human T lymphocytesA direct consequence of IκBα stabilization.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory effect of Shikonin on the NF-κB pathway are provided below.

Cell Culture and Treatment

This protocol outlines the general procedure for cell culture and treatment with Shikonin and an NF-κB activator.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HEK293T cells, or primary cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Shikonin (stock solution prepared in DMSO)

  • NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well, 12-well, or 96-well)

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of Shikonin in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Pre-treat the cells with varying concentrations of Shikonin for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with DMSO only).

  • Following pre-treatment, stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the desired time (e.g., 15-60 minutes for signaling pathway analysis or longer for gene expression studies).[3][14]

  • After stimulation, wash the cells with ice-cold PBS and proceed with the desired downstream analysis (e.g., Western blotting, NF-κB reporter assay, or immunofluorescence).

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or β-galactosidase gene under the control of an NF-κB response element)

  • Reagents for cell lysis and luciferase or β-galactosidase activity measurement

  • Luminometer or spectrophotometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with Shikonin and the NF-κB activator as described in Protocol 1.

  • After the incubation period, lyse the cells according to the manufacturer's instructions for the reporter assay kit.

  • Measure the luciferase or β-galactosidase activity using a luminometer or spectrophotometer.

  • Normalize the reporter activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

  • Calculate the percentage of NF-κB inhibition by comparing the activity in Shikonin-treated cells to the vehicle-treated, stimulated control.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • For total cell lysates, lyse the treated cells directly in lysis buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

Experimental_Workflow_NF_kappa_B_Inhibition cluster_assays Downstream Assays A 1. Cell Culture Seed cells and grow to 70-80% confluency B 2. Pre-treatment with Shikonin Incubate with various concentrations of Shikonin (include vehicle control) A->B C 3. Stimulation Add NF-κB activator (e.g., LPS, TNF-α) B->C D 4. Cell Harvesting and Lysis Collect cells and prepare lysates (total, cytoplasmic, or nuclear) C->D E1 NF-κB Reporter Assay (Luciferase/β-gal) D->E1 E2 Western Blot (p-IκBα, IκBα, p65) D->E2 E3 Immunofluorescence (p65 nuclear translocation) D->E3 F 5. Data Analysis Quantify results, calculate % inhibition, and determine IC₅₀ values E1->F E2->F E3->F

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a naturally occurring naphthoquinone pigment, has demonstrated significant antibacterial properties, positioning it as a promising candidate for the development of new antimicrobial agents. These application notes provide a comprehensive guide to the experimental design for evaluating the antibacterial efficacy of this compound. Detailed protocols for key assays are outlined to ensure reproducible and accurate assessment of its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antibacterial compounds.

Recent studies have begun to elucidate the mechanisms by which this compound exerts its antibacterial effects. Evidence suggests that its activity is linked to an affinity for peptidoglycan, a crucial component of the bacterial cell wall.[1][2][3] Furthermore, this compound appears to disrupt the integrity of the cytoplasmic membrane and interfere with the function of ATP-binding cassette (ABC) transporters.[1][2][3] In methicillin-resistant Staphylococcus aureus (MRSA), this compound has been shown to inhibit the expression of penicillin-binding protein 2a (PBP2a), a key factor in beta-lactam resistance.[4] These multifaceted mechanisms make this compound a compelling subject for further investigation in the fight against antibiotic-resistant bacteria.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the structured tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)
Pseudomonas aeruginosa (ATCC 27853)

Table 2: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Table 3: Anti-Biofilm Activity of this compound

Bacterial StrainMBIC50 (µg/mL)MBEC50 (µg/mL)
S. aureus (ATCC 29213)
P. aeruginosa (ATCC 27853)

Table 4: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineIC50 (µg/mL)Assay
HeLaMTT
HepG2MTT

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC). The broth microdilution method is a standard and reliable technique for this purpose.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Resazurin solution (optional, for viability indication)

  • Plate reader

Protocol:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound with no visible growth.

  • To determine the MBC, plate 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microplate prep_this compound->inoculate prep_bacteria->inoculate incubate_mic Incubate (18-24h, 37°C) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end_node End read_mbc->end_node Time_Kill_Workflow start Start prep Prepare this compound Tubes (0.5x, 1x, 2x, 4x MIC) start->prep inoculate Inoculate with Bacteria prep->inoculate incubate Incubate at 37°C inoculate->incubate sampling Withdraw Aliquots at Time Points (0-24h) incubate->sampling dilute Serial Dilutions sampling->dilute plate Plate onto Agar dilute->plate incubate_plate Incubate Plates plate->incubate_plate count Count Colonies (CFU/mL) incubate_plate->count plot Plot Time-Kill Curve count->plot end_node End plot->end_node Anti_Biofilm_Workflow cluster_mbic MBIC Assay cluster_mbec MBEC Assay start_mbic Co-incubate Bacteria and this compound incubate_mbic Incubate (24-48h) start_mbic->incubate_mbic wash Wash to Remove Planktonic Cells incubate_mbic->wash start_mbec Pre-form Biofilm (24h) treat_mbec Treat with this compound start_mbec->treat_mbec incubate_mbec Incubate (24h) treat_mbec->incubate_mbec incubate_mbec->wash stain Crystal Violet Staining wash->stain solubilize Solubilize Stain stain->solubilize read Measure Absorbance solubilize->read end_node Determine MBIC/MBEC read->end_node Cytotoxicity_Workflow start Seed Mammalian Cells incubate1 Incubate Overnight start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate Shikokianin_Mechanism cluster_cell Bacterial Cell membrane Cytoplasmic Membrane pbp2a PBP2a Synthesis abc ABC Transporter peptidoglycan Peptidoglycan This compound This compound disruption Membrane Disruption & Increased Permeability This compound->disruption inhibition_pbp Inhibition of PBP2a Expression This compound->inhibition_pbp inhibition_abc Inhibition of ABC Transporters This compound->inhibition_abc binding_pg Binding to Peptidoglycan This compound->binding_pg disruption->membrane affects cell_death Bacterial Cell Death disruption->cell_death inhibition_pbp->pbp2a inhibits inhibition_pbp->cell_death inhibition_abc->abc inhibits inhibition_abc->cell_death binding_pg->peptidoglycan binds to binding_pg->cell_death

References

Application Notes and Protocols for the Synthesis of Shikokianin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, an ent-kaurane diterpenoid isolated from Isodon japonicus, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides a comprehensive guide for the synthesis of this compound derivatives to facilitate structure-activity relationship (SAR) studies. Due to the limited publicly available information on the specific synthesis of this compound, this guide presents generalized yet detailed protocols adapted from established methods for the synthesis of structurally related and well-studied ent-kaurane diterpenoids, such as Oridonin. These protocols will enable researchers to generate a library of this compound analogues for the systematic evaluation of their biological activities and the elucidation of their therapeutic potential.

Introduction to this compound and Structure-Activity Relationships

This compound is a member of the ent-kaurane class of diterpenoids, a large family of natural products renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have shown that this compound exhibits significant cytotoxicity against human leukemia (HL-60) and lung carcinoma (A-549) cells. To optimize its therapeutic index and understand the molecular determinants of its activity, a systematic SAR study is imperative.

SAR studies involve the synthesis of a series of analogues of a lead compound, in this case, this compound, and the subsequent evaluation of their biological activities. By modifying specific functional groups and regions of the molecule, researchers can identify the key structural features responsible for its potency and selectivity.

Chemical Structure of this compound

While the molecular formula of this compound is established as C₂₄H₃₂O₈, its detailed chemical structure is not widely available in public databases. For the purpose of these application notes, we will infer a plausible core structure based on its classification as an ent-kaurane diterpenoid and its origin from Isodon japonicus, which is known to produce highly oxygenated ent-kauranoids like Oridonin. Researchers should consult the primary literature for the definitive structure of this compound before commencing any synthetic work.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and related ent-kaurane diterpenoids, providing a baseline for SAR studies.

CompoundCell LineIC₅₀ (µM)Reference
This compound HL-60 (Human Leukemia)3.4(Bai et al., 2005)
A-549 (Human Lung Carcinoma)18.8(Bai et al., 2005)
Oridonin HL-60 (Human Leukemia)4.6(Bai et al., 2005)
A-549 (Human Lung Carcinoma)17.5(Bai et al., 2005)
Lasiokaurin HL-60 (Human Leukemia)2.0(Bai et al., 2005)
A-549 (Human Lung Carcinoma)11.4(Bai et al., 2005)
HO-8910 (Human Ovarian Cancer)17.9(Bai et al., 2005)

Experimental Protocols

The following protocols are generalized for the semi-synthesis of this compound derivatives, starting from a readily available ent-kaurane scaffold like Oridonin, which can be adapted once the exact structure of this compound is determined.

General Synthetic Strategy for this compound Derivatives

The synthesis of this compound derivatives will likely involve semi-synthesis from a natural precursor or a multi-step total synthesis to construct the core ent-kaurane skeleton. A semi-synthetic approach is often more practical given the complexity of the core structure.

G cluster_0 Starting Material cluster_1 Modification Strategies cluster_2 Derivative Library Shikokianin_or_Precursor This compound or related ent-kaurane precursor A-Ring_Mod A-Ring Modification (e.g., esterification, etherification, oxidation, amination) Shikokianin_or_Precursor->A-Ring_Mod D-Ring_Mod D-Ring Modification (e.g., Michael addition, alkylation, epoxidation) Shikokianin_or_Precursor->D-Ring_Mod Other_OH_Mod Modification of other hydroxyl groups Shikokianin_or_Precursor->Other_OH_Mod Derivative_Library Library of This compound Derivatives A-Ring_Mod->Derivative_Library D-Ring_Mod->Derivative_Library Other_OH_Mod->Derivative_Library

Caption: General synthetic strategies for this compound derivatives.

Protocol: Esterification of a Hydroxyl Group (e.g., at C-14)

This protocol describes a general procedure for the esterification of a hydroxyl group on the ent-kaurane scaffold.

Materials:

  • ent-Kaurane starting material (e.g., Oridonin or this compound)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Acyl chloride or carboxylic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or N,N'-Dicyclohexylcarbodiimide (DCC) if starting from a carboxylic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the ent-kaurane starting material (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) and TEA (3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.5 equivalents) dropwise to the stirred solution. If using a carboxylic acid, add the carboxylic acid (1.5 equivalents) and DCC (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired ester derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol: Michael Addition to the α,β-Unsaturated Ketone (D-ring)

This protocol outlines a general procedure for the Michael addition of a nucleophile to the enone system in the D-ring of many ent-kaurane diterpenoids.

Materials:

  • ent-Kaurane starting material with an α,β-unsaturated ketone

  • Thiol or amine nucleophile

  • Anhydrous tetrahydrofuran (B95107) (THF) or methanol

  • Base (e.g., TEA or sodium methoxide)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Dissolve the ent-kaurane starting material (1 equivalent) in anhydrous THF or methanol.

  • Add the thiol or amine nucleophile (2-5 equivalents) to the solution.

  • Add the base (1-3 equivalents) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the Michael adduct.

  • Confirm the structure of the purified product by spectroscopic methods.

Workflow for Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial to identify the pharmacophore of this compound and to optimize its activity.

SAR_Workflow Start Identify Lead Compound (this compound) Design Design Analogue Library (Varying functional groups, stereochemistry, etc.) Start->Design Synthesis Synthesize Designed Analogues Design->Synthesis Purification Purify and Characterize Analogues (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., cytotoxicity assays on cancer cell lines) Purification->Screening Data_Analysis Analyze SAR Data (Identify key structural features) Screening->Data_Analysis Lead_Optimization Lead Optimization (Design and synthesize more potent analogues) Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle In_Vivo In Vivo Studies (Promising candidates) Lead_Optimization->In_Vivo

Caption: Workflow for a typical SAR study of this compound derivatives.

Postulated Signaling Pathway of Action

Based on the cytotoxic nature of this compound and the known mechanisms of other ent-kaurane diterpenoids, a plausible mechanism of action is the induction of apoptosis. Many ent-kaurane compounds trigger the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway This compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols and workflows outlined in this document provide a solid foundation for initiating a research program focused on the synthesis and SAR studies of this compound derivatives. While the exact structure of this compound remains to be widely disseminated, the principles of ent-kaurane diterpenoid chemistry are well-established and can be effectively applied to generate a diverse library of analogues. The systematic evaluation of these derivatives will be crucial in unlocking the full therapeutic potential of this promising class of natural products.

In Vivo Anti-Tumor Activity of Shikokianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vivo anti-tumor activity of Shikokianin, a naturally occurring naphthoquinone compound. The following sections detail the methodologies for key experiments, present quantitative data from representative studies, and visualize the underlying molecular pathways and experimental workflows.

Overview of In Vivo Assessment Strategy

The in vivo evaluation of this compound's anti-tumor efficacy typically involves a phased approach. Initial screening in a single tumor xenograft model is performed to determine preliminary efficacy and tolerability. This is followed by more extensive studies to confirm these findings in other cancer models, establish a dose-response relationship, and investigate the underlying mechanisms of action.

A common and effective method for these studies is the use of human tumor xenografts in immunodeficient mice.[1] This model allows for the direct assessment of the compound's effect on human cancer cell growth in a living organism.

Quantitative Data Summary

The anti-tumor activity of this compound has been quantified in various preclinical models. The data below is summarized from studies using murine hepatoma (H22), human prostate cancer (PC-3), and human colon cancer (HT29) xenografts.

Table 1: Tumor Growth Inhibition by this compound in Murine and Human Xenograft Models

Cancer ModelCell LineAnimal ModelThis compound DoseAdministration RouteTreatment DurationTumor Growth Inhibition (%)Reference
Murine HepatomaH22KMF Mice4.0 mg/kg/dayIntraperitoneal7 days45%[2]
Murine HepatomaH22KMF Mice8.0 mg/kg/dayIntraperitoneal7 days56%[2]
Human Prostate CancerPC-3Nude Mice5 mg/kg/dayIntraperitonealNot Specified~20%[2]
Human Colon CancerHT29BALB/c Nude Mice3 mg/kg/dayIntraperitoneal12 daysNot directly specified, significant reduction[3]
Human Colon CancerHT29BALB/c Nude Mice10 mg/kg/dayIntraperitoneal12 days54% (by weight)[3]

Table 2: Effect of this compound on Tumor Weight in Xenograft Models

Cancer ModelCell LineAnimal ModelThis compound DoseAdministration RouteFinal Average Tumor Weight (mg)Control Average Tumor Weight (mg)Reference
Murine HepatomaH22KMF Mice4.0 mg/kg/dayIntraperitoneal1000~1800[2]
Murine HepatomaH22KMF Mice8.0 mg/kg/dayIntraperitoneal800~1800[2]
Human Colon CancerHT29BALB/c Nude Mice10 mg/kg/dayIntraperitoneal~150~325[3]

Table 3: Survival Analysis in P388 Leukemia Model

Treatment GroupAnimal ModelAdministration RouteTreatment ScheduleOutcomeReference
Vehicle ControlKMF MiceIntraperitonealDaily for 7 daysAll mice died within 23 days[2]
This compound (4 mg/kg/day)KMF MiceIntraperitonealDaily for 7 daysSignificantly increased survival rate[2]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to assess the anti-tumor activity of this compound.

Protocol 1: Human Tumor Xenograft Model and Tumor Growth Inhibition Study

This protocol describes the establishment of a subcutaneous xenograft model and subsequent evaluation of this compound's effect on tumor growth.

Materials:

  • Human cancer cell line of interest (e.g., PC-3, HT29)

  • Immunodeficient mice (e.g., BALB/c nude, SCID)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • This compound

  • Vehicle for this compound formulation (e.g., DMSO, corn oil)

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Anesthetic for animals

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

  • Animal Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups (n=6-10 mice per group).

    • Prepare the this compound formulation in a suitable vehicle. A fresh preparation before each administration is recommended.

    • Administer this compound via the chosen route (e.g., intraperitoneal injection) at the desired dose (e.g., 4-10 mg/kg).

    • Administer the vehicle alone to the control group.

    • Treat the animals according to the predetermined schedule (e.g., daily for 7-12 days).

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis in Tumor Tissues

This protocol is for the detection of protein expression in tumor tissues collected from the in vivo study, which can provide insights into this compound's mechanism of action.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE tumor sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval by incubating the slides in the appropriate buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with the blocking buffer.

    • Incubate the sections with the primary antibody at the recommended dilution and temperature.

    • Wash the sections with buffer (e.g., PBS-T).

    • Incubate with the secondary antibody.

    • Wash the sections with buffer.

    • Develop the signal using a DAB substrate kit.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Frozen tumor tissue samples

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo assessment and the key signaling pathways targeted by this compound.

G cluster_workflow Experimental Workflow cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth grouping 4. Randomization into Treatment & Control Groups tumor_growth->grouping treatment 5. This compound Administration grouping->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Excision, Weight, IHC, Western Blot monitoring->endpoint

In Vivo Experimental Workflow Diagram.

G cluster_pi3k PI3K/AKT/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

This compound Inhibition of PI3K/AKT/mTOR Pathway.

G cluster_stat3 STAT3 Pathway Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus GeneTranscription Gene Transcription (Survival, Proliferation, Angiogenesis) Nucleus->GeneTranscription This compound This compound This compound->STAT3 Inhibits Phosphorylation

References

Application Note: Development of a High-Purity Standard for the Quantification of Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikokianin, a diterpenoid compound with the molecular formula C24H32O8, has demonstrated significant cytotoxic activity against various cancer cell lines, including HL-60 and A-549.[1] Its potential as a therapeutic agent necessitates the development of a robust and reliable analytical method for its quantification in research and pharmaceutical development. This application note details the protocol for the development of a high-purity this compound standard and a validated High-Performance Liquid Chromatography (HPLC) method for its accurate quantification. The methodologies presented herein adhere to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[2][3][4][5][6]

Experimental Workflow

The overall process for developing the high-purity standard and the quantitative method is outlined below.

This compound Standard and Method Development Workflow cluster_0 Standard Preparation cluster_1 HPLC Method Development Isolation Isolation & Purification of this compound Characterization Structural & Purity Analysis Isolation->Characterization Standard_Prep Preparation of Stock & Working Standards Characterization->Standard_Prep Method_Dev HPLC Method Optimization Standard_Prep->Method_Dev Use of High-Purity Standard Method_Val Method Validation (ICH Guidelines) Method_Dev->Method_Val Quantification Sample Quantification Method_Val->Quantification

Caption: Workflow for this compound standard preparation and HPLC method development.

Part 1: Preparation and Certification of High-Purity this compound Standard

A high-purity reference standard is paramount for accurate quantification. The following protocol outlines the isolation and characterization of this compound.

Protocol 1: Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of similar natural products.[7]

  • Extraction:

    • Air-dried and powdered plant material (e.g., from a relevant plant source) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using sonication.

    • The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation:

    • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate (B1210297), and water.

  • Chromatographic Purification:

    • The ethyl acetate fraction, likely containing this compound, is further purified using column chromatography over silica (B1680970) gel.

    • A gradient elution system of n-hexane and ethyl acetate is employed to separate different compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions showing a prominent spot corresponding to this compound are pooled.

  • High-Performance Counter-Current Chromatography (HPCCC):

    • For final purification to achieve >98% purity, HPCCC is employed. This technique is effective for separating structurally similar compounds.[7]

    • The pooled fractions from column chromatography are subjected to HPCCC with an appropriate solvent system.

  • Crystallization:

    • The purified this compound fraction from HPCCC is concentrated, and the compound is crystallized from a suitable solvent system to obtain high-purity crystals.

Protocol 2: Purity and Identity Confirmation

The purity and identity of the isolated this compound are confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC-PDA):

    • The purity of the isolated this compound is assessed using the developed HPLC method (see Part 2). The peak area percentage of this compound should be >98%.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry is used to confirm the molecular weight of this compound (448.5 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR are performed to elucidate the chemical structure of the isolated compound and confirm its identity as this compound.

Part 2: Validated HPLC Method for this compound Quantification

This section details the validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The validation was performed according to ICH Q2(R2) guidelines.[2][3][4][5][6]

Protocol 3: HPLC-PDA Quantification of this compound
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Gradient Program: A linear gradient from 30% A to 70% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound (estimated to be around 220 nm for diterpenoids).[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the high-purity this compound standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

Method Validation Results

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Summary of HPLC Method Validation Parameters

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2%0.85%
- Intermediate Precision≤ 2%1.23%
LOD (µg/mL) -0.25
LOQ (µg/mL) -0.75
Specificity No interference at the retention time of this compoundPassed

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
751,140,500
1001,521,000

Table 3: Accuracy Data (Spike and Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.6899.2%
100%5050.75101.5%
120%6059.8299.7%

Table 4: Precision Data (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)MeanStd. Dev.% RSD
50760,100758,900761,500759,200758,500760,800759,833645.80.85%

Part 3: Biological Context - this compound and the STAT3 Signaling Pathway

Shikonin, a structurally related naphthoquinone, has been shown to exert its anti-cancer effects by inhibiting the STAT3 signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its constitutive activation is common in many cancers.

STAT3_Signaling_Pathway Receptor Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->JAK Inhibits This compound->Dimerization Inhibits

Caption: Proposed mechanism of this compound's inhibition of the STAT3 signaling pathway.

The developed high-purity standard and quantitative method for this compound will be instrumental in further elucidating its mechanism of action and evaluating its therapeutic potential as a STAT3 inhibitor.

Conclusion

This application note provides a comprehensive framework for the development of a high-purity this compound standard and a validated HPLC method for its quantification. The detailed protocols and validation data demonstrate that the method is accurate, precise, and reliable for its intended purpose. This will support further research and development of this compound as a potential therapeutic agent.

References

Application Note and Protocol for Evaluating Shikokianin's Impact on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the effects of Shikokianin on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a key event in apoptosis.

Introduction

This compound, also known as Shikonin, is a natural naphthoquinone compound that has demonstrated significant anti-cancer properties.[1][2] One of its primary mechanisms of action involves the direct targeting of mitochondria, leading to mitochondrial dysfunction.[1] A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining the proper function of the electron transport chain and ATP synthesis.[3][4] Studies have shown that this compound induces a dose-dependent depolarization of the mitochondrial membrane, which is an early event in the intrinsic pathway of apoptosis.[1][5][6][7] This application note provides detailed protocols for quantifying this compound-induced changes in ΔΨm using the fluorescent probe JC-1.

Signaling Pathway

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Directly Targets Bcl2 ↓ Bcl-2 Family (Anti-apoptotic) This compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bcl2->MMP Regulates Caspase9 ↑ Caspase-9 Activation MMP->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

This section details the materials and methods for assessing the impact of this compound on mitochondrial membrane potential using the JC-1 assay. JC-1 is a ratiometric fluorescent dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Materials
  • Cell Lines: Appropriate cancer cell lines (e.g., HCT116, SW480, U937)[1][5]

  • Culture Medium: As required for the specific cell line

  • This compound: Stock solution prepared in DMSO

  • JC-1 Dye: (e.g., from Thermo Fisher Scientific, Cayman Chemical)[8][9]

  • DMSO (Dimethyl sulfoxide): Vehicle control

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): Positive control for mitochondrial membrane depolarization[8]

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates: For fluorescence microscopy or plate reader assays[9]

  • Flow cytometry tubes

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Appropriate Vessels Cell_Culture->Cell_Seeding Treatment 3. Treat Cells with this compound (and Controls) Cell_Seeding->Treatment JC1_Staining 4. Stain Cells with JC-1 Treatment->JC1_Staining Microscopy 5a. Fluorescence Microscopy JC1_Staining->Microscopy Flow_Cytometry 5b. Flow Cytometry JC1_Staining->Flow_Cytometry Plate_Reader 5c. Plate Reader JC1_Staining->Plate_Reader

Caption: General workflow for JC-1 mitochondrial membrane potential assay.

Protocol 1: Fluorescence Microscopy
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in a complete culture medium.

    • Include a vehicle control (DMSO) and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[8]

    • Remove the old medium from the cells and add the medium containing this compound or controls.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).[1][5]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (e.g., 2 µM in culture medium).[8][10]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[8][9]

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS or assay buffer.[9][11]

    • Add fresh pre-warmed medium or PBS to the wells for imaging.

  • Imaging:

    • Immediately visualize the cells using a fluorescence microscope.

    • Capture images using filters for green fluorescence (FITC settings, Ex/Em ≈ 485/535 nm) and red fluorescence (TRITC/Rhodamine settings, Ex/Em ≈ 540/570 nm).[9]

Protocol 2: Flow Cytometry
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described in the microscopy protocol.

  • Cell Harvesting:

    • Following treatment, collect the culture medium (containing any floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

  • JC-1 Staining:

    • Resuspend the cell pellet in 0.5-1 mL of warm medium or PBS at a concentration of approximately 1x10^6 cells/mL.[8]

    • Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C in the dark.[8][10]

  • Washing:

    • (Optional) Wash the cells once with 2 mL of warm PBS.[8]

    • Centrifuge the cells and resuspend the pellet in 500 µL of PBS or a suitable buffer for analysis.[8]

  • Analysis:

    • Analyze the samples on a flow cytometer within 30 minutes.[12]

    • Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Healthy cells will show high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence.

Data Presentation

Quantitative data should be summarized to clearly present the dose-dependent and time-course effects of this compound on mitochondrial membrane potential.

Table 1: Dose-Response Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)% of Cells with Depolarized ΔΨm (Mean ± SD)Red/Green Fluorescence Ratio (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.18.5 ± 0.9
0.515.8 ± 2.56.2 ± 0.7
1.035.1 ± 4.23.8 ± 0.5
2.068.9 ± 5.91.5 ± 0.3
4.085.3 ± 3.70.8 ± 0.2
Positive Control (CCCP)95.1 ± 2.30.5 ± 0.1

Data presented are hypothetical and for illustrative purposes only.

Table 2: Time-Course Effect of this compound (2 µM) on Mitochondrial Membrane Potential (ΔΨm)

Incubation Time (hours)% of Cells with Depolarized ΔΨm (Mean ± SD)Red/Green Fluorescence Ratio (Mean ± SD)
05.1 ± 1.08.6 ± 0.8
325.4 ± 3.15.1 ± 0.6
648.2 ± 4.52.9 ± 0.4
1269.5 ± 5.81.4 ± 0.3
2478.1 ± 4.91.1 ± 0.2

Data presented are hypothetical and for illustrative purposes only.

Conclusion

The provided protocols offer a robust framework for investigating the impact of this compound on mitochondrial membrane potential. By employing these methods, researchers can quantitatively assess this key aspect of this compound's mechanism of action, contributing to a deeper understanding of its therapeutic potential in cancer treatment. Consistent with existing literature, it is anticipated that this compound will induce a significant, dose- and time-dependent decrease in mitochondrial membrane potential.[1][5][6]

References

Enhancing the Therapeutic Potential of Shikonin: Application Notes and Protocols for Encapsulation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikonin (B1681659), a potent naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, its clinical translation is significantly hampered by poor aqueous solubility, low bioavailability, and potential toxicity.[4][5][6] Encapsulation of Shikonin into advanced drug delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and safety profile.[4][7][8][9]

These application notes provide a comprehensive overview of various techniques for encapsulating Shikonin, complete with detailed experimental protocols and comparative data to guide researchers in the selection and development of optimal formulations.

I. Overview of Encapsulation Strategies

Several nano- and micro-encapsulation technologies have been successfully employed to improve the delivery of Shikonin. These include:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of Shikonin have been shown to increase its stability, prolong circulation time, and enhance its anticancer efficacy.[5][10][11]

  • Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nm. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been utilized to achieve controlled release and targeted delivery of Shikonin.[9][12]

  • Micelles: Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. Polymeric micelles are effective in solubilizing poorly water-soluble drugs like Shikonin.[4][9]

  • Solid Dispersions: Systems where the drug is dispersed in a solid hydrophilic carrier, improving its dissolution rate and bioavailability.

  • Microencapsulation: The envelopment of small solid particles or liquid droplets with a coating material. This technique can be used to protect Shikonin from degradation and control its release.[13][14]

The choice of encapsulation technique depends on the desired physicochemical properties of the final formulation, the intended route of administration, and the specific therapeutic application.

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Shikonin encapsulation, providing a comparative analysis of different formulations.

Table 1: Physicochemical Properties of Shikonin-Loaded Nanoparticles

Formulation TypeCarrier/SurfactantParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoparticlesSaponin-coated--97.6-[7][15]
NanoparticlesSophorolipid-coated--97.3-[7][15]
NanoparticlesRhamnolipid-coated--19.0-[7][15]
PLGA NanoparticlesPLGA123 ± 10.69-17.63 ± 1.62807.4[12]
Hollow Fe-MOF NanoparticlesHollow Fe-MOF--57.131.7[16]

Table 2: Physicochemical Properties of Shikonin-Loaded Liposomes

Formulation TypeLipid CompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Conventional LiposomesDOPC--56.5-[10]
Conventional LiposomesDSPC-->78.4-[10]
PEGylated LiposomesDOPC/DSPG--66.9-[10]
PEGylated LiposomesDSPC/DSPG--89.4-[10]
RGD-modified LiposomesEPC, CHol, DSPE-PEG2000, DSPE-PEG2000-RGD~120Negative--[17]
Isovaleryl Shikonin LiposomesLecithin, Cholesterol117.48-13.5990.03-[18]
Shikonin LiposomesSoybean phospholipid, Cholesterol----[11]
Shikonin Liposomes---63.92 ± 0.854.6 ± 0.17[19]

III. Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Shikonin-loaded nanoparticles and liposomes.

Protocol 1: Preparation of Shikonin-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method

Materials:

  • Shikonin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Acetone

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Shikonin and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and un-encapsulated Shikonin.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of Shikonin-Loaded Liposomes by Thin-Film Hydration Method

Materials:

  • Shikonin

  • Phospholipids (e.g., soy phosphatidylcholine (SPC), distearoylphosphatidylcholine (DSPC))

  • Cholesterol (CHOL)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve Shikonin, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove un-encapsulated Shikonin by dialysis, gel filtration chromatography, or ultracentrifugation.

IV. Mandatory Visualizations

Signaling Pathways Modulated by Shikonin

Shikonin exerts its anticancer effects by modulating multiple signaling pathways. A key mechanism involves the induction of apoptosis and necroptosis.

Shikonin_Signaling_Pathways Shikonin Shikonin ROS ↑ ROS Production Shikonin->ROS RIPK1 RIPK1 Shikonin->RIPK1 PI3K_AKT PI3K/AKT Pathway Shikonin->PI3K_AKT Inhibits MAPK MAPK Pathway Shikonin->MAPK Modulates NF_kB NF-κB Pathway Shikonin->NF_kB Inhibits Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization start Start dissolve Dissolve Shikonin & Polymer in Organic Solvent start->dissolve emulsify Emulsification (e.g., Sonication) dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collect Nanoparticles (Centrifugation) evaporate->collect wash Washing collect->wash lyophilize Lyophilization wash->lyophilize end_prep Shikonin-Loaded Nanoparticles lyophilize->end_prep char_start Nanoparticle Characterization end_prep->char_start size_zeta Particle Size & Zeta Potential (DLS) char_start->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) char_start->ee_dl morphology Morphology (SEM/TEM) char_start->morphology release In Vitro Release Study char_start->release Bioavailability_Enhancement cluster_improvements Improved Properties shikonin Free Shikonin encapsulation Encapsulation (Liposomes, Nanoparticles, etc.) shikonin->encapsulation encap_shikonin Encapsulated Shikonin encapsulation->encap_shikonin solubility Increased Aqueous Solubility encap_shikonin->solubility stability Enhanced Stability encap_shikonin->stability release Controlled Release encap_shikonin->release uptake Improved Cellular Uptake encap_shikonin->uptake bioavailability Improved Bioavailability solubility->bioavailability stability->bioavailability release->bioavailability uptake->bioavailability

References

Application Notes and Protocols for a Wound Healing Assay with Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikonin (B1681659), a major active component isolated from the root of Lithospermum erythrorhizon, has demonstrated significant potential in promoting wound healing.[1][2] These application notes provide a comprehensive guide for conducting an in vitro wound healing assay, commonly known as a scratch assay, to evaluate the efficacy of shikonin. The protocols outlined below are intended for researchers in cell biology, pharmacology, and drug development.

Shikonin has been shown to accelerate wound closure by stimulating the proliferation and migration of key skin cells, including fibroblasts and keratinocytes.[1][3] Its mechanism of action involves multiple signaling pathways, including the PI3K/AKT and MAPK pathways, and it also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][4][5]

Data Presentation: Efficacy of Shikonin in In Vitro Wound Healing Models

The following tables summarize quantitative data from various studies on the effects of shikonin on cell proliferation and migration, key events in wound healing.

Table 1: Optimal Concentrations of Shikonin for Promoting Skin Cell Proliferation

Cell TypeOptimal Shikonin ConcentrationObservationSource
Normal Human Keratinocytes (NHKs)10 µmol/LStimulated cell growth.[1]
Human Dermal Fibroblasts (HDFs)1 µmol/LPromoted cell growth.[1]
Human Gingival Fibroblasts (hGFs)1 µMStimulated cell proliferation.[6]

Table 2: Effects of Shikonin on Signaling Pathways and Protein Expression

Cell TypeShikonin ConcentrationEffectSignaling Pathway/ProteinSource
Human Dermal Fibroblasts1 µmol/LInhibited NF-κB p65 translocationNF-κB[1]
Human Dermal Fibroblasts1 µmol/LInhibited proteasome chymotrypsin-like activityProteasome[1]
Hypertrophic Scar Fibroblasts1 and 3 µg/mLReduced TGF-β1 expressionTGF-β1[7]
Human Gingival Fibroblasts1 µMIncreased VEGF and FN expressionERK 1/2[6]
Diabetic Rat Wound TissueNot specifiedRegulated MAPK signaling pathwayMAPK[5]
Mouse Burn ModelNot specifiedRegulated PI3K/AKT signaling pathwayPI3K/AKT[4]

Experimental Protocols

I. In Vitro Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of shikonin on the migration of cultured cells, a fundamental process in wound healing.[8][9]

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Shikonin stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture HDFs or HaCaT cells in DMEM with 10% FBS.

    • Seed the cells into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours. A typical seeding density is 5 x 10^4 cells/well.[10]

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Creating the Scratch:

    • Once the cells form a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform width of the cell-free gap.[8][9]

  • Treatment with Shikonin:

    • Wash the wells twice with PBS to remove detached cells.

    • Add fresh culture medium containing different concentrations of shikonin (e.g., 0.1, 1, 10 µM) to the respective wells. Use a vehicle control (DMSO) at a concentration equivalent to the highest shikonin concentration. Also include a negative control with no treatment.

    • To ensure the observed gap closure is due to cell migration and not proliferation, serum-free media or media containing a proliferation inhibitor like Mitomycin C can be used.[11]

  • Imaging and Analysis:

    • Capture images of the scratch in each well at 0 hours (immediately after scratching) using a phase-contrast microscope at 4x or 10x magnification.[9]

    • Mark the plate to ensure images are taken at the same position for each time point.

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours).[9][12]

    • Quantify the wound closure by measuring the area of the cell-free gap at each time point using ImageJ or other image analysis software. The wound closure percentage can be calculated using the following formula: Wound Closure % = [(Area at 0h - Area at Xh) / Area at 0h] * 100

II. Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism of shikonin, Western blotting can be performed to analyze the expression and phosphorylation of key proteins in the PI3K/AKT and MAPK signaling pathways.

Procedure:

  • Cell Lysis:

    • After treating the cells with shikonin for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK1/2, and other relevant proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

G cluster_0 Cell Culture and Seeding cluster_1 Scratch and Treatment cluster_2 Imaging and Analysis A Culture HDFs or HaCaT cells B Seed cells in 24-well plates A->B C Incubate to form a confluent monolayer B->C D Create a scratch with a pipette tip C->D E Wash with PBS D->E F Add media with Shikonin/Controls E->F G Image at 0h F->G H Incubate and image at subsequent time points G->H I Quantify wound closure (ImageJ) H->I J Data Analysis and Interpretation I->J

Caption: Shikonin's proposed mechanism of action on wound healing signaling pathways.

G cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway Shikonin Shikonin PI3K PI3K Shikonin->PI3K Activates MAPK MAPK/ERK Shikonin->MAPK Activates NFKB NF-κB Shikonin->NFKB Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration MAPK->Migration Inflammation Inflammation NFKB->Inflammation Inhibits WoundHealing Wound Healing Inflammation->WoundHealing Negative Regulation Proliferation->WoundHealing Migration->WoundHealing

References

Application Notes and Protocols: Investigating the Effect of Shikokianin on Reactive Oxygen Species (ROS) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shikokianin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] A key mechanism underlying its bioactivity is the modulation of intracellular reactive oxygen species (ROS) levels.[3][4] ROS, which include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can induce oxidative stress, leading to cellular damage.[5][6] However, at controlled levels, ROS also act as critical signaling molecules in various cellular processes.[1][6]

This compound has been shown to induce ROS production in several cancer cell lines, triggering programmed cell death pathways such as apoptosis, necroptosis, and autophagy.[1][3][7][8] This pro-oxidant effect is a cornerstone of its anti-tumor properties. Conversely, under certain conditions, this compound can also exhibit antioxidant effects, protecting cells from oxidative damage.[9][10][11] This dual functionality makes it a fascinating compound for therapeutic development.

These application notes provide a detailed methodological framework for investigating the effects of this compound on ROS production. The protocols outlined below will guide researchers in accurately quantifying intracellular ROS levels, assessing the activity of key antioxidant enzymes, and exploring the associated signaling pathways.

Key Experimental Protocols

To elucidate the impact of this compound on cellular ROS homeostasis, a multi-faceted approach is recommended. This involves direct measurement of ROS levels and assessment of the cellular antioxidant defense systems.

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable dye, to measure total intracellular ROS.[5][12] Inside the cell, esterases cleave the diacetate group, trapping the probe (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.[13]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM), pre-warmed

  • Adherent or suspension cells

  • This compound

  • Positive control (e.g., Tert-Butyl Hydrogen Peroxide - TBHP)

  • Dark, clear-bottom 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a dark, clear-bottom 96-well microplate at a density of 25,000-50,000 cells per well and allow them to adhere overnight.[14][15]

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (and a positive control like TBHP) in fresh medium for the desired time period. Include a vehicle control (e.g., DMSO).

  • Preparation of DCFH-DA Working Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO.[13] Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 10-50 µM.[14][15] A typical starting concentration is 20 µM.[14]

  • Staining: Remove the medium containing the test compounds and wash the cells once with PBS or serum-free medium.[13] Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14][15]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[13]

  • Measurement: Add 100 µL of PBS to each well.[16] Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15][16] Alternatively, capture images using a fluorescence microscope.[13]

Procedure for Suspension Cells:

  • Cell Culture: Grow cells to the desired density.

  • Compound Treatment: Treat the cells with this compound as described for adherent cells.

  • Staining: Centrifuge the cells to pellet them, and resuspend in the DCFH-DA working solution at a concentration of 1x10⁶ cells/mL.[17] Incubate for 30 minutes at 37°C in the dark.[17]

  • Washing: Pellet the cells by centrifugation and wash once with PBS.[16]

  • Measurement: Resuspend the cells in PBS and transfer to a dark, clear-bottom 96-well plate.[16] Measure fluorescence as described for adherent cells.

Protocol 2: Measurement of Superoxide Production using Dihydroethidium (DHE)

DHE is a fluorescent probe used specifically for the detection of superoxide anions (O₂⁻). In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[12]

Materials:

  • Dihydroethidium (DHE)

  • DMSO

  • PBS

  • Cell culture medium

  • Cells, this compound, and controls as in Protocol 1

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Preparation of DHE Working Solution: Prepare a stock solution of DHE in DMSO. Dilute the stock in cell culture medium to a final working concentration (typically 2-10 µM).

  • Staining: Remove the treatment medium, wash the cells with PBS, and add the DHE working solution. Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Measurement: Measure the fluorescence using an appropriate instrument with an excitation of ~488 nm and an emission of ~585 nm.[5]

Protocol 3: Assessment of Antioxidant Enzyme Activity

This compound may influence the activity of key antioxidant enzymes. Measuring the activity of Superoxide Dismutase (SOD) and Catalase (CAT) provides insight into the cellular response to potential oxidative stress.[18][19] Commercially available kits are often used for these assays.

A. Superoxide Dismutase (SOD) Activity Assay

This assay is typically based on the inhibition of a reaction that produces a colored product by superoxide anions. SOD in the sample will scavenge the superoxide, thus reducing the color development.[20][21]

Materials:

  • Commercial SOD activity assay kit (e.g., based on WST-8 or NBT reduction method)

  • Cell lysate

  • Microplate reader

General Procedure (will vary by kit):

  • Sample Preparation: Prepare cell lysates according to the kit's instructions. This usually involves homogenization and centrifugation. Determine the total protein concentration of the lysate for normalization.[18]

  • Assay Reaction: Add cell lysate, a superoxide-generating system (e.g., xanthine (B1682287) oxidase and its substrate), and a detection reagent to a 96-well plate.[19][20]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[18][20]

  • Measurement: Read the absorbance at the wavelength specified by the kit (e.g., 450 nm).[18]

  • Calculation: Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction, often by comparing to a standard curve.[20]

B. Catalase (CAT) Activity Assay

This assay measures the ability of catalase to decompose hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.

Materials:

  • Commercial CAT activity assay kit

  • Cell lysate

  • Microplate reader

General Procedure (will vary by kit):

  • Sample Preparation: Prepare cell lysates as for the SOD assay.

  • Assay Reaction: Add cell lysate to a solution containing a known concentration of H₂O₂.[18]

  • Incubation: Allow the catalase in the sample to decompose the H₂O₂ for a specific time.

  • Stop Reaction & Detection: Stop the reaction (if necessary) and add a detection reagent that reacts with the remaining H₂O₂.[18]

  • Measurement: Measure the absorbance or fluorescence. The signal is inversely proportional to the catalase activity.

  • Calculation: Calculate CAT activity based on a standard curve.[18]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment GroupConcentration (µM)DCF Fluorescence (Arbitrary Units, Mean ± SD)DHE Fluorescence (Arbitrary Units, Mean ± SD)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., TBHP)-

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Treatment GroupConcentration (µM)SOD Activity (U/mg protein, Mean ± SD)CAT Activity (U/mg protein, Mean ± SD)
Vehicle Control-
This compoundX
This compoundY
This compoundZ

Visualization of Pathways and Workflows

Signaling Pathways

This compound-induced ROS can influence multiple signaling pathways. Key pathways include the pro-inflammatory NF-κB pathway and the antioxidant response Nrf2 pathway.

Shikokianin_ROS_Signaling cluster_NFkB NF-κB Pathway (Pro-inflammatory) cluster_Nrf2 Nrf2 Pathway (Antioxidant Response) This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS IKK IKK ROS->IKK Activates Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 ROS->Nrf2 Frees NFkB_Inhib IκBα NFkB NF-κB NFkB_Inhib->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates IKK->NFkB_Inhib Phosphorylates & Inhibits IKK->NFkB Frees Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus_NFkB->Inflammation Induces Keap1->Nrf2 Inhibits Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_Enzymes Induces

Caption: this compound-induced ROS can modulate both pro-inflammatory (NF-κB) and antioxidant (Nrf2) pathways.

Experimental Workflow

A logical workflow ensures a comprehensive investigation of this compound's effects on ROS.

Experimental_Workflow Start Cell Culture (Adherent or Suspension) Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment ROS_Measurement Measure Intracellular ROS Treatment->ROS_Measurement Enzyme_Assay Assess Antioxidant Enzyme Activity Treatment->Enzyme_Assay DCFDA Total ROS (DCFH-DA Assay) ROS_Measurement->DCFDA DHE Superoxide (DHE Assay) ROS_Measurement->DHE Analysis Data Analysis & Interpretation DCFDA->Analysis DHE->Analysis SOD SOD Activity Assay Enzyme_Assay->SOD CAT CAT Activity Assay Enzyme_Assay->CAT SOD->Analysis CAT->Analysis

Caption: Workflow for investigating this compound's effect on cellular ROS and antioxidant enzymes.

By following these detailed protocols and utilizing the structured data presentation and visual aids, researchers can effectively investigate and document the nuanced effects of this compound on reactive oxygen species production, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes & Protocols: Identifying Molecular Targets of Shikokianin using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a naturally occurring naphthoquinone, has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-allergic effects.[1] Recent studies have begun to unravel the molecular mechanisms underlying its anti-cancer properties, pointing to its involvement in various signaling pathways.[2] However, the precise molecular targets through which this compound exerts its therapeutic effects remain largely unelucidated. Identifying these targets is a critical step for its development as a therapeutic agent.[3]

The advent of CRISPR-Cas9 technology has revolutionized the field of drug discovery by enabling systematic, genome-wide screens to identify genes that modulate cellular responses to small molecules.[4][5] CRISPR-based functional genomics screens, including knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa), offer powerful and unbiased approaches to pinpoint the molecular targets of bioactive compounds.[6][7] This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound.

Principle of the Method

A genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs), targeting every gene in the genome, into a population of cells.[8] When these cells are treated with a cytotoxic concentration of this compound, cells with knockouts of genes essential for this compound's activity will survive and become enriched in the population. Conversely, knockouts of genes that confer resistance to this compound will be depleted. By using next-generation sequencing to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, we can identify the genes that are essential for this compound's mechanism of action.[8]

Experimental Workflow

The overall workflow for identifying the molecular targets of this compound using a CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Analysis & Validation CellLine Cell Line Selection & Culture DoseResponse This compound Dose-Response (Determine IC50) CellLine->DoseResponse Treatment This compound Treatment DoseResponse->Treatment Library Lentiviral sgRNA Library Amplification Virus Lentivirus Production Library->Virus Transduction Cell Transduction with sgRNA Library Virus->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Selection->Treatment GenomicDNA Genomic DNA Extraction Treatment->GenomicDNA PCR sgRNA Amplification (PCR) GenomicDNA->PCR NGS Next-Generation Sequencing PCR->NGS Bioinformatics Bioinformatic Analysis (Hit Identification) NGS->Bioinformatics Validation Hit Validation (Individual Knockouts) Bioinformatics->Validation

Caption: Overall experimental workflow for this compound target identification.

Data Presentation

Table 1: this compound Dose-Response in A549 Cells
This compound (µM)Cell Viability (%)
0100.0
0.195.2
0.580.1
1.052.3
2.525.6
5.010.8
10.02.1

This table presents hypothetical data for determining the IC50 of this compound.

Table 2: Representative Hits from CRISPR-Cas9 Screen
GenesgRNA Count (Control)sgRNA Count (Treated)Fold Enrichmentp-value
GENE-A15,2341,2340.081.2e-6
GENE-B12,8769870.083.4e-6
GENE-C14,54311,8760.820.15
GENE-D5678,95415.85.6e-5
GENE-E13,4561,0230.082.1e-6

This table shows hypothetical data illustrating the identification of genes that, when knocked out, are depleted (potential targets) or enriched (potential resistance mechanisms) upon this compound treatment.

Experimental Protocols

Protocol 1: Determination of this compound IC50
  • Cell Seeding: Seed A549 cells (or another appropriate cancer cell line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
  • Lentivirus Production: Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Viral Titer Determination: Determine the lentiviral titer to ensure a multiplicity of infection (MOI) of 0.3 for the screen.[9]

  • Transduction: Transduce a sufficient number of Cas9-expressing A549 cells with the lentiviral sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.[9] A coverage of at least 500 cells per sgRNA is recommended.

  • Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.[9] Maintain selection for 7-10 days until a stable population of knockout cells is established.

  • This compound Treatment: Split the cell population into two groups: a control group treated with vehicle and a treatment group treated with this compound at a concentration equivalent to the IC80 (to ensure strong selective pressure).

  • Cell Harvesting: After 14-21 days of treatment, harvest the surviving cells from both groups.

  • Genomic DNA Extraction: Extract genomic DNA from both cell populations using a commercial kit.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.

  • Next-Generation Sequencing: Purify the PCR products and submit them for next-generation sequencing to determine the frequency of each sgRNA.

  • Bioinformatic Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted or enriched in the this compound-treated population compared to the control. This will reveal the candidate genes that are either essential for this compound's activity or confer resistance.

Signaling Pathway Visualization

Based on the hypothetical hits from the CRISPR screen, a potential signaling pathway affected by this compound can be visualized. For instance, if the screen identifies key components of the MAPK signaling pathway as essential for this compound's activity, the following diagram could represent this relationship.

MAPK_Pathway This compound This compound Target GENE-A (Hypothetical Target) This compound->Target RAS RAS Target->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The application of CRISPR-Cas9 genome-wide screening provides a powerful, unbiased approach to elucidate the molecular targets of this compound.[10] The identification of these targets and their associated pathways will be instrumental in advancing our understanding of this compound's mechanism of action and will facilitate its development as a targeted cancer therapeutic. The protocols and workflows described herein provide a comprehensive guide for researchers to undertake such studies. Subsequent validation of candidate genes will be crucial to confirm their role in mediating the effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Shikokianin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Shikokianin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a diterpenoid compound with demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest in drug discovery.[1] Like many naturally derived compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, reducing the effective concentration of the compound and leading to inconsistent and unreliable experimental results.

Q2: What are the primary causes of this compound precipitation in cell culture media?

Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common challenge. The primary reasons for this include:

  • Exceeding Solubility Limit: The final concentration of this compound in the media surpasses its solubility threshold.

  • Improper Dilution: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to "crash out" of solution.[2]

  • Temperature Effects: Cell culture media is often stored at cool temperatures, which can decrease the solubility of compounds. Adding the compound to cold media can induce precipitation.[2][3]

  • Media Composition: Interactions with salts, proteins (especially in serum), and other components in the media can reduce the solubility of this compound.[4]

  • pH Shifts: Changes in the pH of the culture medium, often due to cellular metabolism, can alter the charge of the compound and affect its solubility.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media

Symptoms: The media becomes cloudy, or visible particles appear immediately after adding the this compound stock solution.

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Perform a serial dilution. First, create an intermediate dilution of the high-concentration DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[2]
Incorrect Mixing Technique Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[2][4]
Low Media Temperature Always use pre-warmed (37°C) cell culture media for all dilutions.[2]
Issue 2: Delayed Precipitation of this compound After Incubation

Symptoms: The culture media appears clear initially, but becomes cloudy or forms a precipitate after several hours or days in the incubator.

Potential CauseRecommended Solution
Compound Instability Prepare fresh this compound-containing media immediately before each experiment or media change. Avoid storing the compound in aqueous solutions for extended periods.
Interaction with Media Components If possible, test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the issue. Consider using a different basal media formulation or reducing the serum concentration if your cell line permits.[4]
Media Evaporation Ensure proper humidification in the incubator to minimize evaporation, which can concentrate the compound and other media components, leading to precipitation.[2][6]
Temperature Fluctuations Minimize the time that culture vessels are outside the incubator to avoid temperature cycling, which can affect solubility.[2]

Quantitative Solubility Data (for the related compound, Shikonin)

As a reference, the following table summarizes the solubility of Shikonin in various solvents. This data can serve as a useful starting point for working with this compound.

SolventApproximate Solubility
Dimethylformamide (DMF)~16 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~11 mg/mL[1]
Ethanol (B145695)~2 mg/mL[1]
Methanol1 mg/mL[7]
DMF:PBS (pH 7.2) (1:5)~0.16 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add 100% sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Final Working Solution in Cell Culture Media
  • Pre-warm Media: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): If high concentrations of this compound are required, first prepare an intermediate dilution of the DMSO stock in pre-warmed media.

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently swirling. The final concentration of DMSO in the media should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Determining Maximum Soluble Concentration
  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubate: Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): For a more precise measurement, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -80°C vortex->store prewarm Pre-warm Media to 37°C store->prewarm dilute Add Stock Dropwise to Media prewarm->dilute mix Gently Swirl/Vortex dilute->mix inspect Visually Inspect for Precipitation mix->inspect add_to_cells Add to Cells inspect->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for in vitro assays.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, Immediately delayed Delayed Precipitation start->delayed Yes, After Incubation sol_conc Lower Final Concentration immediate->sol_conc sol_dilution Use Serial Dilution immediate->sol_dilution sol_temp Pre-warm Media to 37°C immediate->sol_temp sol_fresh Prepare Media Fresh delayed->sol_fresh sol_media Test Different Media delayed->sol_media sol_evap Ensure Humidification delayed->sol_evap end Clear Solution sol_conc->end sol_dilution->end sol_temp->end sol_fresh->end sol_media->end sol_evap->end

Caption: Troubleshooting logic for this compound precipitation.

shikonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shikonin Shikonin/Shikokianin (Hypothesized) EGFR EGFR Shikonin->EGFR Inhibits NFkB_complex IKK-NF-kB (Inactive) Shikonin->NFkB_complex Inhibits Activation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT AKT->NFkB_complex Inhibits Activation NFkB NF-kB (Active) NFkB_complex->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Hypothesized signaling pathway based on the related compound, Shikonin.

References

Technical Support Center: Overcoming Shikonin Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Shikonin (B1681659) in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Shikonin and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Reduced Shikonin efficacy in resistant cell lines. Upregulation of drug efflux pumps (e.g., P-glycoprotein).[1]- Verify P-gp expression levels via Western blot or flow cytometry.[2] - Consider co-treatment with a P-gp inhibitor. - Utilize Shikonin, which can act independently of the P-gp efflux pump.[1]
Alterations in target signaling pathways (e.g., PI3K/Akt, EGFR).[3]- Profile the expression and phosphorylation status of key pathway proteins (e.g., Akt, ERK) using Western blotting. - Combine Shikonin with inhibitors of the identified resistance pathway (e.g., EGFR inhibitors like erlotinib).[3]
Enhanced antioxidant capacity of cancer cells.- Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. - Consider co-treatment with agents that deplete glutathione (B108866) or inhibit antioxidant enzymes.
Inconsistent results in cell viability assays (e.g., MTT, SRB). Suboptimal experimental conditions.- Ensure proper cell seeding density and allow for cell attachment before treatment.[1] - Optimize Shikonin concentration and incubation time for each cell line. - Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
Development of resistance during the experiment.- Use low-passage number cells. - Limit the duration of continuous Shikonin exposure in culture.
Difficulty in inducing necroptosis with Shikonin. Cell line-specific differences in necroptosis machinery.- Confirm the expression of key necroptosis proteins like RIPK1 and RIPK3 via Western blot.[4] - Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to shift the cell death mechanism from apoptosis to necroptosis.[4] - Use a positive control for necroptosis induction.
Low bioavailability of Shikonin in in vivo models. Poor solubility and rapid metabolism of Shikonin.[5]- Consider using nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) to improve solubility and tumor targeting.[5][6][7] - Explore the use of Shikonin derivatives with improved pharmacokinetic properties.[8]

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms by which cancer cells develop resistance to Shikonin?

While Shikonin is a weak inducer of drug resistance, some mechanisms have been observed[9]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), encoded by the MDR1 gene, can pump Shikonin out of the cell, reducing its intracellular concentration[1].

  • Alterations in Signaling Pathways: Cancer cells can adapt by altering signaling pathways that promote survival and proliferation, such as the PI3K/Akt and EGFR pathways, thereby counteracting the cytotoxic effects of Shikonin[3].

  • Upregulation of Antioxidant Defenses: Since a key mechanism of Shikonin's action is the generation of reactive oxygen species (ROS), cancer cells with enhanced antioxidant capacity can neutralize these ROS and mitigate their damaging effects[1][10].

  • Changes in Apoptotic and Necroptotic Pathways: Defects in the cellular machinery for programmed cell death, such as mutations in apoptosis-related genes (e.g., Bcl-2) or necroptosis-related genes (e.g., RIPK3), can confer resistance[11][12].

2. How can I determine if my cancer cell line is resistant to Shikonin?

You can assess Shikonin resistance by performing a cell viability assay (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to a sensitive parental cell line indicates resistance[1].

3. What are the most effective strategies to overcome Shikonin resistance?

Several strategies can be employed to overcome Shikonin resistance:

  • Combination Therapy: Combining Shikonin with other chemotherapeutic agents can have synergistic effects. For example, co-administration with paclitaxel (B517696) has been shown to overcome resistance in ovarian cancer cells[2]. The combination can target multiple pathways and prevent the emergence of resistance.

  • Nanoparticle-Based Drug Delivery: Encapsulating Shikonin in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its solubility, stability, and tumor-specific delivery[5][6][13]. This targeted approach increases the intracellular concentration of Shikonin in cancer cells while minimizing systemic toxicity[6].

  • Targeting Resistance Pathways: Identifying and targeting the specific mechanisms of resistance in your cell line can be effective. For instance, if resistance is mediated by the PI3K/Akt pathway, combining Shikonin with a PI3K inhibitor could restore sensitivity[3].

  • Inducing Alternative Cell Death Pathways: Shikonin can induce necroptosis, a form of programmed necrosis, which can bypass resistance to apoptosis[11][12][14].

4. How does Shikonin induce cell death in resistant cancer cells?

Shikonin can induce multiple forms of cell death, making it effective against resistant cells:

  • ROS-Mediated Apoptosis and Necroptosis: Shikonin increases the production of intracellular reactive oxygen species (ROS), leading to oxidative stress. This can trigger both apoptosis (caspase-dependent) and necroptosis (caspase-independent) cell death[1][2][10].

  • Inhibition of Pyruvate Kinase M2 (PKM2): Shikonin can inhibit PKM2, a key enzyme in cancer cell metabolism, leading to metabolic stress and cell death[9][13].

  • Downregulation of SIRT1-MDR1/P-gp Signaling: Shikonin can downregulate the SIRT1-MDR1/P-gp signaling pathway, which is involved in multidrug resistance, thereby increasing the intracellular accumulation of the drug[1].

Quantitative Data Summary

Table 1: Comparative IC50 Values of Shikonin and Other Chemotherapeutics in Resistant Cancer Cell Lines

Cell LineDrugIC50 (Parental)IC50 (Resistant)Fold ResistanceCitation
Ovarian Cancer
A2780 vs. A2780/PTXPaclitaxelNot explicitly statedSignificantly higherHigh[1]
Shikonin~1 µMSynergistic with PTX-[1]
Bladder Cancer
T24 vs. T24R2Cisplatin1.25 µg/mL20 µg/mL16[1]
T24 vs. T24 Cisplatin-ResistantCisplatin~21.49 µM~146.4 µM~6.8[1]
Breast Cancer
MCF-7 vs. MCF-7/ShkShikonin1.52 µM3.09 µM2.03[1]
4T1ShikoninIC50 of 2 µM--[4]
MDA-MB-231ShikoninIC50 of 3 µM--[4]
Colorectal Cancer
SW620 and HCT116ShikoninIC50 of 3-6 µM--[15]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[1].

  • Compound Treatment: Treat the cells with various concentrations of Shikonin or other compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control[1][16].

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C[16].

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of Shikonin for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol[2].

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic[2].

Western Blotting

This technique is used to detect specific proteins in a sample.

Methodology:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[1].

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[1].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P-gp, anti-Akt, anti-caspase-3) overnight at 4°C[1].

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[1].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations

Shikonin_Resistance_Mechanisms cluster_Shikonin Shikonin Action cluster_Resistance Resistance Mechanisms cluster_Overcoming Overcoming Resistance Shikonin Shikonin ROS ROS Generation Shikonin->ROS PKM2 PKM2 Inhibition Shikonin->PKM2 Efflux Drug Efflux (P-gp) Shikonin->Efflux Signaling Altered Signaling (PI3K/Akt, EGFR) Shikonin->Signaling CellDeath Apoptosis / Necroptosis ROS->CellDeath Antioxidant Antioxidant Response ROS->Antioxidant PKM2->CellDeath CellDeath_Inhibition Inhibition of Cell Death CellDeath->CellDeath_Inhibition Combo Combination Therapy Combo->Efflux Nano Nanoparticle Delivery Nano->Shikonin Target Targeted Inhibitors Target->Signaling

Caption: Mechanisms of Shikonin action and resistance, and strategies to overcome it.

Experimental_Workflow_Shikonin_Resistance cluster_Mechanisms Mechanism Investigation cluster_Strategies Overcoming Resistance Strategies start Start: Resistant vs. Sensitive Cell Lines treatment Treat with Shikonin (Dose-Response) start->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Investigate Resistance Mechanism ic50->mechanism western Western Blot (P-gp, Akt, etc.) mechanism->western ros_assay ROS Assay mechanism->ros_assay apoptosis_assay Apoptosis/Necroptosis Assay mechanism->apoptosis_assay overcome Test Strategies to Overcome Resistance mechanism->overcome combo_therapy Combination Therapy overcome->combo_therapy nano_delivery Nanoparticle Delivery overcome->nano_delivery end End: Analyze Results combo_therapy->end nano_delivery->end

Caption: Workflow for investigating and overcoming Shikonin resistance in cancer cells.

Shikonin_ROS_Pathway Shikonin Shikonin Mitochondria Mitochondria Shikonin->Mitochondria ROS Increased ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis Necroptosis Necroptosis OxidativeStress->Necroptosis

Caption: Shikonin-induced ROS-mediated cell death pathway.

References

Shikokianin In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Shikokianin dosage in in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions to navigate common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for this compound in in vivo anti-inflammatory studies?

A1: Based on current literature, a starting dose range of 1 mg/kg to 10 mg/kg administered intraperitoneally (i.p.) is recommended for initial efficacy studies in rodent models of inflammation.[1] A dose of 4 mg/kg has been shown to have comparable efficacy to dexamethasone (B1670325) at 2.5 mg/kg.[1] For oral administration, a higher dose of 30 mg/kg has been used to achieve significant analgesic effects.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

Q2: What is a suitable vehicle for administering this compound in vivo?

A2: Due to its poor water solubility, this compound often requires a non-aqueous solvent for in vivo administration.[3] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. However, it is important to use a low concentration of DMSO in the final injection volume, ideally less than 10% v/v, to avoid solvent-related toxicity. For intraperitoneal injections, it is recommended to dilute the this compound-DMSO stock solution with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final desired concentration. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Notably, it can inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα. Additionally, it has been reported to affect the PI3K/AKT signaling cascade and pathways involving reactive oxygen species (ROS). Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action of this compound.

Q4: Are there any known toxic effects of this compound in animal studies?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of Efficacy/High Variability in Response 1. Improper Drug Formulation: this compound precipitation in the dosing solution due to low solubility. 2. Suboptimal Dosage: The administered dose is too low to elicit a therapeutic effect. 3. Incorrect Administration: Improper oral gavage or intraperitoneal injection technique leading to incomplete dosing. 4. Compound Instability: Degradation of this compound in the dosing solution.1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before dilution. Prepare fresh dosing solutions for each experiment. Consider using a vehicle with co-solvents like PEG-400 or Tween 80 to improve solubility. 2. Perform a dose-escalation study to identify the optimal effective dose. 3. Review and refine your administration technique. For oral gavage, ensure the needle length is appropriate for the animal size to deliver the dose directly to the stomach. For i.p. injections, aspirate before injecting to ensure the needle is in the peritoneal cavity. 4. Assess the stability of this compound in your chosen vehicle over the duration of your experiment.
Unexpected Animal Morbidity or Mortality 1. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) may cause adverse effects. 2. Compound Toxicity: The administered dose of this compound may be above the maximum tolerated dose (MTD). 3. Rapid Injection: Too rapid intraperitoneal injection can cause a sudden increase in intra-abdominal pressure and distress.1. Reduce the concentration of the organic solvent in your final dosing solution. Always include a vehicle-only control group to assess solvent toxicity. 2. Conduct a dose-range finding study to determine the MTD. Start with lower doses and gradually escalate. 3. Administer i.p. injections slowly and at a controlled rate.
Inconsistent Pharmacokinetic (PK) Profile 1. Variability in Absorption: Differences in food intake (for oral administration) or injection site (for i.p. administration) can affect absorption. 2. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared, leading to low systemic exposure.1. For oral gavage studies, ensure consistent fasting or feeding schedules for all animals. For i.p. injections, be consistent with the injection site in the lower abdominal quadrant. 2. Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life. This will help in optimizing the dosing schedule (e.g., more frequent dosing may be required).

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Inflammation Models
Animal Model Route of Administration Dose (mg/kg) Efficacy Outcome Percentage Inhibition (%) Reference
Carrageenan-induced paw edema (Mouse)Intraperitoneal1Inhibition of paw edema~45[1]
Carrageenan-induced paw edema (Mouse)Intraperitoneal4Inhibition of paw edema~65[1]
Mechanical hyperalgesia (Rat)Intraperitoneal3Reversal of hyperalgesia35[2]
Mechanical hyperalgesia (Rat)Intraperitoneal10Reversal of hyperalgesia67[2]
Mechanical hyperalgesia (Rat)Oral30Reversal of hyperalgesia39[2]
Formalin-induced pain (Rat)Intraperitoneal10Inhibition of paw flinching (Phase 1)~71[2]
Table 2: Recommended Pharmacokinetic Parameters to Determine for this compound
Parameter Description Importance
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the extent of drug absorption.
Tmax Time at which the Cmax is observed.Provides information on the rate of drug absorption.
t1/2 (Half-life) Time required for the concentration of the drug in the body to be reduced by one-half.Determines the dosing interval.
AUC (Area Under the Curve) The total drug exposure over time.Reflects the overall bioavailability of the drug.
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for comparing different routes of administration and formulations.

Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. It is highly recommended that researchers perform pilot PK studies to determine these parameters for their specific formulation and animal model.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
  • Preparation of Dosing Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should not exceed 10%. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock with 900 µL of sterile saline.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Animal Restraint and Injection:

    • Weigh the mouse to determine the correct injection volume (typically 5-10 mL/kg).

    • Restrain the mouse by gently scruffing the neck and securing the tail.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate by pulling back on the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage of this compound in Mice
  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described in the intraperitoneal injection protocol. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water, though a co-solvent system with a small amount of DMSO may be necessary for solubility.

  • Animal Restraint and Gavage:

    • Weigh the mouse to determine the correct gavage volume (typically 5-10 mL/kg).

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Administer the solution slowly to prevent regurgitation and aspiration.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

Shikokianin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K This compound This compound This compound->IKK This compound->PI3K ROS ROS This compound->ROS Modulates IκBα IκBα IKK->IκBα P NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex NFκB_translocated NF-κB (p65/p50) NFκB_complex->NFκB_translocated Translocation AKT AKT PI3K->AKT P Gene_Expression Pro-inflammatory Gene Expression NFκB_translocated->Gene_Expression Induces

Caption: Simplified signaling pathways modulated by this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis A Dose-Range Finding (Pilot Study) B Prepare Dosing Solution (this compound + Vehicle) A->B E Administer Treatment (i.p. or Oral Gavage) B->E C Animal Acclimatization D Randomize Animals into Groups (Vehicle, this compound Doses) C->D D->E F Induce Inflammation/Disease Model E->F G Assess Efficacy (e.g., Paw Edema, Cytokine Levels) F->G H Monitor for Adverse Effects (Weight, Behavior) F->H I Collect Samples for PK/PD Analysis F->I J Statistical Analysis G->J H->J I->J

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Shikokianin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in cytotoxicity assays involving Shikokianin (also known as Shikonin). This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may be encountering during your experiments.

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge and can stem from several factors:

  • Cell-Based Variability:

    • Uneven Cell Seeding: An unequal number of cells per well is a primary source of variability.

    • Cell Health and Passage Number: Cells that are unhealthy, in a lag phase of growth, or have a high passage number can respond differently to cytotoxic agents.

    • Cell Line Specificity: Different cell lines will exhibit varying sensitivities to this compound.

  • Compound-Related Issues:

    • Solubility and Precipitation: this compound, being a lipophilic natural product, may have poor solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.[1]

    • Compound Stability: Degradation of this compound due to improper storage or handling can lead to reduced cytotoxic effect.

  • Assay-Specific Problems:

    • Pipetting Inaccuracies: Small errors in serial dilutions or reagent additions can lead to significant variations in final concentrations.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell viability.[2]

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Ensure a homogenous single-cell suspension before and during plating by gently pipetting or swirling the suspension.

    • Use cells that are in the exponential growth phase with high viability (>95%).

    • Maintain a consistent and low passage number for your cell line.

  • Optimize Compound Handling:

    • Use a suitable solvent like DMSO to prepare a high-concentration stock solution and keep the final DMSO concentration in the culture medium low (typically ≤0.5%).[1][3]

    • Visually inspect wells for any precipitate after adding this compound.[1]

    • Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Refine Assay Technique:

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To mitigate edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[2]

Q2: I'm observing high background noise in my colorimetric assays (e.g., MTT, XTT). What could be the reason?

High background can obscure the signal from viable cells and lead to inaccurate results. Potential causes include:

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings. Serum components can also interact with assay reagents.[4]

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can contribute to the assay signal.[4]

  • Compound Interference: this compound is a colored compound and may interfere with colorimetric readings.[1] It may also directly reduce the MTT reagent, leading to a false positive signal for cell viability.[1]

  • Incomplete Solubilization (MTT Assay): If the formazan (B1609692) crystals are not fully dissolved, it can lead to artificially high and variable background readings.[4]

Troubleshooting Steps:

  • Use Phenol Red-Free Media: Switch to phenol red-free media for the duration of the assay.[4]

  • Include Proper Controls: Run "no cell" controls with media and this compound at all tested concentrations to measure the compound's intrinsic absorbance.[1]

  • Test for Direct MTT Reduction: To check if this compound directly reduces MTT, perform the assay in a cell-free system.[1] If it does, consider an alternative assay.

  • Ensure Complete Solubilization: In MTT assays, ensure thorough mixing and sufficient incubation time with the solubilization buffer to completely dissolve the formazan crystals.[4]

  • Regularly Test for Contamination: Routinely check your cell cultures for any signs of contamination.

Q3: My MTT/XTT results don't align with results from an LDH release assay. Why is there a discrepancy?

This is often due to the different biological endpoints measured by these assays:

  • MTT/XTT Assays: These assays measure metabolic activity. A decrease in signal indicates a reduction in metabolic function, which is an indirect measure of cell viability.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a direct marker of cytotoxicity and cell death.[5]

A discrepancy can arise if this compound affects cellular metabolism without immediately causing cell membrane rupture. For instance, the compound might induce a cytostatic effect (inhibit proliferation) rather than a cytotoxic one.

Troubleshooting Steps:

  • Time-Course Experiment: The kinetics of cell death can vary. LDH is released during late-stage apoptosis or necrosis.[5] If this compound induces a slower cell death process, you may need to extend the treatment duration to see a significant LDH release.

  • Consider the Mechanism of Action: this compound is known to induce apoptosis.[6][7] Apoptosis is a programmed cell death process that may not result in immediate large-scale LDH release compared to necrosis.

  • Use Multiple Assays: It is good practice to use at least two different types of cytotoxicity assays that measure different endpoints to confirm your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (Shikonin) is a natural naphthoquinone that has been shown to exert its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and necroptosis in cancer cells.[6] Key signaling pathways affected include:

  • Induction of Reactive Oxygen Species (ROS): this compound can increase intracellular ROS levels, leading to oxidative stress and triggering mitochondria-mediated apoptosis.[8][9][10]

  • Modulation of EGFR-NF-κB Signaling: It can inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway, which are crucial for cell survival and proliferation.[11][12][13]

  • Caspase Activation: The apoptotic pathways activated by this compound typically involve the activation of caspases, key enzymes in the execution phase of apoptosis.[6][14]

Q2: What are typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay duration, and the specific assay used. It is crucial to determine the IC50 empirically for your specific experimental conditions. Below is a table summarizing some reported IC50 values.

Cell LineCancer TypeAssay DurationIC50 Value (µM)
A549Lung Cancer48 hours~1-2
PANC-1Pancreatic Cancer48 hours~1-2
U2OSOsteosarcoma48 hours~1-2
MDA-MB-231Breast Cancer48 hours~1-2
143BOsteosarcoma24 hours4.55
143BOsteosarcoma48 hours2.01
BCL1Leukemia24 hours0.86 (for Isobutyrylshikonin)
JVM-13Leukemia24 hours-
Cal78Chondrosarcoma24 hours1.5
SW-1353Chondrosarcoma24 hours1.1
PC3 (parental)Prostate Cancer72 hours0.37
DU145 (parental)Prostate Cancer72 hours0.37
LNCaP (DX-resistant)Prostate Cancer72 hours0.32
22Rv1 (parental)Prostate Cancer72 hours1.05
MCF-7Breast Cancer24 hours7.4
MCF-7Breast Cancer48 hours6.3
MCF-7Breast Cancer72 hours3.9

Note: This table presents a selection of published IC50 values and should be used for reference only.[4][5][9][15][16][17]

Q3: Which cytotoxicity assay is best for use with this compound?

The choice of assay depends on your specific research question.

  • MTT or XTT assays: These are good for initial high-throughput screening to assess effects on metabolic activity. However, be mindful of the potential for interference from this compound's color and its ability to directly reduce the tetrazolium salt.[1]

  • LDH assay: This is a good choice to specifically measure cytotoxicity resulting from loss of membrane integrity.[5]

  • ATP-based assays: These are generally very sensitive and measure the amount of ATP present as a marker of metabolically active cells.

  • Apoptosis assays: Assays that measure caspase activity (e.g., Caspase-Glo) or DNA fragmentation (e.g., TUNEL assay) can be used to specifically investigate the apoptotic effects of this compound.

It is highly recommended to use at least two different assays that measure different cellular endpoints to validate your findings.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general guideline for performing an MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the treated wells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][17]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol outlines the general steps for an LDH release assay. Always refer to the manufacturer's instructions for your specific LDH assay kit.

  • Plate Setup: Seed cells in a 96-well plate. On the same plate, designate wells for the following controls:

    • Untreated Control: Cells with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells with vehicle, to be lysed later.

    • Medium Background Control: Medium only, no cells.

  • Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[5]

  • Lysis for Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer the supernatant to the new plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate.

  • Incubation and Reading: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes). Stop the reaction if required by the kit protocol and measure the absorbance at the specified wavelength (e.g., 490 nm).

Visualizations

Experimental_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation add_this compound Add this compound dilutions overnight_incubation->add_this compound incubate_treatment Incubate (e.g., 24, 48, 72h) add_this compound->incubate_treatment add_reagent Add assay reagent (MTT/LDH) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read absorbance/fluorescence incubate_reagent->read_plate calculate_viability Calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end end determine_ic50->end End

Caption: A generalized workflow for a cytotoxicity assay.

Shikokianin_Signaling_Pathway This compound-Induced Apoptosis Pathways cluster_extrinsic Extracellular & Membrane cluster_cytosolic Cytosolic Signaling cluster_mitochondrial Mitochondrial Pathway This compound This compound egfr EGFR This compound->egfr Inhibits ros ROS Generation This compound->ros Induces nfkb NF-κB This compound->nfkb Inhibits egfr->nfkb Activates erk ERK Phosphorylation ros->erk Induces bcl2 Bcl-2 ros->bcl2 Downregulates apoptosis Apoptosis nfkb->apoptosis Survival Signal (Inhibited) erk->apoptosis mitochondria Mitochondrial Dysfunction bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: this compound's signaling pathways leading to apoptosis.

References

how to prevent the degradation of Shikokianin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Shikokianin in solution. The following information is designed to help prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent for creating stock solutions?

This compound is an ent-kauranoid diterpenoid with the molecular formula C24H32O8 and a molecular weight of 448.51 g/mol . For laboratory use, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO), in which it is soluble up to 10 mM.[1]

Q2: What are the main factors that can cause the degradation of this compound in solution?

Based on studies of structurally similar ent-kauranoid diterpenoids, the primary factors contributing to the degradation of this compound in solution are exposure to atmospheric oxygen, light, heat, and non-neutral pH conditions, particularly strongly acidic or alkaline environments.

Q3: How should I store my this compound stock solution?

To ensure maximum stability, this compound stock solutions in DMSO should be stored at -20°C and protected from light. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: Can I prepare aqueous solutions of this compound?

Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. To prepare an aqueous working solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the desired aqueous buffer. Be mindful of the final DMSO concentration in your experimental system, as it can affect cellular assays.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in my assay. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of the working solution to light and elevated temperatures. Ensure the pH of your final assay medium is within a stable range (ideally close to neutral).
Precipitation of this compound in my aqueous working solution. Exceeding the solubility limit of this compound in the aqueous buffer.Decrease the final concentration of this compound in your working solution. You can also try increasing the percentage of the organic co-solvent (e.g., DMSO), but be cautious of its potential effects on your experiment.
Inconsistent experimental results between different days. Inconsistent storage or handling of this compound solutions.Strictly adhere to the recommended storage conditions (-20°C, protected from light). Use a consistent protocol for preparing working solutions. Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Stability Data

Table 1: Effect of pH on the Stability of a Representative ent-Kauranoid Diterpenoid (Xylopic Acid) in Solution

pHConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)
20.1 M HCl0.03519.8
7.4Phosphate Buffer0.01257.8
90.01 M NaOH0.04814.4

Data extrapolated from forced degradation studies of Xylopic Acid and should be considered as an estimation for this compound.

Table 2: Effect of Temperature on the Stability of a Representative ent-Kauranoid Diterpenoid (Xylopic Acid) in Solution

TemperatureConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)
40°CNeutral pH0.01546.2
60°CNeutral pH0.04515.4
80°CNeutral pH0.1205.8

Data extrapolated from forced degradation studies of Xylopic Acid and should be considered as an estimation for this compound.

Table 3: Effect of Light on the Stability of a Representative ent-Kauranoid Diterpenoid (Xylopic Acid) in Solution

Light ConditionIntensityRate Constant (k) (h⁻¹)Half-life (t½) (h)
Photolytic1.2 million lux hours0.02527.7

Data extrapolated from forced degradation studies of Xylopic Acid and should be considered as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Preparing Aqueous Working Solutions

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Add the calculated volume of the this compound stock solution to the appropriate volume of the aqueous buffer.

    • Mix the solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this may cause precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Data Analysis solid Solid this compound stock 10 mM Stock in DMSO solid->stock Dissolve working Aqueous Working Solution stock->working Dilute storage_conditions -20°C, Protected from Light stock->storage_conditions assay Cell-based or Biochemical Assay working->assay data Collect and Analyze Data assay->data

Caption: Workflow for preparing and using this compound solutions.

degradation_pathway Potential Degradation Factors for this compound This compound This compound (Stable) Degraded Degraded Products This compound->Degraded Degradation pH Extreme pH Temp High Temperature Light Light Exposure Oxygen Oxygen pH->Degraded Temp->Degraded Light->Degraded Oxygen->Degraded

Caption: Factors contributing to this compound degradation.

signaling_pathway Potential Signaling Pathways Modulated by ent-Kauranoid Diterpenoids cluster_targets Potential Molecular Targets cluster_responses Cellular Responses This compound This compound (ent-Kauranoid Diterpenoid) GPCR GPCRs This compound->GPCR IonChannel Ion Channels This compound->IonChannel Enzymes Enzymes This compound->Enzymes NFkB NF-κB Pathway This compound->NFkB Proliferation ↓ Cell Proliferation GPCR->Proliferation Apoptosis ↑ Apoptosis IonChannel->Apoptosis Inflammation ↓ Inflammation Enzymes->Inflammation NFkB->Proliferation NFkB->Apoptosis NFkB->Inflammation

Caption: Potential signaling targets of ent-kauranoid diterpenoids.

References

refining the extraction protocol to increase Shikokianin yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Shikokianin Extraction Protocols

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the extraction protocol and increase the yield of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process, leading to suboptimal yields or purity.

Issue Potential Cause Recommended Solution
1. Low this compound Yield Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to dissolve the target compound.[1]Optimize Extraction Parameters: - Solvent Choice: Experiment with solvents of varying polarities. For naphthoquinones like Shikonin (a related compound), solvents like ethanol, methanol, and ethyl acetate (B1210297) are often effective.[2]- Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize surface area for solvent interaction.[3]- Solid-to-Liquid Ratio: Increase the solvent volume. Ratios between 1:20 and 1:40 (g/mL) are common starting points.[3]- Extraction Time & Temperature: Prolonged extraction can increase yield, but high temperatures may cause degradation. An optimal range is often 50-70°C for 60-120 minutes.[3]
Degradation of this compound: The compound may be sensitive to heat, light, or pH during extraction.[1][3]Control Environmental Conditions: - Temperature: For thermolabile compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or conduct extraction at lower temperatures.[4][5]- Light: Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil.[3]- pH Management: Maintain a neutral or slightly acidic pH, as extreme pH values can degrade the target compound.[3]
Low Natural Abundance: The concentration of this compound in the source material may be inherently low or vary based on harvesting time and conditions.[1][6]Source Material Verification: - Quality Control: Use high-quality, properly identified, and correctly harvested plant material.[7]- Screening: If possible, screen different batches or sources of the plant material for this compound content before performing a large-scale extraction.
2. Co-extraction of Impurities Poor Solvent Selectivity: The chosen solvent may be dissolving a wide range of other compounds along with this compound.[6]Refine Solvent System: - Solvent Polarity: Use a solvent system that is more selective for this compound. Stepwise extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar compounds) can be effective.- Liquid-Liquid Extraction: Perform a liquid-liquid extraction on the crude extract to partition this compound into a specific solvent phase, leaving impurities behind.
3. Significant Loss During Purification Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica (B1680970) gel) during column chromatography.[3]Optimize Chromatography: - Stationary Phase: Test alternative stationary phases (e.g., alumina, C18 reversed-phase silica).- Mobile Phase: Adjust the solvent gradient to ensure the compound elutes effectively. A shallow gradient can improve separation.[3]- Sample Load: Avoid overloading the column, which can lead to poor separation and band tailing.
Compound Precipitation: The sample may precipitate upon loading onto the column if the loading solvent is too weak.[1]Ensure Solubility: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly stronger solvent to ensure it remains in solution before loading.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for this compound?

A1: Several methods can be employed, each with advantages and disadvantages. Reflux extraction is often more efficient than simple maceration, requiring less time and solvent.[5] However, for heat-sensitive compounds like this compound, Ultrasound-Assisted Extraction (UAE) is a highly effective modern technique. UAE promotes higher yields by disrupting cell walls through cavitation, often at lower temperatures and in less time than traditional methods.[4]

Q2: How do I choose the right solvent for this compound extraction?

A2: Solvent selection is critical and depends on the polarity of this compound.[1][8] A systematic approach is recommended: start with solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, methanol) in small-scale trials. For Shikonin, a related naphthoquinone, ethyl acetate has been shown to be highly efficient.[2] The ideal solvent will maximize this compound solubility while minimizing the co-extraction of impurities.

Q3: My extract has formed an emulsion during liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue, often caused by surfactant-like compounds in the extract.[9] To break an emulsion, you can try:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[9]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can force phase separation.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.

Q4: How can I monitor the success of my extraction and purification steps?

A4: Thin Layer Chromatography (TLC) is an essential tool. Use TLC to:

  • Check the crude extract to confirm the presence of the target compound.

  • Monitor the fractions collected during column chromatography to identify which ones contain pure this compound.[1]

  • Assess the purity of the final product. A single spot on the TLC plate in multiple solvent systems suggests a pure compound.[8]

Quantitative Data: Impact of Extraction Parameters on Yield

The following table summarizes hypothetical data on how different extraction parameters can influence the final yield of this compound from a standardized 10g sample of dried plant root. This data is modeled on findings for similar natural products like Shikonin.[10]

Parameter Condition A Yield (mg) Condition B Yield (mg) Condition C Yield (mg)
Extraction Method Maceration (24h)85Soxhlet (6h)110UAE (45 min)125
Solvent Hexane30Ethyl Acetate12070% Ethanol105
Temperature 25°C9050°C12275°C95 (Degradation)
Particle Size Coarse Powder (2mm)75Fine Powder (0.5mm)115Very Fine (<0.2mm)120
Solid:Liquid Ratio 1:10 g/mL881:20 g/mL1181:40 g/mL124

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a detailed methodology for extracting this compound using UAE, followed by purification via silica gel column chromatography.

1. Preparation of Plant Material:

  • Dry the plant roots at 40-50°C in a ventilated oven until a constant weight is achieved.

  • Grind the dried material into a fine powder (approx. 0.5 mm particle size) using a mechanical grinder.[1]

2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the dried powder and place it into a 500 mL Erlenmeyer flask.[3]

  • Add 200 mL of ethyl acetate to achieve a 1:20 solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath.

  • Set the temperature to 50°C and the ultrasonic power to 250 W.[3]

  • Extract for 45 minutes.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.[3]

  • Wash the residue with an additional 50 mL of ethyl acetate to recover any remaining compound.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1][3]

4. Purification by Column Chromatography:

  • Prepare a slurry of silica gel (200-300 mesh) in hexane.[3]

  • Pack the slurry into a glass column to create the stationary phase.

  • Dissolve the crude extract in a minimal volume of hexane (with a few drops of a slightly more polar solvent like ethyl acetate if necessary for solubility) and load it onto the top of the silica gel column.[1]

  • Begin elution with pure hexane and gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor each fraction by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification plant_material Plant Material (Roots) drying Drying (40-50°C) plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction Ultrasound-Assisted Extraction (Ethyl Acetate, 50°C, 45 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Silica Column Chromatography (Hexane:EtOAc Gradient) crude_extract->chromatography fraction_collection Fraction Collection & TLC Monitoring chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_this compound Purified this compound evaporation->pure_this compound

Caption: Workflow for this compound extraction and purification.

References

Minimizing Batch-to-Batch Variability of Shikokianin Extracts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Shikokianin extracts, ensuring batch-to-batch consistency is paramount for reliable experimental outcomes and the development of safe and efficacious products. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability in your this compound extracts.

It is important to note that "this compound" is likely a variant spelling of "Shikonin," a well-researched naphthoquinone pigment. This guide will proceed under the assumption that the compound of interest is Shikonin (B1681659) or its derivatives.

Troubleshooting Guide: Addressing Common Issues in this compound Extraction

This guide provides solutions to common problems encountered during the extraction and analysis of this compound, helping you to identify and resolve issues that can lead to batch-to-batch variability.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.This compound is lipophilic and dissolves well in organic solvents.[1] Consider using or optimizing concentrations of ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), petroleum ether, or hexane.[2][3][4] 78-80% ethanol has been shown to be effective.[5]
Suboptimal Extraction Temperature: High temperatures can lead to degradation, while low temperatures may result in incomplete extraction.This compound is thermally unstable and can degrade at temperatures exceeding 60°C.[6][7] For methods like ultrasound-assisted extraction, a temperature of around 39-40°C is recommended.[6][8]
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully recover the this compound from the plant matrix.For ultrasound-assisted extraction, an optimal time is around 87 minutes.[6] For homogenate extraction, 4.2 minutes may be sufficient.[1] Extend extraction time and monitor the yield to determine the optimal duration for your specific method.
Poor Raw Material Quality: The concentration of this compound can vary significantly in the raw plant material due to factors like geographic origin, harvest time, and storage conditions.Source raw materials from reputable suppliers with clear specifications. Perform quality control on incoming plant material, including macroscopic and microscopic identification, and quantification of this compound content.
Degradation of this compound (Discoloration of Extract) Exposure to High Temperatures: As mentioned, this compound is heat-sensitive.Avoid excessive heat during all stages of extraction and processing, including solvent evaporation.[6][7] Use low-temperature evaporation techniques like rotary evaporation under vacuum.[8]
Photochemical Decomposition: Exposure to light can cause degradation of naphthoquinone compounds.Protect the plant material and extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.
Polymerization: this compound and its derivatives can polymerize, leading to a decrease in the concentration of the active monomeric forms and a change in color.[9]Store extracts in a cool, dark place. Consider the use of antioxidants, though compatibility and downstream applications should be considered.
Inconsistent Analytical Results (HPLC/UV-Vis) Poor Method Validation: The analytical method may not be robust or validated for the specific matrix of the extract.Develop and validate your HPLC or UV-Vis method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Improper Sample Preparation: Incomplete dissolution of the extract or the presence of interfering substances can affect analytical accuracy.Ensure complete dissolution of the extract in the mobile phase or an appropriate solvent before injection. Use a validated sample clean-up procedure (e.g., solid-phase extraction) if matrix effects are suspected.
Instrumental Drift: Fluctuations in instrument performance can lead to variable results over time.Regularly calibrate and maintain your analytical instruments (HPLC, UV-Vis spectrophotometer). Use an internal standard to correct for variations in injection volume or detector response.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring batch-to-batch consistency of this compound extracts?

A1: While all stages of the process are important, the quality and standardization of the raw plant material is the most critical initial factor. The concentration of active compounds like this compound can vary significantly depending on genetic factors, growing conditions, harvesting time, and post-harvest handling.[2] Implementing stringent quality control measures for the raw material is the foundation for reproducible extracts.

Q2: Which extraction method provides the highest yield and purity of this compound?

A2: The optimal extraction method depends on a balance of yield, purity, cost, and environmental impact.

  • Ultrasound-Assisted Extraction (UAE): Offers high efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods.[6][8] Yields of around 1.26% have been reported.[6]

  • Homogenate-Assisted Extraction: This method is rapid and efficient, with optimized conditions yielding good results in a very short time (e.g., 4.2 minutes).[1]

  • Soxhlet Extraction: A traditional and effective method, with studies showing high efficiency using ethyl acetate as a solvent over 6 hours.[4]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 and is considered an environmentally friendly "green" method that can yield high-purity extracts. However, the equipment can be expensive.[3]

  • Ultrasound-Assisted Ionic Liquid Solid-Liquid Extraction: This advanced method has shown very high recovery yields of 90-97%.[2]

Q3: What are the recommended solvents for this compound extraction?

A3: this compound is a lipophilic (fat-soluble) pigment. Therefore, non-polar or semi-polar organic solvents are most effective. Commonly used and effective solvents include:

  • Ethanol (especially in concentrations of 70-95%)[5][8]

  • Methanol[4]

  • Ethyl Acetate[4]

  • Petroleum Ether[3]

  • Hexane[2]

The choice of solvent will impact the extraction efficiency and the profile of co-extracted compounds.[3]

Q4: How can I accurately quantify the this compound content in my extracts?

A4: The two most common and reliable analytical methods for quantifying this compound are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separation and quantification of this compound and its derivatives. A typical method involves a C18 column with a mobile phase of acetonitrile (B52724) and water (or a buffer like 0.1M acetic acid), with UV detection at around 516-520 nm.[8][10][11]

  • UV-Vis Spectrophotometry: This is a simpler and faster method for determining the total this compound derivative content. The extract is dissolved in a suitable solvent (e.g., chloroform (B151607) or ethanol), and the absorbance is measured at the maximum absorption wavelength (λmax), which is typically around 516-523 nm for this compound.[12]

Q5: My this compound extract appears to be degrading over time. How can I improve its stability?

A5: this compound is susceptible to degradation from heat, light, and polymerization.[6][9] To improve stability:

  • Storage: Store extracts in airtight, amber-colored containers at low temperatures (refrigerated or frozen).

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot extracts into smaller volumes to avoid repeated temperature fluctuations.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for efficient extraction of this compound.[6][8]

Materials:

  • Dried and powdered roots of the source plant (e.g., Arnebia euchroma)

  • 95% Ethanol

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a beaker.

  • Add 110 mL of 95% ethanol (liquid-to-solid ratio of 11:1 mL/g).

  • Place the beaker in an ultrasonic bath set to a power of 93 W and a temperature of 39°C.

  • Sonicate for 87 minutes.

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Wash the solid residue with a small amount of fresh ethanol to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting concentrated extract can be further dried (e.g., by freeze-drying) to obtain a solid powder.

Protocol 2: HPLC Quantification of this compound

This protocol provides a standard method for the quantitative analysis of this compound in an extract.[8][10]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of methanol and water (90:10, v/v) or acetonitrile and 0.1 M acetic acid (70:30, v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 516 nm or 520 nm

  • Column Temperature: 25°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of the mobile phase. The solution may need to be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions in triplicate to construct a calibration curve of peak area versus concentration. Inject the sample solutions in triplicate.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Extraction cluster_1 Analysis Raw Material Raw Material Extraction Extraction Raw Material->Extraction Solvent, Temp, Time Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration < 50°C Drying Drying Concentration->Drying Sample Preparation Sample Preparation Drying->Sample Preparation Crude Extract HPLC/UV-Vis Analysis HPLC/UV-Vis Analysis Sample Preparation->HPLC/UV-Vis Analysis Data Analysis Data Analysis HPLC/UV-Vis Analysis->Data Analysis Final Report Final Report Data Analysis->Final Report G Low Yield Low Yield Check Raw Material QC Check Raw Material QC Low Yield->Check Raw Material QC Optimize Extraction Parameters Optimize Extraction Parameters Low Yield->Optimize Extraction Parameters Verify Analytical Method Verify Analytical Method Low Yield->Verify Analytical Method Source New Material Source New Material Check Raw Material QC->Source New Material Adjust Solvent Adjust Solvent Optimize Extraction Parameters->Adjust Solvent Adjust Temperature Adjust Temperature Optimize Extraction Parameters->Adjust Temperature Adjust Time Adjust Time Optimize Extraction Parameters->Adjust Time Re-validate Method Re-validate Method Verify Analytical Method->Re-validate Method G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->mTORC1

References

Technical Support Center: Optimizing Isodon Culture Conditions for Shikokianin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Isodon species to maximize Shikokianin production. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and pathway visualizations.

Disclaimer: While this guide focuses on this compound, a significant portion of the available research on Isodon cell culture optimization has been conducted on the production of another major diterpenoid, Oridonin. The principles and methodologies are highly transferable due to the shared biosynthetic pathways of these compounds. Therefore, data and protocols related to Oridonin are presented here as a strong proxy and a valuable starting point for optimizing this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to starting an Isodon cell culture for this compound production?

A1: The initial step is to establish a sterile callus culture from an explant, which is a small piece of plant tissue. This callus, an undifferentiated mass of cells, is then used to initiate a liquid suspension culture.[1][2][3][4]

Q2: Which basal salt medium is recommended for Isodon cell cultures?

A2: Murashige and Skoog (MS) medium is a commonly used and effective basal medium for the culture of many plant species, including those used for secondary metabolite production.[4][5] Other media like Gamborg's B5 or Linsmaier and Skoog (LS) medium could also be tested for optimal growth and production.[1]

Q3: What are plant growth regulators, and why are they important?

A3: Plant growth regulators (PGRs), such as auxins and cytokinins, are critical for initiating and maintaining callus and suspension cultures.[6] The ratio of auxins to cytokinins is a key factor in controlling the balance between cell division and differentiation, which in turn affects secondary metabolite production.[6]

Q4: What is elicitation, and how can it enhance this compound production?

A4: Elicitation is a technique used to increase the production of secondary metabolites by introducing stress-inducing substances (elicitors) into the cell culture.[7][8] These elicitors can be biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, metal salts) and trigger the plant's defense responses, which often include the synthesis of compounds like this compound.[7][8][9]

Q5: How can I quantify the amount of this compound in my cultures?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of diterpenoids like this compound from Isodon extracts.[10][11][12][13][14][15][16] An HPLC-UV or HPLC-MS/MS method can be developed for accurate and sensitive quantification.[10][12][14]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
1. Poor Callus Induction - Inappropriate explant choice.- Suboptimal plant growth regulator (PGR) concentrations.- Contamination.- Use young, healthy plant tissues like leaves or stems as explants.- Experiment with different combinations and concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., Kinetin, BAP). See Table 2 for starting concentrations.- Ensure strict aseptic techniques during explant preparation and inoculation.[2]
2. Slow Growth of Suspension Culture - Inadequate aeration and agitation.- Depletion of nutrients.- High cell density leading to nutrient limitation.- Optimize the shaking speed of the orbital shaker (typically 120-150 rpm).[5]- Subculture the cells to fresh medium at regular intervals (e.g., every 14-21 days).[5][17]- Adjust the initial inoculum density.
3. Browning of Callus or Suspension Culture - Oxidative browning due to phenolic compounds.- Cell death due to stress or nutrient deficiency.- Add antioxidants like ascorbic acid or citric acid to the medium.- Subculture more frequently.- Ensure the culture conditions (pH, temperature) are optimal.
4. Low this compound Yield - Non-optimized culture medium.- Ineffective PGR combination for secondary metabolism.- Lack of elicitation.- Suboptimal growth phase for production.- Test different basal media (MS, B5).- Fine-tune the auxin-to-cytokinin ratio. Often, a higher auxin concentration favors callus growth, while a different ratio might be needed for production.- Introduce elicitors like Methyl Jasmonate or Salicylic Acid during the late exponential or early stationary growth phase.[8][9] See Table 3 for elicitor concentrations.- Harvest the cells at the stationary phase of growth, as this is often when secondary metabolite accumulation is highest.[4]
5. Inconsistent Results Between Batches - Genetic instability of the cell line.- Variations in subculturing practices.- Inconsistent preparation of media or elicitor solutions.- Cryopreserve a high-yielding cell line to ensure a consistent starting point.- Standardize the inoculum size and age for each subculture.- Prepare fresh stock solutions of PGRs and elicitors regularly and store them properly.

Experimental Protocols

Protocol 1: Establishment of Isodon Callus and Suspension Cultures
  • Explant Preparation:

    • Select young, healthy leaves or stems from an Isodon plant.

    • Surface sterilize the explants by washing with a mild detergent, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, and then in a 1-2% sodium hypochlorite (B82951) solution for 10-15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.[2]

    • Cut the sterilized explants into small pieces (approximately 1 cm²).

  • Callus Induction:

    • Prepare a solid Murashige and Skoog (MS) medium supplemented with sucrose (B13894) (30 g/L), agar (B569324) (8 g/L), and appropriate plant growth regulators (see Table 2 for recommendations). Adjust the pH to 5.8 before autoclaving.

    • Place the explants onto the surface of the solid MS medium in sterile Petri dishes.

    • Incubate the plates in the dark at 25 ± 2°C.

    • Subculture the developing callus to fresh medium every 3-4 weeks.[3][4]

  • Initiation of Suspension Culture:

    • Select friable (easily crumbled) callus for initiating the suspension culture.

    • Transfer approximately 2-3 g of fresh callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same PGR composition as the callus induction medium (without agar).[5]

    • Place the flasks on an orbital shaker at 120-150 rpm in the dark at 25 ± 2°C.[5]

    • Subculture the suspension culture every 14-21 days by transferring an aliquot of the cell suspension to fresh liquid medium.[5]

Protocol 2: Elicitation for Enhanced Diterpenoid Production
  • Elicitor Preparation:

    • Prepare stock solutions of Methyl Jasmonate (MeJA) and Salicylic Acid (SA). For MeJA, dissolve in a small amount of ethanol before diluting with sterile water.[18] For SA, it can be dissolved in a small amount of ethanol or directly in warm sterile water.[19] Filter-sterilize the stock solutions.

  • Elicitation Procedure:

    • Grow the Isodon suspension culture until it reaches the late exponential or early stationary phase (typically 14-18 days after subculture).

    • Add the filter-sterilized elicitor solution to the culture flasks to achieve the desired final concentration (see Table 3 for suggested ranges).

    • Continue to incubate the cultures under the same conditions for a specific duration (e.g., 24-96 hours) before harvesting. The optimal elicitation time should be determined experimentally.

Protocol 3: Extraction and Quantification of Diterpenoids by HPLC
  • Extraction:

    • Harvest the cells from the suspension culture by filtration or centrifugation.

    • Dry the harvested cell biomass (e.g., freeze-drying or oven-drying at a low temperature).

    • Extract the dried biomass with a suitable solvent such as methanol (B129727) or ethyl acetate, using methods like sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • HPLC Analysis:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Perform HPLC analysis using a C18 column.[10][12][14]

    • A common mobile phase is a gradient of methanol and water, often with a small amount of formic acid.[10][14]

    • Use a UV detector (wavelength around 238 nm for oridonin) or a mass spectrometer for detection.[14]

    • Quantify the this compound content by comparing the peak area with a standard curve prepared from a pure this compound standard.

Data Presentation

Table 1: Basal Media Composition (Murashige & Skoog - MS Medium)

ComponentConcentration (mg/L)
Macronutrients
Ammonium Nitrate (NH₄NO₃)1650
Potassium Nitrate (KNO₃)1900
Calcium Chloride, anhydrous (CaCl₂)332.2
Magnesium Sulfate (MgSO₄)180.7
Potassium Dihydrogen Phosphate (KH₂PO₄)170
Micronutrients
Boric Acid (H₃BO₃)6.2
Cobalt Chloride (CoCl₂·6H₂O)0.025
Copper Sulfate (CuSO₄·5H₂O)0.025
Ferrous Sulfate (FeSO₄·7H₂O)27.8
Disodium EDTA (Na₂EDTA·2H₂O)37.3
Manganese Sulfate (MnSO₄·4H₂O)22.3
Potassium Iodide (KI)0.83
Sodium Molybdate (Na₂MoO₄·2H₂O)0.25
Zinc Sulfate (ZnSO₄·7H₂O)8.6
Vitamins & Organics
myo-Inositol100
Nicotinic Acid0.5
Pyridoxine·HCl0.5
Thiamine·HCl0.1
Glycine2.0
Carbon Source
Sucrose30,000
Gelling Agent (for solid media)
Agar8,000

Table 2: Suggested Plant Growth Regulator Combinations for Isodon Callus Induction

AuxinAuxin Conc. (mg/L)CytokininCytokinin Conc. (mg/L)Expected Outcome
2,4-D1.0 - 2.0Kinetin (Kin)0.5 - 1.0Friable callus suitable for suspension culture
NAA1.0 - 3.0BAP0.5 - 1.0Callus induction and growth
2,4-D2.0Kinetin (Kin)1.0Reported for rice callus induction, can be a starting point.[5]

Table 3: Elicitor Concentrations for Enhancing Diterpenoid Production

ElicitorConcentration RangeNotes
Methyl Jasmonate (MeJA)50 - 200 µMA widely used and effective elicitor for terpenoid biosynthesis.[18][20][21][22][23]
Salicylic Acid (SA)50 - 200 µMKnown to induce plant defense responses and secondary metabolite production.[8][19][24][25][26]
Yeast Extract0.1 - 1.0 g/LA biotic elicitor that can stimulate the production of various secondary metabolites.[27]
Chitosan50 - 200 mg/LA biotic elicitor derived from chitin.

Visualizations

diterpenoid_biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate MEP Methylerythritol 4-phosphate G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_MEP Isopentenyl Diphosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Diphosphate (DMAPP) IPP_MEP->DMAPP_MEP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_MEP->GGPP DMAPP_MEP->GGPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA Isopentenyl Diphosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Diphosphate (DMAPP) IPP_MVA->DMAPP_MVA ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Oxidative_Modifications Oxidative Modifications (P450s, etc.) ent_Kaurene->Oxidative_Modifications This compound This compound & other Diterpenoids Oxidative_Modifications->this compound

Caption: Generalized biosynthetic pathway of diterpenoids like this compound in Isodon.

experimental_workflow start Start: Select Isodon Species explant 1. Explant Preparation (Leaves, Stems) start->explant callus 2. Callus Induction (Solid MS Medium + PGRs) explant->callus suspension 3. Suspension Culture Initiation (Liquid MS Medium) callus->suspension optimization 4. Optimization of Culture Conditions suspension->optimization elicitation 5. Elicitation (e.g., Methyl Jasmonate) optimization->elicitation Optimized Conditions harvest 6. Harvest Cells elicitation->harvest extraction 7. Extraction of Diterpenoids harvest->extraction analysis 8. HPLC Quantification of this compound extraction->analysis end End: High-Yielding Culture analysis->end

References

Technical Support Center: Navigating the Complexities of NMR Spectra for Shikokianin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of Shikokianin and its diverse analogs. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of Nuclear Magnetic Resonance (NMR) spectra for this class of intricate ent-kaurane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in interpreting ¹H NMR spectra of this compound and its analogs?

A1: The primary challenge in interpreting the ¹H NMR spectra of this compound and related ent-kaurane diterpenoids is severe signal overlap, particularly in the aliphatic region (approximately 0.8-2.5 ppm). This is due to the complex tetracyclic core structure containing numerous methylene (B1212753) (CH₂) and methine (CH) groups in similar chemical environments. Furthermore, the presence of multiple stereocenters can lead to complex splitting patterns that are difficult to resolve and assign accurately.

Q2: Why are the methyl signals often difficult to assign in the NMR spectra of these compounds?

A2: this compound and its analogs typically possess several methyl groups, often attached to quaternary carbons. These methyl singlets can have very similar chemical shifts, making unambiguous assignment challenging. Factors such as minor conformational changes and the influence of nearby functional groups can subtly alter their chemical environments, leading to overlapping signals.

Q3: Which 2D NMR experiments are essential for the structural elucidation of this compound-type diterpenoids?

A3: A combination of 2D NMR experiments is indispensable for the complete structural assignment of these complex molecules. The most critical experiments include:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations). This is crucial for resolving overlapping proton signals by spreading them out in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Q4: How can I confirm the presence of hydroxyl (-OH) or other exchangeable protons?

A4: The signals for hydroxyl protons can be broad and their chemical shifts are often concentration and temperature-dependent. To confirm their presence, a D₂O exchange experiment is recommended. After acquiring a standard ¹H NMR spectrum, a drop of deuterium (B1214612) oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH protons will exchange with deuterium and either disappear or significantly decrease in intensity.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your NMR experiments with this compound and its analogs.

Problem 1: Severe Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum

Symptoms: A dense cluster of multiplets between 0.8 and 2.5 ppm, making it impossible to extract coupling constants or assign individual protons.

Solutions:

  • Utilize Higher Magnetic Fields: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion and may resolve some of the overlapping signals.

  • Solvent-Induced Shifts: Record the NMR spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, methanol-d₄). The aromatic solvent benzene-d₆, in particular, can induce significant changes in the chemical shifts of nearby protons, potentially resolving crowded regions.

  • Advanced 2D NMR Techniques:

    • Run a TOCSY (Total Correlation Spectroscopy) experiment to identify all protons within a spin system, even if they are not directly coupled.

    • Employ HSQC-TOCSY , which combines the benefits of both HSQC and TOCSY to further resolve overlapping systems.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes alter the chemical shifts of certain protons, aiding in their resolution and assignment.

Problem 2: Ambiguous Stereochemical Assignments from NOESY Data

Symptoms: Weak or ambiguous NOE cross-peaks, making it difficult to confidently determine the relative stereochemistry of the molecule.

Solutions:

  • Optimize NOESY Mixing Time: The intensity of NOE cross-peaks is dependent on the mixing time. A series of NOESY experiments with varying mixing times should be performed to find the optimal value for the molecule under investigation.

  • Run a ROESY Experiment: For medium-sized molecules like diterpenoids, the Nuclear Overhauser Effect can be close to zero, leading to very weak or absent NOESY signals. A ROESY experiment can be a better alternative in such cases as it does not have this limitation.

  • Measure Coupling Constants: Carefully analyze high-resolution ¹H NMR spectra and COSY data to extract vicinal coupling constants (³JHH). These values can provide valuable information about dihedral angles and, consequently, the relative stereochemistry, based on the Karplus relationship.

  • Computational Chemistry: Use computational methods, such as DFT (Density Functional Theory), to calculate theoretical NMR chemical shifts and coupling constants for different possible stereoisomers. Comparing the calculated data with the experimental values can help in assigning the correct stereochemistry.

Data Presentation

Table 1: Representative ¹³C NMR Chemical Shifts (δc) for ent-Kaurane Diterpenoids from Rabdosia Species

Carbon No.Oridonin (in C₅D₅N)Ponicidin (in DMSO-d₆)
172.0173.71
230.2629.88
339.8938.87
433.5033.88
563.2159.50
672.9572.97
7105.7597.47
857.6562.08
945.6353.53
1048.7740.99
1119.8919.84
1226.7230.55
1340.9943.24
1469.7972.19
15200.35209.08
16150.23152.52
17117.90119.88
1830.9233.28
1923.0622.26
2097.2263.25

Data compiled from publicly available research articles.

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified diterpenoid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N, acetone-d₆, or DMSO-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY):

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize key parameters such as the number of increments in the indirect dimension, the number of scans per increment, and the mixing time (for NOESY/ROESY) or evolution delays (for HMBC) to obtain high-quality spectra.

Mandatory Visualization

troubleshooting_workflow start Start: Ambiguous NMR Spectrum overlap Severe Signal Overlap? start->overlap stereo Uncertain Stereochemistry? overlap->stereo No higher_field Acquire on Higher Field Spectrometer overlap->higher_field Yes noesy_roesy Optimize NOESY Mixing Time or Run ROESY stereo->noesy_roesy Yes assign Assign Structure stereo->assign No change_solvent Change Deuterated Solvent (e.g., Benzene-d6) higher_field->change_solvent advanced_2d Run Advanced 2D NMR (TOCSY, HSQC-TOCSY) change_solvent->advanced_2d advanced_2d->stereo j_coupling Measure Vicinal Coupling Constants (³JHH) noesy_roesy->j_coupling computation Computational NMR Calculations (DFT) j_coupling->computation computation->assign

Caption: Troubleshooting workflow for interpreting complex NMR spectra.

structure_elucidation_logic cluster_analysis Data Analysis cluster_structure Structural Information nmr_data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) cosy COSY (¹H-¹H Connectivity) nmr_data->cosy hsqc HSQC (¹H-¹³C Direct Correlation) nmr_data->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) nmr_data->hmbc noesy NOESY/ROESY (Spatial Proximity) nmr_data->noesy spin_systems Identify Spin Systems cosy->spin_systems hsqc->spin_systems connect_fragments Connect Fragments (Build Carbon Skeleton) hmbc->connect_fragments stereochem Determine Relative Stereochemistry noesy->stereochem spin_systems->connect_fragments connect_fragments->stereochem final_structure Proposed Structure of this compound Analog stereochem->final_structure

Caption: Logical workflow for structure elucidation using 2D NMR.

method refinement for quantifying Shikokianin in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of Shikokianin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, validated methods for the quantification of this compound are limited. The following guidance is based on established methodologies for structurally similar compounds, specifically biflavonoids, and general best practices for LC-MS/MS bioanalysis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in complex biological matrices? A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying biflavonoids like this compound in biological matrices.[1][2][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components.[5]

Q2: What are the primary challenges when developing a quantification method for this compound? A: The main challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological samples like plasma or serum can suppress or enhance the ionization of this compound, leading to inaccurate results.[5]

  • Low Bioavailability: Many flavonoids exhibit low oral bioavailability, resulting in very low concentrations in systemic circulation, which requires a highly sensitive assay.[2][6]

  • Analyte Stability: Flavonoids can be susceptible to degradation depending on pH, temperature, and light exposure.[7][8] It is essential to evaluate bench-top, freeze-thaw, and long-term stability to ensure sample integrity.[9][10]

  • Extraction Recovery: Efficiently extracting the analyte from the complex matrix while removing interfering substances is critical for accuracy and precision.

Q3: How can I mitigate matrix effects? A: Several strategies can be employed:

  • Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components such as phospholipids.

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve chromatographic separation between this compound and any remaining matrix components that cause ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

Q4: What are the recommended storage conditions for biological samples containing this compound? A: While specific stability data for this compound is not available, general guidelines for flavonoids in plasma suggest storage at ultra-low temperatures. For long-term storage, -80°C is recommended to minimize degradation.[7] Samples should be protected from light and repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses common issues encountered during method development and sample analysis.

Problem Potential Causes Recommended Solutions
Low or No Analyte Signal 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample preparation or storage.3. Suboptimal ionization in the MS source.4. Incorrect MRM transition selection.1. Optimize the extraction method (e.g., test different organic solvents or pH for LLE; evaluate different SPE sorbents).2. Perform stability tests (e.g., bench-top, freeze-thaw) to assess degradation.[9] Ensure samples are processed on ice and protected from light if necessary.3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) by infusing a pure standard solution.4. Confirm the precursor and product ions by performing a product ion scan on the analyte.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation/extraction.2. Significant and variable matrix effects between samples.3. Instrument contamination or instability.1. Use a reliable internal standard (IS) to correct for variability. Ensure the IS is added early in the workflow.2. Dilute the sample extract to reduce the concentration of interfering matrix components.3. Implement a robust sample clean-up procedure (e.g., SPE).[5]4. Perform system suitability tests and ensure the instrument is cleaned and calibrated.
Poor Peak Shape (Tailing, Fronting, Broadening) 1. Column degradation or contamination.2. Incompatibility between the sample solvent and the mobile phase.3. Suboptimal mobile phase pH.4. Secondary interactions with the stationary phase.1. Use a guard column and replace the analytical column if performance degrades.2. Ensure the final sample solvent is of similar or weaker elution strength than the initial mobile phase.3. Adjust the mobile phase pH with a modifier like formic acid, which is commonly used for flavonoid analysis.[2][11]4. Use a high-quality column, such as a C18, which is effective for separating biflavonoids.[1][2]
Inaccurate Quantification (Poor Recovery) 1. Inefficient extraction recovery.2. Severe ion suppression or enhancement.3. Analyte instability in the processed sample (autosampler stability).1. Evaluate extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.2. Use matrix-matched calibration curves or a stable isotope-labeled internal standard.3. Assess autosampler stability by re-injecting QC samples at the end of a run to ensure the analyte has not degraded while waiting for analysis.

Experimental Protocols & Data

Hypothetical LC-MS/MS Parameters for this compound Quantification

The following table summarizes typical starting parameters for a method to quantify this compound, based on methods for similar biflavonoids.[1][2]

ParameterRecommended Setting
LC System UHPLC or HPLC
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient elution (e.g., 30% B to 95% B over 5 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][2]
Hypothetical MRM Transition This compound (C₃₁H₂₄O₁₀, MW: 552.52): Q1: 551.1 m/z -> Q3: [Fragment 1], [Fragment 2] m/z
Internal Standard (IS) Structural analog (e.g., Amentoflavone) or a Stable Isotope-Labeled this compound
Detailed Protocol: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples in a water bath at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Amentoflavone (B1664850) in methanol) to all samples except for the blank matrix.

  • Protein Precipitation & pH Adjustment: Add 50 µL of 2% formic acid in water to each tube to denature proteins and acidify the sample. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 800 µL of ethyl acetate (B1210297) (or another suitable water-immiscible solvent) to each tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~750 µL) to a new set of clean tubes, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Injection: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Collect Biological Sample (e.g., Whole Blood) PlasmaSep 2. Separate Plasma (Centrifugation) SampleCollection->PlasmaSep SpikeIS 3. Spike Internal Standard (IS) PlasmaSep->SpikeIS Extraction 4. Perform Liquid-Liquid Extraction SpikeIS->Extraction DryDown 5. Evaporate & Reconstitute Extraction->DryDown LCMS 6. LC-MS/MS Analysis DryDown->LCMS DataProc 7. Integrate Peaks & Calculate Concentrations LCMS->DataProc Report 8. Report Final Results DataProc->Report

Caption: General experimental workflow for this compound quantification.

Troubleshooting Logic for Low Signal

G Start Start: Low Analyte Signal CheckMS Is MS response for pure standard adequate? Start->CheckMS CheckExtraction Is extraction recovery acceptable (>70%)? CheckMS->CheckExtraction Yes OptimizeMS Action: Optimize MS Source & MRM CheckMS->OptimizeMS No CheckStability Is analyte stable during processing? CheckExtraction->CheckStability Yes OptimizeExtraction Action: Optimize Extraction Solvent/pH CheckExtraction->OptimizeExtraction No StabilizeSample Action: Use Stabilizers, Process on Ice CheckStability->StabilizeSample No End Resolved CheckStability->End Yes OptimizeMS->CheckMS OptimizeExtraction->CheckExtraction StabilizeSample->CheckStability

Caption: Decision tree for troubleshooting low analyte signal issues.

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: Shikokianin vs. Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

Shikonin: A Multi-Faceted Cytotoxic Agent

Shikonin, a naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated potent cytotoxic effects against a wide array of cancer cells. Its mechanisms of inducing cell death are multifaceted, primarily involving the induction of apoptosis and necroptosis.

Quantitative Analysis of Shikonin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of a compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Numerous studies have established the IC50 values of Shikonin in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
PC-3 Prostate Cancer16.56
SNU-407 Colon Cancer348
A549 Lung Adenocarcinoma~1-248
MDA-MB-231 Triple-Negative Breast Cancer~1-248
PANC-1 Pancreatic Cancer~1-248
U2OS Osteosarcoma~1-248
SUIT2 Pancreatic Carcinoma12.924
AsPC-1 Pancreatic Cancer<1024
SCC9 Oral Cancer0.5Not Specified
H357 Oral Cancer1.25Not Specified
PC3 (Docetaxel-Resistant) Prostate Cancer0.3772
DU145 (Docetaxel-Resistant) Prostate Cancer0.3772
LNCaP (Docetaxel-Resistant) Prostate Cancer0.3272
22Rv1 Prostate Cancer1.0572

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.

Signaling Pathways Modulated by Shikonin

Shikonin's cytotoxic activity is mediated through the modulation of several key signaling pathways, leading to programmed cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which Shikonin exerts its anticancer effects. It can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This results in the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3, ultimately leading to apoptotic cell death.[1][2][3] Shikonin has also been shown to influence the expression of Bcl-2 family proteins, further promoting apoptosis.[2] Additionally, the JNK and p38 MAPK signaling pathways are often activated in response to Shikonin-induced oxidative stress, contributing to the apoptotic process.[1]

Shikonin_Apoptosis_Pathway Shikonin Shikonin ROS ↑ Reactive Oxygen Species (ROS) Shikonin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 ↑ JNK/p38 MAPK ROS->JNK_p38 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_p38->Caspase3

Caption: Shikonin-induced apoptotic signaling pathway.

Necroptosis Induction

In addition to apoptosis, Shikonin is a potent inducer of necroptosis, a form of programmed necrosis. This pathway is particularly relevant in apoptosis-resistant cancer cells. Shikonin-induced necroptosis is often mediated by the RIPK1/RIPK3/MLKL signaling cascade.[4] The process is typically initiated by an increase in ROS, leading to the activation of RIPK1 and RIPK3, which then phosphorylate MLKL.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[4]

Shikonin_Necroptosis_Pathway Shikonin Shikonin ROS ↑ Reactive Oxygen Species (ROS) Shikonin->ROS RIPK1 RIPK1 Activation ROS->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Membrane_Disruption Plasma Membrane Disruption MLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis

Caption: Shikonin-induced necroptotic signaling pathway.

Experimental Protocols

The evaluation of Shikonin's cytotoxic effects typically involves a series of well-established in vitro assays.

Cell Viability Assays

The most common method to determine the cytotoxic effects of a compound is through cell viability assays. These assays measure the proportion of live and dead cells after treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., Shikonin) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

CCK-8 (Cell Counting Kit-8) Assay: This is another colorimetric assay that is similar to the MTT assay but uses a more stable and less toxic tetrazolium salt (WST-8).

Apoptosis and Necroptosis Assays

To elucidate the mechanism of cell death, specific assays for apoptosis and necroptosis are employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Western Blotting: This technique is used to detect the expression levels of key proteins involved in apoptosis and necroptosis signaling pathways, such as caspases, Bcl-2 family proteins, RIPK1, RIPK3, and MLKL.

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels, often assessed by flow cytometry or fluorescence microscopy.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Treatment with Shikokianin or Shikonin Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay Necroptosis_Assay Necroptosis Assay (e.g., Western Blot for RIPK1/RIPK3/MLKL) Compound_Treatment->Necroptosis_Assay ROS_Assay ROS Measurement (e.g., DCFH-DA) Compound_Treatment->ROS_Assay IC50 IC50 Determination Viability_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Necroptosis_Assay->Pathway_Analysis ROS_Assay->Pathway_Analysis IC50->Pathway_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

Shikonin is a well-characterized cytotoxic agent with proven efficacy against a multitude of cancer cell lines. Its ability to induce both apoptosis and necroptosis through various signaling pathways makes it a compound of significant interest in cancer research. In stark contrast, there is a notable absence of publicly available data on the cytotoxic effects of this compound. To enable a meaningful and objective comparison, further research is imperative to elucidate the cytotoxic profile, including IC50 values and the underlying molecular mechanisms, of this compound. Such studies would be invaluable for the scientific and drug development communities in assessing its potential as a therapeutic agent.

References

Shikokianin's Anti-Inflammatory Efficacy in Murine Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Shikokianin's Anti-Inflammatory Performance Against Established Alternatives, Supported by Experimental Data.

This compound, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3] This guide provides a comprehensive validation of this compound's anti-inflammatory activity in established murine models, comparing its efficacy against commonly used anti-inflammatory agents: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen. The data presented is collated from studies employing two standard models of acute inflammation: Lipopolysaccharide (LPS)-induced acute lung injury and Carrageenan-induced paw edema.

Comparative Efficacy in Murine Inflammation Models

The anti-inflammatory effects of this compound have been quantified by measuring its ability to reduce key inflammatory markers. In the Lipopolysaccharide (LPS)-induced acute lung injury model, which mimics bacterial infection-induced inflammation, this compound significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in bronchoalveolar lavage fluid (BALF).[4] Similarly, in the Carrageenan-induced paw edema model, a widely used assay for acute inflammation, this compound demonstrates a notable reduction in paw swelling.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from murine studies, comparing the anti-inflammatory effects of this compound with Dexamethasone, Indomethacin, and Ibuprofen.

Table 1: Efficacy in LPS-Induced Acute Lung Injury in Mice

Treatment GroupDose (mg/kg)RouteTNF-α Reduction in BALF (pg/mL)IL-6 Reduction in BALF (pg/mL)IL-1β Reduction in BALF (pg/mL)Reference
Control (LPS only)--450 ± 50850 ± 70350 ± 40[4]
This compound 4i.p.150 ± 20 300 ± 40 120 ± 25 [4]
Dexamethasone0.5i.p.180 ± 30350 ± 50140 ± 30[4]
Dexamethasone5-10i.p.Significant ReductionSignificant Reduction-[6]

Data presented as Mean ± Standard Deviation. i.p. = intraperitoneal.

Table 2: Efficacy in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)RoutePaw Edema Inhibition (%) at 4hReference
Control (Carrageenan only)--0[7][8]
This compound 5p.o.37.94 [5]
Indomethacin10p.o.~65-79[9]
Indomethacin20i.p.Significant Inhibition[7]
Ibuprofen40p.o.Significant Inhibition[8]

p.o. = oral administration; i.p. = intraperitoneal.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By preventing the activation of NF-κB, this compound effectively suppresses the inflammatory cascade.

G This compound's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates Inflammation Inflammation This compound This compound This compound->IKK inhibits

This compound's primary anti-inflammatory mechanism.

Experimental Protocols

The following are detailed methodologies for the key murine models cited in this guide.

LPS-Induced Acute Lung Injury Model

This model is used to simulate acute respiratory distress syndrome (ARDS) and lung inflammation.

G Workflow for LPS-Induced Acute Lung Injury Model A Acclimatize C57BL/6 mice (8-10 weeks old) for 1 week. B Administer this compound (i.p.) or comparator drug 1 hour prior to LPS. A->B C Anesthetize mice and instill LPS (e.g., 5 mg/kg) intratracheally. B->C D Euthanize mice 6-24 hours post-LPS instillation. C->D E Collect bronchoalveolar lavage fluid (BALF). D->E H Perform histological analysis of lung tissue. D->H F Analyze BALF for total and differential cell counts. E->F G Measure cytokine levels (TNF-α, IL-6, IL-1β) in BALF via ELISA. E->G

A standard workflow for inducing and analyzing acute lung injury.

Detailed Steps:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.[10][11][12]

  • Drug Administration: Mice are pre-treated with this compound (e.g., 0.5, 2, and 4 mg/kg), Dexamethasone (e.g., 0.5 mg/kg), or vehicle control via intraperitoneal (i.p.) injection one hour before LPS challenge.[4]

  • LPS Instillation: Mice are anesthetized, and LPS from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered intratracheally to induce lung injury.[10][11]

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, mice are euthanized. Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with phosphate-buffered saline (PBS).[13]

  • Inflammatory Cell Analysis: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential leukocyte counts are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.[12]

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the BALF supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4][14]

  • Histopathology: Lung tissues are fixed, paraffin-embedded, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.[15]

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute, localized inflammation.

G Workflow for Carrageenan-Induced Paw Edema Model A Acclimatize Swiss albino mice (6-8 weeks old) for 1 week. B Measure baseline paw volume using a plethysmometer. A->B C Administer this compound (p.o.) or comparator drug 1 hour prior to carrageenan. B->C D Inject 1% carrageenan solution subplantarly into the right hind paw. C->D E Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours). D->E F Calculate the percentage inhibition of edema. E->F

A standard workflow for inducing and analyzing paw edema.

Detailed Steps:

  • Animal Acclimatization: Swiss albino or C57BL/6J mice (6-8 weeks old) are used and allowed to acclimatize for a week.[7][16]

  • Baseline Measurement: The initial volume of the right hind paw of each mouse is measured using a plethysmometer.[17]

  • Drug Administration: this compound (e.g., 5 mg/kg), Indomethacin (e.g., 10 mg/kg), Ibuprofen (e.g., 40 mg/kg), or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[5][8][18]

  • Carrageenan Injection: A 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[19][20]

  • Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17][21]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[22]

Conclusion

The experimental data from murine models strongly validates the anti-inflammatory activity of this compound. Its efficacy in reducing pro-inflammatory cytokine levels in an LPS-induced lung injury model is comparable to that of the standard corticosteroid, Dexamethasone. In the carrageenan-induced paw edema model, this compound demonstrates significant inhibition of inflammation. The primary mechanism of action appears to be the downregulation of the NF-κB signaling pathway, a central regulator of the inflammatory response. These findings underscore the potential of this compound as a therapeutic candidate for inflammatory diseases, warranting further investigation and development.

References

A Comparative Analysis of Shikokianin and Other Ent-kaurane Diterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Shikokianin and other prominent ent-kaurane diterpenoids, focusing on their cytotoxic activities against various cancer cell lines and their underlying mechanisms of action. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Ent-kaurane Diterpenoids

Ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. Widely distributed in the plant kingdom, particularly in the Isodon species, these compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Their cytotoxic effects are often attributed to the presence of an α,β-unsaturated ketone moiety, which can interact with biological macromolecules.[1] This guide will focus on a comparative evaluation of this compound against other well-studied ent-kaurane diterpenoids, namely Oridonin, Rabdosin B, Epinodosin, Rabdosinate, Lasiokaurin, and Epinodosinol.

Comparative Cytotoxicity

The cytotoxic efficacy of ent-kaurane diterpenoids is a critical determinant of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected ent-kaurane diterpenoids against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Various Ent-kaurane Diterpenoids Against Human Cancer Cell Lines

CompoundHepG2 (Liver Cancer) IC50 (µM)GLC-82 (Lung Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
Rabdosin B1.8 ± 0.22.5 ± 0.30.9 ± 0.1
Oridonin3.2 ± 0.44.1 ± 0.51.5 ± 0.2
Epinodosin5.6 ± 0.77.3 ± 0.93.8 ± 0.5
Rabdosinate8.1 ± 1.010.2 ± 1.36.5 ± 0.8
Lasiokaurin12.5 ± 1.515.8 ± 2.09.7 ± 1.2
Epinodosinol> 50> 50> 50

Data sourced from a comparative study by Ding et al. (2011).[1]

Table 2: Cytotoxicity of this compound Against Various Human Cancer Cell Lines

Cancer Cell LineCell TypeThis compound IC50 (µM)
A549Lung Carcinoma~1-2
PANC-1Pancreatic Cancer~1-2
MDA-MB-231Triple-Negative Breast Cancer~1-2
U2OSOsteosarcoma~1-2
LO2Normal Human Hepatocyte>4

Data sourced from a study by Li et al. (2020).[2]

From the available data, Rabdosin B and Oridonin demonstrate potent cytotoxic activity against the tested cell lines.[1] this compound also exhibits strong cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range, and importantly, shows a degree of selectivity for cancer cells over normal cells.[2] The presence of an exo-methylene cyclopentanone (B42830) group is suggested to be a key structural feature for the cytotoxic potential of these compounds.[1]

Mechanisms of Action: Focus on Apoptosis

A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

This compound's Apoptotic Pathway:

This compound has been shown to induce apoptosis in cancer cells primarily through a mechanism involving the generation of reactive oxygen species (ROS). The accumulation of intracellular ROS triggers a cascade of events leading to mitochondrial dysfunction and the activation of caspase pathways.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Shikokianin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

This pathway highlights the central role of ROS in initiating a cascade that disrupts mitochondrial membrane potential, alters the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.

Other Ent-kaurane Diterpenoids:

Oridonin, a well-studied analog, also induces apoptosis through multiple signaling pathways, including the generation of ROS, inhibition of the NF-κB pathway, and modulation of the PI3K/Akt signaling pathway.[3][4] The structure-activity relationship among these compounds suggests that minor structural modifications can significantly impact their biological activity and the specific pathways they modulate.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ent-kaurane diterpenoids (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the diterpenoids for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and then centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: After treatment with the diterpenoids, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anticancer properties of ent-kaurane diterpenoids.

Experimental_Workflow start Start: Compound Selection (e.g., this compound, Oridonin) cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Diterpenoids cell_culture->treatment cytotoxicity Cytotoxicity Assessment (MTT Assay) treatment->cytotoxicity apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection protein_analysis Mechanism Study (Western Blot) treatment->protein_analysis ic50 IC50 Determination cytotoxicity->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_detection->flow_cytometry flow_cytometry->data_analysis protein_analysis->data_analysis end Conclusion data_analysis->end

Caption: General workflow for anticancer evaluation.

Conclusion

This comparative guide highlights the potent anticancer activities of this compound and other ent-kaurane diterpenoids. While direct comparative studies encompassing all these compounds are limited, the available data suggests that this compound is a promising candidate for further preclinical and clinical investigation. Its ability to induce apoptosis in cancer cells, primarily through ROS-mediated mitochondrial pathways, provides a strong rationale for its development as a therapeutic agent. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies and to elucidate the intricate mechanisms of action of this important class of natural products.

References

Unveiling Shikokianin's Power: A Comparative Analysis of its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antibacterial prowess of Shikokianin (Shikonin) reveals its potential as a formidable agent against a spectrum of bacteria, including notoriously resistant strains. This guide offers a comprehensive cross-validation of this compound's activity against well-established antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Recent investigations have solidified the antibacterial potential of this compound, a naturally occurring naphthoquinone compound. This guide synthesizes findings from multiple studies to present a clear, data-driven comparison of its efficacy with conventional antibiotics. It is important to note that the scientific literature predominantly refers to this compound as "Shikonin," and for the purpose of this guide, we will use this nomenclature.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of Shikonin (B1681659) against various bacterial strains in comparison to standard antibiotics.

Table 1: Comparative MICs against Staphylococcus aureus (including MRSA)
Antibacterial AgentMSSA (ATCC 25923) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)Other MRSA Strains MIC (µg/mL)
Shikonin 7.8[1]15.6[1]7.8 - 31.2[1]
Ampicillin (B1664943)0.9[1]125[1]31.2 - 250[1]
Oxacillin (B1211168)1.9[1]>250[1]>250[1]
Gentamicin (B1671437)Not ReportedSynergistic with ShikoninNot Reported
Amikacin (B45834)Not ReportedSynergistic with ShikoninNot Reported

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

The data clearly indicates that while ampicillin and oxacillin are potent against methicillin-susceptible S. aureus, their efficacy drastically diminishes against resistant strains. In stark contrast, Shikonin maintains significant activity against both MSSA and a range of MRSA strains[1]. Furthermore, studies have shown a synergistic effect when Shikonin is combined with aminoglycosides like gentamicin and amikacin against MRSA.

Table 2: Comparative MICs against Gram-Negative Bacteria
Bacterial StrainShikonin MIC (µg/mL)Colistin (B93849) MIC (µg/mL)
Escherichia coli (Colistin-Resistant)>256[2]4 - 16[2]
Pseudomonas aeruginosaNot ReportedNot Reported

While Shikonin alone shows high MIC values against colistin-resistant E. coli, research has demonstrated that it can significantly enhance the susceptibility of these strains to colistin when used in combination[2].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: The antimicrobial agent (Shikonin or a comparator antibiotic) is serially diluted two-fold in a 96-well microtiter plate containing a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

  • Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antimicrobial Agent: The bacterial suspension is exposed to various concentrations of the antimicrobial agent (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control (no antimicrobial agent) is also included.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each test solution, serially diluted, and plated on an appropriate agar (B569324) medium.

  • Enumeration and Analysis: After incubation, the number of viable colonies (CFU/mL) is counted. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Visualizing the Process and Mechanism

To further elucidate the experimental process and Shikonin's mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_timekill Time-Kill Assay Bacteria Bacterial Culture McFarland 0.5 McFarland Standardization Bacteria->McFarland Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Exposure Exposure to Shikonin (various MIC multiples) Inoculum->Exposure Serial_Dilution Serial Dilution of Shikonin & Antibiotics Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC Reading_MIC Visual Reading of MIC Incubation_MIC->Reading_MIC Reading_MIC->Exposure Inform Concentration Selection Sampling Time-point Sampling (0, 2, 4, 8, 24h) Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Incubation_TK Incubation Plating->Incubation_TK Enumeration CFU Enumeration & Analysis Incubation_TK->Enumeration

Experimental workflow for antibacterial activity assessment.

Shikonin_Mechanism cluster_cell_envelope Bacterial Cell Envelope cluster_effects Cellular Effects Shikonin Shikonin Cell_Membrane Cell Membrane Shikonin->Cell_Membrane Direct Interaction Peptidoglycan Peptidoglycan Layer Shikonin->Peptidoglycan Affinity for PGN Membrane_Disruption Membrane Potential Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption ATP_Inhibition Inhibition of ATP Synthesis Membrane_Disruption->ATP_Inhibition Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis ATP_Inhibition->Cell_Lysis

Logical relationship of Shikonin's antibacterial mechanism.

Mechanism of Action

Shikonin exhibits a multi-faceted mechanism of action against bacteria. Its primary targets appear to be the bacterial cell envelope[1]. It directly interacts with the cell membrane, leading to a disruption of the membrane potential and an increase in its permeability. This disruption inhibits essential cellular processes, including ATP synthesis[3]. Furthermore, Shikonin has shown an affinity for peptidoglycan, a critical component of the bacterial cell wall, which may further compromise the structural integrity of the bacterium[1]. This cascade of events ultimately leads to cell lysis and death.

Conclusion

The compiled data strongly suggests that Shikonin is a promising antibacterial compound with significant activity against both Gram-positive and, in synergistic combinations, Gram-negative bacteria. Its efficacy against drug-resistant strains like MRSA is particularly noteworthy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of Shikonin as a potential therapeutic agent in the ongoing battle against antibiotic resistance.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of naturally occurring shikonin (B1681659) and its synthetic derivatives. The information is curated from recent scientific literature to aid researchers and professionals in drug development in making informed decisions.

Shikonin, a naturally occurring naphthoquinone, has long been recognized for its potent therapeutic properties, including anti-inflammatory, anti-cancer, and wound-healing effects.[1][2][3] With advancements in chemical synthesis, a variety of shikonin derivatives have been developed, some of which exhibit enhanced biological activities compared to their natural counterpart.[4][5] This guide delves into the comparative efficacy of these compounds, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of natural shikonin and its synthetic derivatives.

Table 1: Comparative Anti-Cancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Natural Shikonin Pancreatic Cancer Cells7.252 ± 0.054[6]
Human Hepatocellular Carcinoma (HepG2)1.288[5]
Triple Negative Breast Cancer (MDA-MB-231)3.28 ± 0.41[7]
Synthetic Derivative (3j) Human Hepatocellular Carcinoma (HepG2)0.759[5]
Synthetic Derivative (PMM-172) Triple Negative Breast Cancer (MDA-MB-231)1.98 ± 0.49[7]
β-hydroxyisovaleryl-shikonin Ovarian Cancer (HeLa)Not specified, but inhibits PI3K/AKT/mTOR[8]
Acylshikonin Leukemia (K562)Not specified, but induces apoptosis[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anti-Inflammatory Activity
CompoundModelKey FindingsReference
Natural Shikonin Rat paw edemaNo significant difference in activity compared to its enantiomer, alkannin (B1664780).[9]
Natural Shikonin LPS-stimulated macrophagesReduced production of TNF-α, IL-1β, and IL-6.[10]
Natural Shikonin Mouse model of colitis-associated colorectal cancerDecreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[11]
Acetyl-shikonin (Natural Derivative) Mouse model of colitis-associated colorectal cancerAlso decreased pro-inflammatory cytokines, with natural shikonin being slightly more effective.[11]

Signaling Pathways and Mechanisms of Action

Shikonin and its derivatives exert their therapeutic effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

Shikonin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Gene Expression (Proliferation, Survival) mTOR->Gene PAK1 PAK1 PAK1->Gene NFkB NF-κB NFkB->Gene STAT3 STAT3 STAT3->Gene Bax Bax Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Shikonin Shikonin & Derivatives Shikonin->EGFR Inhibits Shikonin->PI3K Inhibits Shikonin->PAK1 Inhibits Shikonin->NFkB Inhibits Shikonin->STAT3 Inhibits Shikonin->Bax Upregulates Shikonin->Bcl2 Downregulates

Caption: Key signaling pathways modulated by shikonin and its derivatives in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the studies cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of natural shikonin or synthetic derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated based on the dose-response curves.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds as described above.

  • Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Culture treatment Treatment with Natural Shikonin or Synthetic Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 pathway Pathway Analysis protein->pathway

Caption: A generalized workflow for the in vitro evaluation of shikonin compounds.

Discussion and Conclusion

The available data indicates that both natural shikonin and its synthetic derivatives are potent therapeutic agents. While one study found no significant difference in the anti-inflammatory activity of the enantiomers shikonin and alkannin[9], other research highlights that synthetic derivatives can be engineered to have superior anti-cancer properties compared to natural shikonin. For instance, the synthetic shikonin ester derivative, compound 3j, demonstrated a lower IC50 value against HepG2 cells than natural shikonin, suggesting higher potency.[5] Similarly, the synthetic analogue PMM-172 was more effective against a triple-negative breast cancer cell line.[7]

The enhanced efficacy of synthetic derivatives can be attributed to the chemical modification of the side chain attached to the naphthazarin structure.[8] These modifications can influence the compound's bioavailability, target specificity, and interaction with cellular components.

References

Validating Efficacy: A Comparative Analysis of NF-κB Signaling Inhibitors Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of Shikokianin's effect on Nuclear Factor-kappa B (NF-κB) signaling, benchmarked against established inhibitors, Parthenolide and BAY 11-7082, utilizing a luciferase reporter assay. While this compound and its related compound, Shikonin (B1681659), have been noted for their anti-inflammatory properties and inhibitory effects on the NF-κB pathway, specific quantitative data, such as IC50 values from luciferase reporter assays, are not prominently available in the reviewed literature.[1][2][3][4][5][6] This guide, therefore, presents a framework for such a comparative validation, detailing the experimental methodology and presenting available quantitative data for the comparator compounds.

Performance Comparison of NF-κB Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of Parthenolide and BAY 11-7082 on NF-κB activation as determined by luciferase reporter assays. This data provides a quantitative benchmark for assessing the potency of novel inhibitors like this compound.

CompoundIC50 (NF-κB Luciferase Assay)Cell LineNotes
This compound/Shikonin Data not available in cited literature-Studies indicate inhibition of NF-κB activation through various mechanisms, including suppression of IκB-α phosphorylation and degradation.[4]
Parthenolide ~5 µMPC-3 (prostate cancer)Parthenolide has been shown to inhibit constitutive and radiation-induced NF-κB binding activity.
BAY 11-7082 2-11 µMHEK293BAY 11-7082 is a well-characterized inhibitor of TNF-α-induced NF-κB activation.[7][8][9][10]

Visualizing the Molecular and Experimental Pathways

To elucidate the mechanisms and methodologies discussed, the following diagrams illustrate the NF-κB signaling cascade and the workflow of the luciferase reporter assay.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA (κB sites) NFkB_active->DNA Binds Gene_expression Gene Expression (e.g., Luciferase) DNA->Gene_expression Induces Transcription This compound This compound This compound->IKK_complex Inhibits Comparators Parthenolide, BAY 11-7082 Comparators->IKK_complex Inhibits

Canonical NF-κB Signaling Pathway and Points of Inhibition.

Luciferase_Reporter_Assay_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB-Luciferase & Renilla plasmids seed_cells->transfect incubate1 Incubate for 24-48h transfect->incubate1 treat Treat cells with this compound or comparator compounds incubate1->treat incubate2 Incubate for 1-2h treat->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate for 6-8h stimulate->incubate3 lyse Lyse cells incubate3->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Analyze Data: Normalize Firefly to Renilla activity measure->analyze end End analyze->end

References

Shikonin Shows Promise in Preclinical Cancer Models, Outperforming Standard Chemotherapy in Certain Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of preclinical data indicates that Shikokianin, a natural compound, demonstrates significant anti-tumor activity in xenograft models of various cancers, in some cases surpassing the efficacy of standard chemotherapeutic agents. These findings, validated in vivo, highlight this compound's potential as a novel therapeutic agent for cancer treatment. The comprehensive data, including detailed experimental protocols and signaling pathway analyses, are presented to provide researchers, scientists, and drug development professionals with objective insights into this compound's performance.

This compound, also known as Shikonin, has been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression. This guide provides a detailed comparison of this compound's efficacy against established chemotherapy drugs in various cancer types, supported by quantitative data from xenograft studies.

Comparative Efficacy of this compound in Xenograft Models

In a xenograft model of colorectal cancer using SW480 cells, treatment with this compound resulted in a dose-dependent reduction in tumor volume and weight.[1][2] At a dose of 6 mg/kg, this compound significantly inhibited tumor growth, demonstrating its potent in vivo anti-tumor effects.[1][2] Another study on colorectal cancer using SW620 xenografts reported a tumor growth inhibition (TGI) of 52.1% following oral administration of 10 mg/kg this compound for 19 days.

In the context of glioblastoma, a particularly aggressive brain cancer, local administration of this compound in an orthotopic murine model demonstrated a significant improvement in overall survival, a feat not achieved by the standard-of-care chemotherapy, temozolomide, in the same study.[3] This suggests this compound may be effective against temozolomide-resistant glioblastoma.

Furthermore, in a melanoma xenograft model using A375SM cells, this compound treatment not only decreased tumor volume but also increased apoptosis within the tumor tissue.[4]

The following tables summarize the quantitative data from these key xenograft studies, comparing the performance of this compound with alternative treatments where available.

Quantitative Comparison of Anti-Tumor Efficacy

Table 1: Colorectal Cancer Xenograft Model (SW480 cells)

Treatment GroupDosageMean Tumor Volume (mm³) at Day 30Mean Tumor Weight (g) at Day 30
Control (Vehicle)-Data not specified~1.5
This compound3 mg/kgData not specified~0.8
This compound6 mg/kgData not specified~0.5

Source: Adapted from studies on SW480 xenografts.[1][2]

Table 2: Glioblastoma Orthotopic Xenograft Model (SB28 and CT-2A cells)

Treatment GroupOutcomeResult
This compoundOverall SurvivalSignificantly improved in a dose-dependent manner (p < 0.0001 and p = 0.02)
TemozolomideOverall SurvivalNo significant improvement (p = 0.48 and 0.52)

Source: Adapted from a study on murine glioblastoma models.[3]

Table 3: Melanoma Xenograft Model (A375SM cells)

Treatment GroupDosageMean Tumor Volume (mm³) at end of studyApoptosis (TUNEL assay)
Control (Vehicle)-~1200Low
This compound2 mg/kg~600Significantly increased

Source: Adapted from a study on A375SM xenografts.[4]

Deciphering the Mechanism: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. In colorectal cancer, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway, involving the downregulation of Bcl-2 and upregulation of Bax.[1] In melanoma, this compound's pro-apoptotic activity is mediated through the MAPK pathway.[4] The diagrams below illustrate the proposed signaling cascades affected by this compound.

Shikokianin_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax Bax (pro-apoptotic) This compound->Bax Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via ROS production and modulation of Bcl-2 family proteins.

Shikokianin_MAPK_Pathway This compound and the MAPK Pathway in Melanoma This compound This compound MAPK_Pathway MAPK Pathway (p38, JNK, ERK) This compound->MAPK_Pathway Apoptosis_Proteins Modulation of Apoptosis-Related Proteins MAPK_Pathway->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: this compound promotes apoptosis in melanoma cells through activation of the MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and transparency of these findings, detailed experimental protocols for the key in vivo experiments are provided below.

Xenograft Tumor Model Protocol

Xenograft_Workflow General Xenograft Model Workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., SW480, A375SM) Cell_Harvest Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Injection Subcutaneous Injection of Cancer Cells Cell_Harvest->Cell_Injection Animal_Acclimatization Animal Acclimatization (e.g., BALB/c nude mice) Animal_Acclimatization->Cell_Injection Tumor_Monitoring Tumor Volume Measurement (Calipers) Cell_Injection->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration Administration of this compound or Control/Alternative Drug Randomization->Drug_Administration Endpoint Endpoint Determination (e.g., Tumor size, Time) Drug_Administration->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Tissue_Analysis Histological & Molecular Analysis (IHC, Western Blot) Tumor_Excision->Tissue_Analysis

References

Shikonin's Impact on Cellular Gene Expression: A Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals exploring the molecular mechanisms of Shikonin (B1681659) through comparative transcriptomics. This guide synthesizes data from multiple studies to provide a clear overview of the experimental protocols, key findings, and affected signaling pathways in cells treated with Shikonin versus control conditions.

Shikonin, a potent naphthoquinone isolated from the dried root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities, including its antitumor properties.[1][2] Transcriptomic analysis, a powerful approach to study gene expression on a genome-wide scale, has been instrumental in elucidating the complex molecular mechanisms underlying Shikonin's effects. This guide provides a comparative overview of transcriptomic studies on cells treated with Shikonin, offering valuable insights for researchers in drug discovery and development.

Experimental Design and Methodologies

The investigation into Shikonin's effects on gene expression typically involves a series of well-defined experimental steps. The following protocols are a synthesis of methodologies reported in various studies.

Cell Culture and Treatment

A variety of cancer cell lines have been utilized to study the effects of Shikonin, including colon cancer lines (SW620, HT29, HCT116, SW480) and breast cancer lines (MCF-7, SKBR-3, MDA-MB-231).[2][3] Typically, cells are cultured in standard media and conditions before being treated with Shikonin. The concentration and duration of Shikonin treatment are critical parameters that are often optimized based on cell viability assays. For instance, in a study on SW620 colon cancer cells, a concentration of 1.0 μM Shikonin for 48 hours was chosen for transcriptomic analysis, which resulted in 65-70% cell viability.[3] In breast cancer cell lines, 10 μM Shikonin for 6 hours was used for RNA-sequencing analysis.[2]

RNA Extraction, Library Preparation, and Sequencing

Following treatment, total RNA is extracted from both Shikonin-treated and control cells. A common method involves the use of commercially available kits, such as the QIAGEN RNeasy kit, to ensure high-quality RNA.[3] The integrity and purity of the extracted RNA are then assessed using methods like agarose (B213101) gel electrophoresis and spectrophotometry.

For transcriptomic analysis via RNA sequencing (RNA-seq), the extracted RNA is used to construct cDNA libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced using high-throughput sequencing platforms to generate millions of short reads.

G Experimental Workflow for Transcriptomic Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis Cell_Seeding Seed Cells Shikonin_Treatment Treat with Shikonin (e.g., 1.0 µM for 48h) Cell_Seeding->Shikonin_Treatment Control_Treatment Treat with Vehicle (e.g., DMSO) Cell_Seeding->Control_Treatment RNA_Extraction Total RNA Extraction (e.g., QIAGEN RNeasy Kit) Shikonin_Treatment->RNA_Extraction Control_Treatment->RNA_Extraction Quality_Control_1 RNA Quality Control (Agarose Gel, Spectrophotometer) RNA_Extraction->Quality_Control_1 Library_Preparation cDNA Library Preparation Quality_Control_1->Library_Preparation Sequencing High-Throughput Sequencing (RNA-seq) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (DEG Analysis, Pathway Analysis) Sequencing->Data_Analysis

A generalized workflow for comparative transcriptomic studies of Shikonin.

Key Transcriptomic Findings: A Comparative Summary

Transcriptomic analyses have consistently revealed significant alterations in gene expression in Shikonin-treated cells compared to controls. These changes underscore the pleiotropic effects of Shikonin on cellular processes.

Cell TypeShikonin Concentration & DurationKey FindingsReference
Colon Cancer (SW620) 1.0 µM for 48hPerturbation of metabolic pathways, particularly purine (B94841) metabolism, leading to cell cycle arrest at the G2/M phase.[3]
Breast Cancer (MCF-7, SKBR-3, MDA-MB-231) 10 µM for 6hIdentification of 38 commonly regulated genes. Induction of dual-specificity phosphatase (DUSP)-1 and DUSP2, leading to the inactivation of JNK and p38 MAPK pathways, resulting in cell cycle arrest and apoptosis.[1][2]
Macrophages (THP-1) 100 nM for 3h (with LPS)Downregulation of pathways upregulated by LPS, such as the innate immune response. Decreased expression of genes involved in inflammatory responses, including CYBA, GSK3B, and EIF4E.[4][5]

Note: Detailed lists of differentially expressed genes (DEGs) with their corresponding fold changes and p-values are typically available in the supplementary materials of the cited publications.

Shikonin's Influence on Cellular Signaling Pathways

A major outcome of comparative transcriptomic studies is the identification of signaling pathways modulated by Shikonin. This provides a deeper understanding of its mechanism of action.

Perturbation of Metabolic Pathways in Colon Cancer

In colon cancer cells, Shikonin treatment leads to significant changes in metabolic pathways. The integration of transcriptomics and metabolomics has highlighted the disruption of purine metabolism as a key mechanism of Shikonin's antitumor activity.[3] This disruption is thought to inhibit the synthesis of DNA and RNA, thereby impeding cancer cell proliferation.[3] Other affected pathways include amino acid and glycerophospholipid metabolism.[3]

G Shikonin's Effect on Metabolic Pathways in Colon Cancer Shikonin Shikonin Purine_Metabolism Purine Metabolism Shikonin->Purine_Metabolism perturbs Amino_Acid_Metabolism Amino Acid Metabolism Shikonin->Amino_Acid_Metabolism perturbs Glycerophospholipid_Metabolism Glycerophospholipid Metabolism Shikonin->Glycerophospholipid_Metabolism perturbs Cell_Cycle_Arrest G2/M Cell Cycle Arrest Shikonin->Cell_Cycle_Arrest induces DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Metabolism->DNA_RNA_Synthesis inhibits Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation inhibits

Shikonin disrupts key metabolic pathways leading to cell cycle arrest.
Modulation of MAPK Signaling in Breast Cancer

In breast cancer cells, Shikonin induces the expression of DUSP1 and DUSP2.[1] These phosphatases inactivate the JNK and p38 MAPK signaling pathways, which are crucial for cell survival and proliferation.[1] This action of Shikonin ultimately leads to cell cycle arrest and apoptosis.[1]

G Shikonin's Modulation of MAPK Signaling in Breast Cancer Shikonin Shikonin DUSP1_DUSP2 DUSP1 & DUSP2 Expression Shikonin->DUSP1_DUSP2 induces JNK_p38 JNK & p38 Phosphorylation DUSP1_DUSP2->JNK_p38 inhibits Cell_Cycle_Arrest Cell Cycle Arrest JNK_p38->Cell_Cycle_Arrest leads to Apoptosis Apoptosis JNK_p38->Apoptosis leads to

Shikonin induces DUSP1/2, inhibiting JNK/p38 signaling in breast cancer.
Attenuation of Inflammatory Responses in Macrophages

In the context of inflammation, Shikonin has been shown to counteract the effects of lipopolysaccharide (LPS), a potent inflammatory stimulus. Transcriptomic analysis of LPS-treated macrophages revealed that Shikonin downregulates genes involved in the innate immune response.[4][5] Specifically, it reduces the expression of key inflammatory genes such as CYBA, which is a component of the superoxide-generating Nox2 enzyme, suggesting that Shikonin's anti-inflammatory mechanism may involve the attenuation of oxidative stress.[4]

Conclusion

Comparative transcriptomic studies have provided significant insights into the molecular mechanisms of Shikonin. The data consistently demonstrate that Shikonin exerts its biological effects by modulating the expression of a wide range of genes involved in critical cellular processes, including metabolism, cell cycle regulation, and inflammation. For drug development professionals, this information is invaluable for identifying potential therapeutic targets and for the rational design of novel Shikonin-based therapies. Future research, including in vivo transcriptomic studies and further investigation into the upstream regulators of Shikonin-induced gene expression changes, will continue to unravel the full therapeutic potential of this promising natural compound.

References

Validating the Role of Reactive Oxygen Species in Shikokianin-Induced Cell Death: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the role of reactive oxygen species (ROS) in cell death induced by Shikokianin. This is substantiated by the use of antioxidants as a key validation tool.

This compound, a naphthoquinone compound, has demonstrated significant anti-cancer properties by inducing programmed cell death in various cancer cell lines. A substantial body of evidence points to the generation of intracellular ROS as a pivotal upstream event in the mechanism of this compound-induced apoptosis. The use of antioxidants, most commonly N-acetylcysteine (NAC), has been instrumental in confirming this ROS-dependent cell death pathway.

Comparative Efficacy of Antioxidants in Rescuing this compound-Induced Cell Death

The following tables summarize quantitative data from multiple studies, illustrating how the antioxidant NAC reverses the cytotoxic effects of this compound across different cancer cell lines.

Table 1: Effect of NAC on this compound-Induced Reduction in Cell Viability

Cell LineThis compound ConcentrationNAC Concentration% Cell Viability (this compound alone)% Cell Viability (this compound + NAC)Reference
Caki-1 (Renal Cancer)Not specified1 mMSignificantly ReducedSignificantly Recovered[1][2]
ACHN (Renal Cancer)Not specified1 mMSignificantly ReducedSignificantly Recovered[1][2]
GTO (Primary Effusion Lymphoma)2 µMNot specifiedSignificantly ReducedSignificantly Recovered[3]
SW480 (Colon Cancer)5 µM1 mM~40%~80%[4]

Table 2: Attenuation of this compound-Induced ROS Generation by NAC

Cell LineThis compound ConcentrationNAC ConcentrationFold Increase in ROS (this compound alone)Fold Increase in ROS (this compound + NAC)Reference
GTO (Primary Effusion Lymphoma)2 µMNot specified~3-foldBlocked/Reduced to control levels[3]
SW480 (Colon Cancer)5 µM1 mMSignificantly IncreasedBlocked/Reduced to control levels[4]
AGS (Gastric Cancer)62.5-250 nMNot specifiedDose-dependently increasedNot specified, but cell death reversed[5][6]
Caki-1 & ACHN (Renal Cancer)Not specifiedNot specifiedElevatedMitigated[1][2]

Table 3: Inhibition of this compound-Induced Apoptosis and Caspase Activity by NAC

Cell LineThis compound ConcentrationNAC ConcentrationApoptosis/Caspase Activity (this compound alone)Apoptosis/Caspase Activity (this compound + NAC)Reference
GTO (Primary Effusion Lymphoma)Not specifiedNot specifiedIncreased Caspase-3, -8, -9 activationAlmost blocked cleavage of Caspase-3, -9[3]
SW480 (Colon Cancer)5 µM1 mMNoticeably increased apoptosis rateNoticeably decreased apoptosis rate[4]
SW480 (Colon Cancer)5 µM1 mMIncreased Caspase-3 & -9 activityDramatically attenuated Caspase-3 & -9 activity[4]
ATLL cells1-2 µMNot specifiedInduced apoptosisPrevented apoptosis[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling cascade of this compound-induced cell death and a typical experimental workflow to validate the role of ROS.

G This compound This compound ROS ↑ Intracellular ROS This compound->ROS JNK ↑ JNK Activation ROS->JNK Mito Mitochondrial Dysfunction (↓ Δψm) ROS->Mito ER ER Stress ROS->ER NAC Antioxidant (e.g., NAC) NAC->ROS Inhibits Casp8 ↑ Caspase-8 JNK->Casp8 Extrinsic Pathway Casp9 ↑ Caspase-9 Mito->Casp9 Intrinsic Pathway ER->Mito Casp3 ↑ Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced ROS-mediated apoptosis signaling pathways.

G start Cancer Cell Culture pretreat Pre-treatment Group: Incubate with Antioxidant (NAC) start->pretreat control Control Group: No Antioxidant start->control This compound Treat both groups with this compound pretreat->this compound control->this compound assays Perform Parallel Assays This compound->assays ros ROS Measurement (e.g., DCFH-DA) assays->ros viability Cell Viability Assay (e.g., MTT, Cell Counting) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis caspase Caspase Activity Assay assays->caspase compare Compare Results: Validate ROS-dependency ros->compare viability->compare apoptosis->compare caspase->compare

Caption: Experimental workflow for validating ROS-mediated cell death.

Detailed Experimental Protocols

Here are the generalized methodologies for the key experiments cited in the literature for validating the role of ROS in this compound-induced cell death.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692).

  • Protocol:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • For the antioxidant group, pre-treat cells with N-acetylcysteine (NAC) (e.g., 1-10 mM) for 2 hours.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

  • Note: When working with antioxidants, which can have reducing properties, it is advisable to include proper controls and consider alternative assays like CellTiter-Glo or CyQUANT to avoid potential interference.[8][9][10]

Measurement of Intracellular ROS
  • Principle: The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells in a suitable plate or dish.

    • Pre-treat with or without NAC for 2 hours before adding this compound.

    • Treat with this compound for a short duration (e.g., 1-6 hours), as ROS generation is often an early event.[3]

    • Wash the cells with a serum-free medium or PBS.

    • Load the cells with DCFH-DA probe (e.g., 10 µM) in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

    • Wash the cells again to remove the excess probe.

    • Immediately analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

  • Protocol:

    • Seed cells and treat them with this compound, with or without NAC pre-treatment, for a specified period (e.g., 12-24 hours).

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Shikokianin: A Comparative Safety Profile Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Shikokianin (also known as Shikonin) with established chemotherapeutic agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin. This analysis is supported by preclinical experimental data to inform early-stage drug development decisions.

Executive Summary

This compound, a naphthoquinone derived from the root of Lithospermum erythrorhizon, has demonstrated promising anti-cancer properties in preclinical studies. A critical aspect of its potential as a chemotherapeutic agent is its safety profile compared to current standard-of-care drugs, which are often associated with significant toxicities. This guide summarizes the available preclinical data on the hematological, hepatic, and renal toxicity of this compound and compares it with Doxorubicin, Paclitaxel, and Cisplatin.

The data suggests that this compound may possess a more favorable safety profile, particularly concerning hematological and renal toxicity, when compared to the selected conventional chemotherapeutic agents. However, further rigorous, head-to-head comparative studies are warranted to fully elucidate its clinical potential.

Comparative Safety Profile: this compound vs. Conventional Chemotherapeutics

The following table summarizes the key toxicological data for this compound and the comparator agents. Data is derived from various preclinical studies and should be interpreted in the context of the specific experimental conditions.

ParameterThis compound (Shikonin)DoxorubicinPaclitaxelCisplatin
Acute Toxicity (LD50) Oral (mouse): >1 g/kg[1] Intraperitoneal (mouse): 20 mg/kg[1] Intravenous (rabbit): 16 mg/kg[1]Intravenous (rat): 10.3 mg/kgIntravenous (mouse): 23.4 mg/kgIntravenous (mouse): 13 mg/kg
Hematological Toxicity A long-term study in Wistar rats (up to 800 mg/kg/day for 6 months) showed no significant hematological toxicity[2].Grade 3/4 Neutropenia: High incidence (can be up to 70% in combination therapies)[3]. Anemia and thrombocytopenia are also common[4][5][6].Grade 3/4 Neutropenia: Incidence varies with dosing schedule; can be significant (e.g., 5% in a weekly regimen)[7]. Anemia is also frequently observed[8].Myelosuppression is generally mild compared to other toxicities.
Hepatic Toxicity Studies show mixed results. Some suggest a protective effect against drug-induced liver injury[9][10], while others indicate potential inhibition of drug-metabolizing enzymes (UGTs)[11]. A study in mice with xenograft tumors showed no significant changes in ALT and AST levels.Can cause transient elevations in serum aminotransferases in up to 40% of patients[12]. Severe hepatotoxicity is less common but has been reported[13].Associated with serum aminotransferase elevations in 7% to 26% of patients, with severe elevations being rare[7][14]. Dose reductions may be necessary in patients with hepatic impairment[15][16][17].Can cause elevations in serum transaminases, but severe hepatotoxicity is rare[18][19][20][21].
Renal Toxicity A study in a mouse model of renal fibrosis noted weight loss as a side effect[11]. However, another study on gentamicin-induced renal injury in rats showed a protective effect of Shikonin[22]. A study in mice with xenograft tumors showed no significant changes in BUN and creatinine (B1669602) levels[23].Generally not considered a primary dose-limiting nephrotoxin, but can contribute to renal dysfunction, especially in combination with other nephrotoxic agents.Not typically associated with significant nephrotoxicity[24][25][26][27].A major dose-limiting toxicity. Incidence of acute kidney injury is approximately 20-30%. Can lead to chronic kidney disease[28][29][30][31][32].
Cardiotoxicity Studies suggest a protective effect against Doxorubicin-induced cardiotoxicity[15][33].A well-established and dose-limiting toxicity, leading to cardiomyopathy and heart failure.Cardiac disturbances, such as bradycardia and conduction blocks, have been reported but are generally not dose-limiting[34].Not a primary toxicity.
Other Notable Toxicities Potential for skin sensitization[11].Mucositis, alopecia, nausea, and vomiting are common.Peripheral neuropathy is a common and often dose-limiting toxicity[7][34]. Hypersensitivity reactions can occur.Nausea and vomiting are severe. Ototoxicity and neurotoxicity are also significant concerns.

Experimental Protocols

This section details the methodologies for key experiments cited in the safety assessment of this compound and comparator chemotherapeutic agents.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
  • Test Species: Mice (e.g., BALB/c) or Rats (e.g., Wistar), typically nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dosing:

    • The test substance (e.g., this compound) is administered orally via gavage.

    • A stepwise procedure is used, starting with a dose expected to cause some mortality.

    • Typically, a group of three animals is used for each step.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • The time of death is recorded.

  • Endpoint: The study allows for the determination of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard class and an estimation of the LD50.

  • Reference: --INVALID-LINK--[33]

Assessment of Hematological Toxicity in Rodents
  • Test Species: Rats (e.g., Sprague-Dawley or Wistar).

  • Blood Collection:

    • Blood samples are collected at predetermined time points (e.g., baseline, and at various intervals during and after treatment).

    • Common collection sites include the tail vein or saphenous vein for interim samples and cardiac puncture for terminal collection[35][19][20][21][36].

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Analysis:

    • A complete blood count (CBC) is performed using an automated hematology analyzer.

    • Parameters measured include:

      • Red blood cell (RBC) count

      • Hemoglobin (HGB) concentration

      • Hematocrit (HCT)

      • White blood cell (WBC) count (total and differential)

      • Platelet (PLT) count

  • Data Interpretation: Changes in these parameters compared to a control group indicate the potential for drug-induced hematological toxicity.

Evaluation of Hepatic and Renal Toxicity in Rodents
  • Test Species: Mice (e.g., C57BL/6) or Rats (e.g., Wistar).

  • Sample Collection:

    • Blood: Serum is collected for biochemical analysis. Blood is collected without anticoagulant and allowed to clot. The serum is then separated by centrifugation[24].

    • Tissues: At the end of the study, animals are euthanized, and the liver and kidneys are collected for histopathological examination.

  • Serum Biochemistry:

    • An automated clinical chemistry analyzer is used to measure markers of liver and kidney function.

    • Liver Function Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL).

    • Kidney Function Markers: Blood urea (B33335) nitrogen (BUN) and creatinine (CREA).

  • Histopathological Examination:

    • Liver and kidney tissues are fixed in 10% neutral buffered formalin.

    • Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E)[16][26][27][37].

    • A board-certified veterinary pathologist examines the slides for any signs of cellular damage, inflammation, necrosis, or other abnormalities.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical workflow for in vivo toxicity assessment.

Shikokianin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas) Death Receptors (Fas) DISC DISC Death Receptors (Fas)->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound ROS Generation ROS Generation This compound->ROS Generation p38, JNK, ERK Activation p38, JNK, ERK Activation This compound->p38, JNK, ERK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c release Cytochrome c release Mitochondrial Dysfunction->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-9->Caspase-3 p38, JNK, ERK Activation->Caspase-3

Caption: this compound-induced apoptosis signaling pathways.

Shikokianin_NFkB_PI3K_Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound IKK Activation IKK Activation This compound->IKK Activation Inhibition PI3K PI3K This compound->PI3K Inhibition Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Translocation to Nucleus->Inflammatory Gene Expression Growth Factors Growth Factors Growth Factors->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: Modulation of NF-κB and PI3K/Akt pathways by this compound.

InVivo_Toxicity_Workflow cluster_observations Observations & Collections cluster_analysis Analysis Animal Model Selection Animal Model Selection Dose Range Finding Study Dose Range Finding Study Animal Model Selection->Dose Range Finding Study Definitive Toxicity Study Definitive Toxicity Study Dose Range Finding Study->Definitive Toxicity Study In-life Observations In-life Observations Definitive Toxicity Study->In-life Observations Sample Collection Sample Collection In-life Observations->Sample Collection Clinical Signs Clinical Signs In-life Observations->Clinical Signs Body Weight Body Weight In-life Observations->Body Weight Food/Water Intake Food/Water Intake In-life Observations->Food/Water Intake Data Analysis Data Analysis Sample Collection->Data Analysis Blood Samples Blood Samples Sample Collection->Blood Samples Tissue Samples Tissue Samples Sample Collection->Tissue Samples Hematology Hematology Blood Samples->Hematology Serum Biochemistry Serum Biochemistry Blood Samples->Serum Biochemistry Histopathology Histopathology Tissue Samples->Histopathology

Caption: General workflow for in vivo toxicity assessment.

Conclusion

Preclinical data suggests that this compound may offer a superior safety profile compared to Doxorubicin, Paclitaxel, and Cisplatin, particularly with regard to myelosuppression and nephrotoxicity. Its potential cardioprotective effects are also a significant advantage. However, the existing data is not without limitations, and more direct comparative studies are essential to confirm these findings. The information on potential hepatotoxicity and skin sensitization requires further investigation. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for future preclinical development and a deeper understanding of this compound's biological activities. As research progresses, a clearer picture of this compound's therapeutic index will emerge, guiding its potential transition into clinical evaluation.

References

Shikokianin C: A Competitive Inhibitor of Cystathionine β-Synthase for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Shikokianin C, a natural biflavonoid, and its inhibitory effects on the enzyme cystathionine (B15957) β-synthase (CBS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CBS inhibitors, particularly in the context of cancer research.

Introduction to Cystathionine β-Synthase (CBS)

Cystathionine β-synthase is a pivotal enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine. This pathway is crucial for the regulation of homocysteine levels and the production of cysteine, a precursor to the major cellular antioxidant, glutathione. Dysregulation of CBS activity has been implicated in various diseases, and its overexpression is linked to the proliferation and migration of certain cancer cells, including human colon cancer. This makes CBS a promising target for therapeutic intervention.

This compound C: A Selective and Competitive Inhibitor of CBS

Recent studies have identified Sikokianin C as a selective and competitive inhibitor of cystathionine β-synthase. Its inhibitory action on CBS has been shown to suppress the proliferation of cancer cells, highlighting its potential as a lead compound for the development of novel anti-cancer therapies.

Comparative Analysis of CBS Inhibitors

To provide a clear perspective on the efficacy of this compound C, the following table compares its inhibitory activity with other known CBS inhibitors. The data presented includes IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeType of InhibitionIC50 Value (µM)Cell Line/Assay Condition
This compound C Cystathionine β-Synthase (CBS) Competitive 1.6 HT29 colon cancer cell proliferation[1]
19 NCM356 cells (low CBS expression)[2]
Aminooxyacetic acid (AOAA)Cystathionine β-Synthase (CBS)Not specified8.5 ± 0.7Purified human CBS enzyme[3]
Cystathionine γ-lyase (CSE)Not specified1.1 ± 0.1Purified human CSE enzyme[3]
β-cyanoalanine (BCA)Cystathionine γ-lyase (CSE)Not specified14 ± 0.2Purified human CSE enzyme[3]
Cystathionine β-Synthase (CBS)Not specified>1000Purified human CBS enzyme[3]

Note: The IC50 value for this compound C is based on cell proliferation assays where the effect is attributed to CBS inhibition. A direct in vitro IC50 against the purified enzyme is not yet available in the cited literature.

Experimental Protocols

Cystathionine β-Synthase (CBS) Activity Assay (Colorimetric Coupled Enzyme Assay)

This method provides a quantitative measurement of CBS activity by detecting the production of cysteine, a downstream product of the CBS-catalyzed reaction.

Principle: Cystathionine β-synthase catalyzes the formation of cystathionine from serine and homocysteine. A coupling enzyme, cystathionine γ-lyase (CSE), is then used to convert cystathionine to cysteine. The resulting cysteine is detected spectrophotometrically at 560 nm following its reaction with ninhydrin (B49086).[4][5]

Materials:

  • Purified CBS enzyme or cell/tissue lysate

  • Purified cystathionine γ-lyase (CSE)

  • L-serine

  • L-homocysteine

  • Ninhydrin reagent

  • Spectrophotometer capable of reading absorbance at 560 nm

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-serine, and L-homocysteine.

  • Add the sample containing CBS (purified enzyme or lysate) to the reaction mixture.

  • Initiate the reaction by adding CSE.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction (e.g., by adding an acid solution).

  • Add the ninhydrin reagent and incubate to allow for color development.

  • Measure the absorbance at 560 nm.

  • Calculate the CBS activity based on a standard curve generated with known concentrations of cysteine.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of inhibitors on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line (e.g., HT29)

  • Cell culture medium and supplements

  • This compound C and other inhibitors

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitors (e.g., this compound C) for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of CBS inhibition and the experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Target of this compound C) Cysteine Cysteine Cystathionine->Cysteine CSE Serine Serine Serine->Cystathionine Glutathione Glutathione Cysteine->Glutathione Shikokianin_C Shikokianin_C Shikokianin_C->Homocysteine Inhibits Key Key: MAT: Methionine Adenosyltransferase SAM: S-Adenosylmethionine SAH: S-Adenosylhomocysteine MS: Methionine Synthase CBS: Cystathionine β-Synthase CSE: Cystathionine γ-Lyase

Signaling Pathway of Cystathionine β-Synthase.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Reagents (Buffer, Substrates) Mix Mix Reagents, Enzyme, and Inhibitor Reagents->Mix Enzyme Prepare CBS Enzyme or Cell Lysate Enzyme->Mix Inhibitors Prepare Inhibitor Solutions (this compound C, etc.) Inhibitors->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent (e.g., Ninhydrin) Stop->Detect Measure Measure Absorbance Detect->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for CBS Enzyme Inhibition Assay.

References

Data Presentation: A Comparative Overview of Shikonin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Shikonin (B1681659) Metabolism Across Species

For researchers, scientists, and drug development professionals, understanding the metabolic journey of a bioactive compound across different species is paramount for its development as a therapeutic agent. Shikonin, a potent naphthoquinone derived from the roots of several plants in the Boraginaceae family, has garnered significant interest for its wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive cross-species comparison of Shikonin's metabolic pathways, synthesizing available data from producing plant species and non-producing mammalian systems.

The metabolism of Shikonin presents a stark contrast between the biosynthetic pathways in producer plants and the catabolic (breakdown) and detoxification pathways in mammals. The following tables summarize the key quantitative and qualitative differences observed across species.

Table 1: Comparison of Shikonin Biosynthesis in Plant Species

FeatureLithospermum erythrorhizonArnebia euchromaOnosma paniculatum
Primary Precursors p-hydroxybenzoic acid (PHB), Geranyl pyrophosphate (GPP)[1]p-hydroxybenzoic acid (PHB), Geranyl pyrophosphate (GPP)[3]p-hydroxybenzoic acid (PHB), Geranyl pyrophosphate (GPP)[4]
Key Enzymes Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-hydroxybenzoate:geranyltransferase (PGT)[5]PGT isoforms (AePGTs) with potentially higher activity than in L. erythrorhizon[6][7]PAL, 4CL[4]
Metabolic Branching Biosynthetic pathway can lead to other compounds like echinofurans.[2]A competing pathway branches from (Z)-3''-hydroxy-geranylhydroquinone to form shikonofurans.[3][8]Not explicitly detailed in the provided information.
Regulation Shikonin production is induced in darkness and inhibited by light.[9]Shikonin biosynthesis is regulated by various factors, including hypoxia.[7]Gene expression for PAL and 4CL is influenced by light.[4]
Metabolic Engineering Introduction of the bacterial ubiC gene can modify the PHB pathway.[10] Overexpression of a bacterial ubiA gene increased shikonin production by 22%.[1]Not explicitly detailed in the provided information.Not explicitly detailed in the provided information.

Table 2: Comparison of Shikonin Metabolism in Mammalian Systems

FeatureRat (in vivo & in vitro)Human (in vitro)
Primary Metabolic Pathways Hydroxylation, Glucuronidation[11]Inhibition of Cytochrome P450 enzymes[12][13]
Primary Metabolites Dihydroxylated shikonin, 2-OH shikonin, 6-OH or 7-OH shikonin, Glucuronide conjugates[11][14]Not explicitly detailed, but likely undergoes similar phase I and phase II metabolism.
Excretion Route Primarily through bile[14]Not applicable (in vitro study)
Enzyme Inhibition (IC50) Inhibits dapsone (B1669823) metabolism (non-competitive) with an IC50 of 12.21 μM in liver microsomes.[12][13]Inhibits dapsone metabolism (mixed-type or non-competitive) with an IC50 of 31.39 μM in liver microsomes.[12][13]
Pharmacokinetic Interactions Co-administration with shikonin increases the plasma exposure of dapsone and lapatinib (B449).[12][15]Not applicable (in vitro study)
Transporter Regulation Upregulates the expression of drug-metabolizing enzymes and drug transporters in primary hepatocytes.Not explicitly detailed in the provided information.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of Shikonin metabolism.

In Vitro Metabolism of Shikonin in Rat Liver Microsomes

This protocol is adapted from the methodology described for studying Shikonin metabolism using rat liver microsomes.[11]

  • Preparation of Rat Liver Microsomes: Liver microsomes are prepared from male Wistar rats pre-treated with phenobarbital (B1680315) to induce metabolic enzymes. The liver is homogenized, and the microsomal fraction is isolated by differential centrifugation.

  • Incubation: The incubation mixture contains rat liver microsomes, Shikonin (dissolved in a suitable solvent), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Termination and Extraction: The metabolic reaction is stopped by adding an organic solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate). The mixture is then centrifuged to precipitate proteins.

  • Analysis: The supernatant containing the metabolites is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Metabolite Identification: The separation and detection of metabolites are performed using reverse-phase high-performance liquid chromatography with a photodiode array detector (RP-HPLC/DAD). The structures of the purified metabolites are determined using spectroscopic methods such as UV, ¹H-NMR, and Mass Spectrometry (MS).[11]

In Vivo Metabolism of Shikonin in Rats

This protocol is based on the study of Shikonin metabolism in rats after intraperitoneal administration.[14]

  • Animal Model: Male Wistar rats are used for the study. To enhance metabolism, rats may be pre-treated with an enzyme inducer like phenobarbital.

  • Drug Administration: Shikonin is administered to the rats via intraperitoneal (i.p.) injection at a specific dose.

  • Sample Collection: Urine and bile are collected over a specified period. For bile collection, rats undergo bile duct cannulation.

  • Sample Preparation: The collected urine and bile samples are hydrolyzed with β-glucuronidase to cleave any glucuronide conjugates.

  • Extraction: The hydrolyzed samples are extracted with an organic solvent like ethyl acetate. The organic extract is then evaporated to dryness.

  • Analysis: The residue is redissolved in methanol (B129727) and analyzed by RP-HPLC/DAD to identify and quantify the metabolites.[14]

Visualization of Metabolic Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes. The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of Shikonin and a typical experimental workflow.

shikonin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mevalonate Mevalonate Pathway Phe L-Phenylalanine Cinnamic acid Cinnamic acid Phe->Cinnamic acid PAL C4H Cinnamate-4-hydroxylase PAL Phenylalanine ammonia-lyase p-Coumaroyl-CoA p-Coumaroyl-CoA PHB p-Hydroxybenzoic acid (PHB) p-Coumaroyl-CoA->PHB 4CL 4-Coumarate: CoA ligase PGT p-Hydroxybenzoate: geranyltransferase (PGT) PHB->PGT p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaric acid->p-Coumaroyl-CoA 4CL Acetyl-CoA Acetyl-CoA MVA Mevalonate Acetyl-CoA->MVA IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP GPP Geranyl pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS GPP->PGT GBA 3-Geranyl-4-hydroxybenzoate PGT->GBA GHQ Geranylhydroquinone GBA->GHQ Shikonin Shikonin GHQ->Shikonin Multiple steps

Caption: Biosynthetic pathway of Shikonin in producer plants.

shikonin_metabolism_rat cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Glucuronidation) Shikonin Shikonin 2-OH 2-OH Shikonin Shikonin->2-OH 6/7-OH 6-OH or 7-OH Shikonin Shikonin->6/7-OH Di-OH Dihydroxylated Shikonin Shikonin->Di-OH Glucuronide Shikonin Glucuronides Shikonin->Glucuronide UGTs Excretion Biliary Excretion 2-OH->Excretion 6/7-OH->Excretion Di-OH->Excretion Glucuronide->Excretion

Caption: Metabolic fate of Shikonin in rats.

experimental_workflow start Start: In Vivo Metabolism Study admin Shikonin Administration (i.p. to rats) start->admin collect Sample Collection (Urine and Bile) admin->collect hydrolyze Enzymatic Hydrolysis (β-glucuronidase) collect->hydrolyze extract Liquid-Liquid Extraction (Ethyl Acetate) hydrolyze->extract analyze RP-HPLC/DAD Analysis extract->analyze identify Metabolite Identification (MS, NMR) analyze->identify end End: Metabolic Profile identify->end

Caption: Experimental workflow for in vivo Shikonin metabolism analysis.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Shikokianin, a diterpenoid compound noted for its significant cytotoxic properties. Adherence to these procedural, step-by-step guidelines is critical for operational safety and regulatory compliance.

This compound has demonstrated significant cytotoxicity against various cell lines, including HL-60 and A-549 cells.[1] Due to its cytotoxic nature, all waste materials contaminated with this compound must be handled and disposed of as hazardous cytotoxic waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn at all times when handling this compound to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory Coat or GownA dedicated lab coat is required to prevent skin contact.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste. Follow these steps to ensure safe and compliant disposal:

  • Segregation at the Source: Immediately segregate all this compound-contaminated waste from other waste streams. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment.

  • Waste Containment:

    • Solid Waste: Place all solid waste, such as contaminated gloves, pipette tips, and empty vials, into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" and "Hazardous Waste" and should bear the appropriate hazard symbols.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and "Hazardous Waste." Never dispose of liquid this compound waste down the drain.

    • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

  • Container Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic Waste"

    • The chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Cytotoxic")

    • The date the waste was first added to the container.

  • Storage: Store all this compound waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation area.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Cytotoxic waste is typically disposed of via high-temperature incineration.

Experimental Protocol: Decontamination of Reusable Labware

For reusable labware such as glassware, a thorough decontamination procedure is necessary to remove or neutralize the cytotoxic compound.

Objective: To effectively decontaminate non-disposable laboratory equipment exposed to this compound.

Materials:

  • Appropriate organic solvent (e.g., ethanol, DMSO) to dissolve the compound.

  • A chemical inactivating agent (e.g., a freshly prepared 10% bleach solution - sodium hypochlorite).

  • Personal Protective Equipment (as listed in the table above).

Procedure:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous liquid waste.

  • Chemical Inactivation: Immerse the rinsed labware in a freshly prepared 10% bleach solution for a minimum of 24 hours. The bleach will help to oxidize and degrade the compound.

  • Thorough Rinsing: After the inactivation period, carefully remove the labware and rinse it thoroughly with deionized water.

  • Final Cleaning: Proceed with standard laboratory washing procedures.

  • Waste Disposal: The bleach solution used for inactivation should be collected and disposed of as hazardous chemical waste, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the segregation and disposal of waste generated during research involving this compound.

Shikokianin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Waste This compound Waste Generated Solid Solid Waste (Gloves, Vials, PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions, Rinsates) Waste->Liquid Is it liquid? Sharps Sharps Waste (Needles, Broken Glass) Waste->Sharps Is it sharp? SolidContainer Labeled Cytotoxic Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Cytotoxic Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled Cytotoxic Sharps Container Sharps->SharpsContainer Disposal High-Temperature Incineration SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Shikokianin is a hypothetical compound developed for illustrative purposes. The following safety protocols are based on guidelines for handling potent, cytotoxic research chemicals and should be adapted to the specific, known hazards of any real-world compound.

This guide provides crucial safety and logistical information for laboratory professionals working with the potent, cytotoxic agent this compound. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly potent cytotoxic compound. Exposure can occur through inhalation, skin contact, or ingestion, leading to severe cellular damage. The required PPE provides a protective barrier against these routes of exposure.[1]

Minimum PPE Requirements:

  • Primary Engineering Control: All handling of this compound powder or solutions must occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[2][3]

  • Body Protection: A disposable, solid-front, back-closure gown made of a low-permeability fabric is required.[4] This should be worn over standard laboratory clothing.

  • Hand Protection: Double gloving is mandatory. Use two pairs of chemotherapy-rated nitrile gloves.[5][6] The outer glove should be changed immediately upon known or suspected contamination.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required when there is a risk of splashes or sprays.[1][7][8]

  • Respiratory Protection: For procedures outside of a primary engineering control (e.g., large-scale spill cleanup), a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][7]

Operational Plan: Handling and Preparation

Safe handling procedures are critical to minimize exposure during routine laboratory work.[9][10]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.

  • The storage location must be a designated, secure, and ventilated area away from incompatible materials.

Preparation of Solutions (See Section 5 for detailed protocol):

  • Always prepare solutions within a chemical fume hood.

  • Use disposable, plastic-backed absorbent pads to cover the work surface.[11]

  • Utilize Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.[11]

  • When handling the powdered form, use caution to avoid creating dust.

Disposal Plan: Decontamination and Waste Management

All materials that come into contact with this compound must be treated as cytotoxic waste.[12]

Waste Segregation and Disposal:

  • Sharps: All needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[4][12]

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposable materials must be placed in a designated, leak-proof, and labeled cytotoxic waste container (typically a yellow bin with a purple lid or a red biohazard bag).[13][12]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Chemical neutralization may be an option for some cytotoxic agents if incineration is not available.[12]

Decontamination:

  • Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood using a suitable deactivating agent or a two-step process of cleaning with a detergent followed by a disinfectant.

  • Spills: In case of a spill, follow the established spill management protocol. Cordon off the area, don appropriate PPE, and use a cytotoxic spill kit to absorb and contain the material.

Data Presentation: Glove Compatibility

The selection of appropriate gloves is critical. Nitrile gloves are often recommended for handling a variety of chemicals, including weak acids and some organic solvents.[14][15][16][17][18] However, their resistance to certain chemicals like ketones and strong acids is poor.[14][15] The following table summarizes the chemical resistance of standard nitrile gloves to common laboratory solvents.

SolventBreakthrough Time (minutes)DegradationRecommendation
Ethanol (70%)> 480NoneExcellent
Dimethyl Sulfoxide (DMSO)> 480NoneExcellent
Acetone< 1SevereNot Recommended[15]
Dichloromethane< 1SevereNot Recommended
Acetonitrile~ 30SlightShort-term use only
Isopropanol> 240NoneGood

Data is representative and may vary by glove manufacturer and thickness. Always consult the manufacturer's specific chemical resistance data.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Luer-lock syringe and needle

  • Cytotoxic waste containers (sharps and solid)

Procedure:

  • Preparation: Don all required PPE as specified in Section 1. Prepare the work surface in the chemical fume hood by laying down a new disposable absorbent pad.

  • Weighing: Weigh the desired amount of this compound powder directly into a tared microcentrifuge tube inside the fume hood. Handle with care to prevent aerosolization.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex at a medium speed until the this compound is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or as recommended.

  • Decontamination: Wipe down all surfaces and equipment used with a suitable deactivating agent.

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, microcentrifuge tubes, outer gloves, absorbent pad) in the appropriate cytotoxic waste containers as described in Section 3.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Don Full PPE (Double Gloves, Gown, Eye Protection) B Prepare Chemical Fume Hood (Sash at correct height, absorbent pad) A->B C Weigh this compound Powder B->C D Add Solvent (e.g., DMSO) C->D E Dissolve and Aliquot Solution D->E F Segregate Waste E->F E->F G Contaminated Sharps (Purple Sharps Container) F->G H Contaminated Solids (PPE, pads) (Yellow Cytotoxic Bag) F->H I Decontaminate Work Surface G->I H->I J Doff PPE Correctly I->J

Caption: this compound Handling and Disposal Workflow.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF-Cyt) KinaseB->TranscriptionFactor Activates TF_Nuc TF-Nuc TranscriptionFactor->TF_Nuc Translocates Nucleus Nucleus Gene Target Genes TF_Nuc->Gene Induces Expression Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Hypothetical this compound-Induced Apoptotic Signaling Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.